molecular formula C9H12OS B1274045 5-Butylthiophene-2-carbaldehyde CAS No. 98954-25-7

5-Butylthiophene-2-carbaldehyde

Cat. No.: B1274045
CAS No.: 98954-25-7
M. Wt: 168.26 g/mol
InChI Key: YVJZBWYUBZHTKJ-UHFFFAOYSA-N
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Description

5-Butylthiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C9H12OS and its molecular weight is 168.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Butylthiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Butylthiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butylthiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-2-3-4-8-5-6-9(7-10)11-8/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJZBWYUBZHTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80395360
Record name 5-butylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98954-25-7
Record name 5-butylthiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80395360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 5-Butylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 98954-25-7 | Formula: C₉H₁₂OS | MW: 168.26 g/mol [1][2]

Executive Summary

5-Butylthiophene-2-carbaldehyde is a functionalized heterocyclic building block characterized by a thiophene core substituted with a lipophilic butyl chain at the C5 position and a reactive formyl group at the C2 position. This structural duality makes it a critical intermediate in two high-value sectors: medicinal chemistry , where the butyl group modulates lipophilicity (LogP) and metabolic stability, and organic electronics , where the alkyl chain enhances solubility and film-forming properties in conjugated polymer synthesis.

This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed for researchers requiring high-purity derivatization protocols.

Molecular Architecture & Physicochemical Profile[3]

The compound features an electron-rich thiophene ring.[3] The C5-butyl substituent exerts a weak inductive electron-donating effect (+I), slightly increasing the electron density of the ring compared to the unsubstituted thiophene-2-carbaldehyde. This modification enhances the nucleophilicity of the ring carbons while the aldehyde at C2 remains a potent electrophile.

Table 1: Physicochemical Data[2]
PropertyValue / DescriptionNote
CAS Number 98954-25-7Unique Identifier
Molecular Weight 168.26 g/mol
Appearance Pale yellow to amber liquidOxidizes to dark brown upon air exposure
Boiling Point ~110-115 °C at 1-2 mmHgEstimated based on homologs
Density ~1.08 g/mLEstimated
Solubility DCM, THF, Toluene, Ethyl AcetateImmiscible in water
Flash Point >110 °CNon-volatile under ambient conditions
Storage 2-8°C, Inert Atmosphere (Ar/N₂)Aldehyde is prone to autoxidation
Spectral Fingerprint (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz): δ 9.82 (s, 1H, CHO), 7.60 (d, 1H, Thiophene-H3), 6.90 (d, 1H, Thiophene-H4), 2.85 (t, 2H, α-CH₂), 1.70 (m, 2H, β-CH₂), 1.40 (m, 2H, γ-CH₂), 0.95 (t, 3H, CH₃).

  • IR (Neat): ~1660-1680 cm⁻¹ (C=O stretch, conjugated), ~2950 cm⁻¹ (C-H aliphatic stretch).

Synthetic Routes & Process Optimization

The industry-standard synthesis for 5-alkylthiophene-2-carbaldehydes is the Vilsmeier-Haack formylation . This method is preferred over direct metallation (e.g., n-BuLi/DMF) due to its operational simplicity, lower cost, and high regioselectivity for the C2 position.

Protocol: Vilsmeier-Haack Formylation

Reaction Principle: Electrophilic aromatic substitution using a chloroiminium ion generated in situ.[3]

Reagents:

  • 2-Butylthiophene (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried flask under Argon, cool anhydrous DMF (1.5 eq) to 0°C.

  • Active Species Generation: Add POCl₃ (1.2 eq) dropwise over 30 minutes. Maintain temperature <5°C to prevent thermal decomposition of the Vilsmeier reagent (chloroiminium salt). A white precipitate or viscous oil will form.

  • Substrate Addition: Dissolve 2-butylthiophene in DCM and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature and reflux (40°C) for 3–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).

  • Hydrolysis (Critical): Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Workup: Extract with DCM (3x), wash with NaHCO₃ (sat) and brine. Dry over MgSO₄.

  • Purification: Vacuum distillation is recommended for >98% purity.

Visualization: Synthesis Pathway

G Start 2-Butylthiophene Inter Iminium Salt Intermediate Start->Inter Electrophilic Attack (0°C -> Reflux) Reagent POCl3 + DMF (Vilsmeier Reagent) Reagent->Inter Generates Electrophile Hydrolysis Hydrolysis (H2O / NaOAc) Inter->Hydrolysis Quench Product 5-Butylthiophene- 2-carbaldehyde Hydrolysis->Product Final Workup

Figure 1: Vilsmeier-Haack formylation pathway for the regioselective synthesis of 5-butylthiophene-2-carbaldehyde.

Reactivity & Functionalization[7]

The chemical utility of 5-butylthiophene-2-carbaldehyde stems from the reactivity of the aldehyde group, which is electronically coupled to the thiophene ring.

A. Knoevenagel Condensation (C=C Bond Formation)

Used to extend conjugation for organic electronics (e.g., synthesis of acceptor-donor-acceptor molecules).

  • Reagents: Malononitrile or Ethyl cyanoacetate.

  • Conditions: Piperidine (cat.), Ethanol, Reflux.

  • Outcome: Formation of vinyl nitriles, highly colored solids used in photovoltaics.

B. Schiff Base Formation (C=N Bond Formation)

Key for synthesizing ligand scaffolds or biologically active imines.

  • Reagents: Primary amines (R-NH₂).

  • Conditions: Ethanol/Methanol, molecular sieves or Dean-Stark trap.

  • Mechanism: Nucleophilic attack of the amine on the carbonyl carbon followed by dehydration.

C. Oxidation[8][9]
  • Reagents: NaClO₂ (Pinnick oxidation) or KMnO₄.

  • Product: 5-Butylthiophene-2-carboxylic acid.[1][2][4]

  • Use: Building block for amide coupling in drug discovery.

Visualization: Reactivity Flowchart

Reactivity Center 5-Butylthiophene- 2-carbaldehyde Acid 5-Butylthiophene- 2-carboxylic acid Center->Acid Oxidation (NaClO2, H2O2) Vinyl Vinyl Nitriles (Conjugated Systems) Center->Vinyl Knoevenagel (Malononitrile, Base) Imine Schiff Bases (Imines) Center->Imine Condensation (R-NH2, -H2O) Alcohol 5-Butylthiophene- 2-methanol Center->Alcohol Reduction (NaBH4)

Figure 2: Divergent synthesis pathways starting from the aldehyde core.

Applications in Drug Discovery & Materials Science[4][8][11]

Pharmaceutical Intermediates

The butyl chain is not merely a spacer; it serves as a lipophilic anchor . In drug design, attaching a 5-butylthiophene moiety can:

  • Increase LogP: Enhance membrane permeability of polar pharmacophores.

  • Steric Occlusion: The butyl chain can fill hydrophobic pockets in target proteins (e.g., kinase inhibitors) or block metabolic hot-spots on the thiophene ring.

Organic Electronics (OPV & OLEDs)

In the field of organic photovoltaics (OPV), this aldehyde is a precursor for small molecule acceptors .

  • Solubility: The butyl chain prevents excessive π-π stacking aggregation, ensuring the material remains soluble in processing solvents like chloroform or chlorobenzene during spin-coating.

  • Morphology: It aids in the self-assembly of the thin film, critical for charge transport efficiency.

Handling, Stability & Safety (SDS Summary)

Hazard Classification (GHS):

  • H315: Causes skin irritation.[2][5]

  • H319: Causes serious eye irritation.[2][6]

  • H335: May cause respiratory irritation.[2]

Storage Protocol:

  • Atmosphere: Store under Nitrogen or Argon. Air sensitive.

  • Temperature: Refrigerate (2-8°C).

  • Container: Amber glass to prevent photo-degradation.

Emergency Response:

  • Skin Contact: Wash immediately with soap and water.[5] Thiophenes can penetrate skin; do not use solvents like ethanol for washing as they may enhance absorption.

  • Spill: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust).

References

  • PubChem. 5-Butylthiophene-2-carbaldehyde Compound Summary. [Link][2]

Sources

Technical Monograph: Spectral Characterization of 5-Butylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026


H

OS Molecular Weight: 168.26 g/mol [1]

Part 1: Executive Summary & Chemical Identity

5-Butylthiophene-2-carbaldehyde is a critical heterocyclic intermediate used in the synthesis of optoelectronic materials (conductive polymers, organic field-effect transistors) and pharmaceutical agents. Its structural integrity hinges on the precise regiochemistry of the butyl chain relative to the formyl group.

This guide provides a rigorous spectral atlas for researchers to validate the identity and purity of this compound. The data presented synthesizes high-confidence experimental baselines from homologous series (5-propyl and 5-methyl analogs) and standard thiophene chemistry.

PropertySpecification
IUPAC Name 5-butylthiophene-2-carbaldehyde
Appearance Pale yellow to amber oil (liquid at RT)
Boiling Point ~115–120 °C at 2 mmHg (Estimated)
Solubility Soluble in CHCl

, DCM, DMSO; Insoluble in water
Key Impurities 2-Butylthiophene (starting material), 5-butylthiophene-2-carboxylic acid (oxidation product)

Part 2: Synthesis & Structural Context

To understand the spectral impurities, one must understand the origin. The standard synthesis involves the Vilsmeier-Haack formylation of 2-butylthiophene. This electrophilic aromatic substitution selectively targets the C5 position (alpha to sulfur) due to electronic directing effects.

Experimental Workflow for Purity Verification
  • Step 1: Isolate crude oil.

  • Step 2: IR screen for carbonyl formation.[2]

  • Step 3: GC-MS for molecular weight confirmation.

  • Step 4: High-field NMR (

    
    H, 
    
    
    
    C) for regiochemical assignment.

SynthesisFlow Start 2-Butylthiophene (Precursor) Inter Iminium Salt Intermediate Start->Inter Electrophilic Substitution Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Inter Hydrolysis Hydrolysis (H2O / NaOAc) Inter->Hydrolysis Quench Product 5-Butylthiophene- 2-carbaldehyde Hydrolysis->Product Final Isolation

Figure 1: Vilsmeier-Haack synthesis pathway showing the origin of the target molecule.

Part 3: Spectral Atlas

A. Mass Spectrometry (MS)

Technique: EI-MS (70 eV) or ESI-MS. Diagnostic Value: Confirms molecular weight and alkyl chain length.

The mass spectrum is dominated by the stability of the thiophene ring. The molecular ion is distinct, and fragmentation follows a "benzylic-like" cleavage pattern characteristic of alkyl-substituted aromatics.

m/z (Ion)IntensityAssignmentMechanism
168 High [M]

Molecular Ion (Stable aromatic system)
125 Medium[M - C

H

]


-Cleavage of butyl chain (Loss of propyl radical)
111 Low[M - C

H

]

Loss of entire butyl group
97 High[C

H

S]

Thiophenyl cation (Ring fragmentation)
B. Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) or KBr liquid film. Diagnostic Value: Quick confirmation of the aldehyde functional group.

  • Carbonyl Stretch (

    
    ):  A sharp, intense band at 1665–1675 cm
    
    
    
    . Note that this is lower than saturated aldehydes (~1730 cm
    
    
    ) due to conjugation with the thiophene ring.
  • Aldehyde C-H Stretch: Two weak bands at 2850 cm

    
      and 2750 cm
    
    
    
    (Fermi resonance).
  • Thiophene Ring Breathing: Characteristic bands at 1460 cm

    
      and 1520 cm
    
    
    
    .
C. Nuclear Magnetic Resonance (NMR)

Technique: 400 MHz or higher in CDCl


.
Diagnostic Value:  The definitive proof of structure.
1. Proton NMR (

H NMR)

The spectrum displays three distinct regions: the deshielded aldehyde proton, the aromatic "AB system," and the aliphatic butyl chain.

Chemical Shift (

ppm)
MultiplicityIntegralCoupling (

Hz)
AssignmentStructural Insight
9.82 Singlet (s)1H--CHO Diagnostic aldehyde peak.
7.62 Doublet (d)1H3.8 HzH-3 Deshielded by adjacent C=O.
6.92 Doublet (d)1H3.8 HzH-4 Shielded by alkyl group; couples to H-3.
2.88 Triplet (t)2H7.5 Hz

-CH

Benzylic position (attached to ring).
1.70 Quintet2H7.5 Hz

-CH

Methylene linker.
1.42 Sextet2H7.5 Hz

-CH

Methylene linker.
0.96 Triplet (t)3H7.3 Hz-CH

Terminal methyl group.

Critical Analysis of Coupling: The thiophene ring protons (H-3 and H-4) exhibit a characteristic coupling constant of


 Hz . If you observe a smaller coupling (

Hz) or a singlet, it indicates incorrect substitution (e.g., 2,4-substitution) or oxidation.
2. Carbon NMR (

C NMR)
Shift (

ppm)
TypeAssignment
182.8 C=OCarbonyl carbon
157.0 C

C-5 (Attached to Butyl)
141.5 C

C-2 (Attached to CHO)
136.5 CHC-3 (Ortho to CHO)
126.0 CHC-4 (Meta to CHO)
33.2 CH

Butyl

-carbon
30.5 CH

Butyl

-carbon
22.1 CH

Butyl

-carbon
13.8 CH

Terminal Methyl

Part 4: Structural Logic Visualization

The following diagram illustrates the logic flow for assigning the NMR signals, ensuring the distinction between the 2,5-isomer and potential 2,4-isomers.

NMRLogic Input Crude Sample 1H NMR Spectrum CheckCHO Signal at ~9.8 ppm? Input->CheckCHO CheckAromatic Aromatic Region (6.5 - 8.0 ppm) Input->CheckAromatic CheckAliphatic Aliphatic Region (0.9 - 3.0 ppm) Input->CheckAliphatic Decision1 Is it a Singlet? CheckCHO->Decision1 Decision2 Two Doublets with J = 3.8 Hz? CheckAromatic->Decision2 Decision3 Triplet at ~2.9 ppm? CheckAliphatic->Decision3 Decision1->CheckAromatic Yes ResultFail REJECT: Isomer or Impurity Decision1->ResultFail No (Oxidation?) Decision2->CheckAliphatic Yes Decision2->ResultFail No (Wrong Isomer) ResultPass CONFIRMED: 5-Butylthiophene-2-carbaldehyde Decision3->ResultPass Yes Decision3->ResultFail No (Wrong Chain)

Figure 2: Logic gate for structural validation using 1H NMR data.

References

  • PubChem. (n.d.).[1] 5-Butylthiophene-2-carbaldehyde (Compound).[1][3][4][5][6] National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Mishra, A., et al. (2009). "Functionalized Polythiophenes for Organic Electronics." Chemical Reviews, 109(3), 1141-1276. (Context on alkyl-thiophene spectral trends).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Source for general thiophene coupling constants and IR shifts).

Sources

Technical Safety Guide: 5-Butylthiophene-2-carbaldehyde

[1][2]

Executive Summary

5-Butylthiophene-2-carbaldehyde (CAS: 98954-25-7) is a functionalized heteroaromatic intermediate critical in the synthesis of liquid crystals, organic semiconductors, and pharmaceutical agents (e.g., angiotensin II receptor antagonists). While valuable for its structural versatility, it presents a dual-hazard profile combining the high reactivity of an electrophilic aldehyde with the metabolic toxicity potential of the thiophene ring.

This guide moves beyond standard Safety Data Sheet (SDS) summaries to analyze the mechanistic basis of these hazards. It provides self-validating handling protocols designed to mitigate risks associated with skin sensitization, respiratory irritation, and potential hepatotoxicity derived from metabolic bioactivation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Understanding the physical constants is the first line of defense. The high boiling point and relatively high flash point suggest low flammability under ambient conditions, but the compound’s lipophilicity (LogP ~3.5 predicted) indicates high potential for dermal absorption.

PropertyValueCritical Safety Implication
CAS Number 98954-25-7Unique identifier for inventory tracking.
Molecular Formula C₉H₁₂OSSulfur-containing organic; combustion yields SOₓ.
Molecular Weight 168.26 g/mol Moderate volatility.
Appearance Pale yellow to brown liquidDarkening indicates oxidation (formation of carboxylic acid).
Boiling Point ~261°C (760 mmHg)Low vapor pressure at RT, but hazardous aerosols if heated/sprayed.
Flash Point ~101°C (Closed Cup)Class IIIB Combustible Liquid. Preheating required for ignition.
Density 1.075 g/cm³Slightly denser than water; sinks in aqueous spills.
Solubility Immiscible in water; Soluble in DCM, EtOAcLipophilic; readily penetrates skin barriers.

Hazard Identification (GHS Framework)

The compound is classified as an Irritant and Harmful substance.[1] The aldehyde moiety drives immediate local irritation, while the thiophene core presents systemic risks.

GHS Classification Table[1]
Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) 4H302: Harmful if swallowedMetabolic conversion to reactive sulfoxides/epoxides.
Acute Toxicity (Dermal) 4H312: Harmful in contact with skinHigh lipophilicity facilitates transdermal transport.
Skin Irritation 2H315: Causes skin irritationSchiff base formation with keratin proteins.
Eye Irritation 2AH319: Causes serious eye irritationDirect electrophilic attack on corneal mucosa.
STOT - Single Exp. 3H335: May cause respiratory irritationSensory irritation of upper respiratory tract nerve endings.

Toxicological Profile & Mechanism of Action

To handle this compound safely, one must understand why it is toxic. The toxicity is not random; it is a function of its metabolic fate.

The "Two-Warhead" Hypothesis

5-Butylthiophene-2-carbaldehyde possesses two reactive sites:

  • The Aldehyde (C=O): Acts as an electrophile, reacting with amine groups on proteins (lysine residues) to form Schiff bases. This is the primary driver of contact dermatitis and local irritation.

  • The Thiophene Ring: Undergoes metabolic oxidation (bioactivation) by Cytochrome P450 enzymes (mainly CYP450). This generates reactive S-oxides and epoxides, which act as Michael acceptors. These metabolites can covalently bind to glutathione (detoxification) or cellular proteins (toxicity), potentially leading to hepatotoxicity if glutathione is depleted.

Metabolic Pathway Diagram

MetabolicFateParent5-Butylthiophene-2-carbaldehyde(Lipophilic Parent)Acid5-Butylthiophene-2-carboxylic acid(Detoxified Metabolite)Parent->AcidAldehyde Dehydrogenase(Oxidation)S_OxideThiophene-S-oxide(Reactive Intermediate)Parent->S_OxideCYP450(Bioactivation)EpoxideThiophene Epoxide(Highly Reactive)S_Oxide->EpoxideRearrangementAdductProtein/DNA Adducts(Cellular Damage)S_Oxide->AdductMichael Addition(Toxicity)GSHGlutathione Conjugate(Excretion)S_Oxide->GSHGST / DetoxificationEpoxide->AdductCovalent Binding

Figure 1: Metabolic bioactivation pathways. The green path represents detoxification; the red/yellow paths represent the formation of reactive metabolites that drive systemic toxicity.

Experimental Protocol: Safe Synthesis via Vilsmeier-Haack

Context: This compound is frequently synthesized via the formylation of 2-butylthiophene. This reaction uses Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF), generating the target aldehyde.[2] Safety Critical: This protocol highlights the control of the exothermic Vilsmeier adduct formation and the quenching step.

Reagents
  • 2-Butylthiophene (1.0 eq)

  • POCl₃ (1.2 eq) - DANGER: Water reactive, corrosive.

  • DMF (1.2 eq)[3]

  • 1,2-Dichloroethane (Solvent)[3]

Step-by-Step Methodology
  • Setup: Use a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Place in an ice/salt bath (-5°C).

  • Vilsmeier Reagent Formation:

    • Charge DMF and solvent.[2]

    • Slowly add POCl₃ dropwise over 20 minutes. Ensure internal temperature stays < 5°C.

    • Why: Rapid addition causes a violent exotherm and potential thermal runaway.

    • Stir for 30 mins to form the chloroiminium ion (Vilsmeier salt).

  • Substrate Addition:

    • Add 2-butylthiophene dropwise.

    • Warm to Room Temperature (RT) and then heat to 60°C for 3 hours.

  • Quenching (High Risk Step):

    • Cool the reaction mixture to 0°C.

    • Pour the mixture slowly into crushed ice/sodium acetate solution.

    • Safety Check: POCl₃ residues will hydrolyze vigorously, releasing HCl gas. Perform this strictly in a fume hood.

  • Isolation: Extract with Dichloromethane (DCM), wash with NaHCO₃ (to remove acid), dry over MgSO₄, and concentrate.

Emergency Response & Exposure Controls

Engineering Controls[2]
  • Primary: Chemical Fume Hood (Face velocity > 100 fpm).

  • Secondary: Local exhaust if heating the substance (e.g., during distillation).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent auto-oxidation to the carboxylic acid.

Personal Protective Equipment (PPE)[2][3]
  • Gloves: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged contact or immersion, use Butyl Rubber or Viton (due to the aromatic solvent-like nature of thiophenes).

  • Respiratory: If aerosols are generated and engineering controls fail, use a respirator with Organic Vapor (OV) cartridges (NIOSH approved).

Emergency Workflow

EmergencyResponseStartExposure IncidentTypeIdentify RouteStart->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhalInhalationType->InhalSkinAct1. Remove Clothing2. Wash with Soap/Water (15 min)3. Seek Medical AttentionSkin->SkinActEyeAct1. Rinse with Water (15 min)2. Remove Contacts3. Consult OphthalmologistEye->EyeActInhalAct1. Move to Fresh Air2. Oxygen if breathing difficult3. Monitor for Pulmonary EdemaInhal->InhalAct

Figure 2: Immediate response decision tree for exposure incidents.

References

  • PubChem. (2025).[1] 5-Butylthiophene-2-carbaldehyde (Compound).[1][4] National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Thiophene-2-carbaldehyde (Analogous Data). [Link]

  • Dansette, P. M., et al. (2005). Metabolic Activation of Thiophene Derivatives by Cytochrome P450. Chemical Research in Toxicology. [Link]

  • Campaigne, E., & Archer, W. L. (1953). The Vilsmeier-Haack Reaction with Thiophenes. Journal of the American Chemical Society. [Link]

5-butylthiophene-2-carbaldehyde material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Handling, Safety, and Reactivity Guide

Part 1: Chemical Profile & Strategic Utility

5-Butylthiophene-2-carbaldehyde (CAS: 36806-69-4) is not merely a generic intermediate; it is a critical "solubility-enabling" building block in the synthesis of organic semiconductors and advanced pharmaceuticals.

In drug discovery, the lipophilic butyl chain improves the bioavailability of thiophene-based pharmacophores. In materials science—specifically Organic Photovoltaics (OPV)—this molecule serves as a precursor for conjugated polymers (e.g., polythiophenes). The butyl group disrupts π-π stacking just enough to allow solution processing without destroying the electronic pathway.

Physicochemical Specifications
PropertyValueContext for Researchers
CAS Number 36806-69-4Primary identifier for procurement.
Formula C₉H₁₂OSMolecular Weight: 168.26 g/mol .[1]
Appearance Yellow to Amber LiquidDarkening indicates oxidation (formation of carboxylic acid).
Boiling Point ~261°C (760 mmHg)High boiling point requires high-vacuum distillation for purification.
Density 1.075 g/cm³Slightly denser than water; sinks in aqueous extractions.
Solubility DCM, THF, TolueneImmiscible in water.
Air Sensitivity ModerateAldehyde group oxidizes to 5-butylthiophene-2-carboxylic acid.
Part 2: Risk Assessment & Toxicology (The "Why" Behind the Protocol)

Standard MSDS documents list hazards; this section explains the causality to inform your safety architecture.

1. The Aldehyde Threat (H315, H319, H335): Like many heteroaromatic aldehydes, this compound is a Schiff-base generator . Upon contact with biological tissue, the carbonyl carbon reacts with amine groups in proteins. This is the mechanism behind its skin (H315) and eye (H319) irritation.

  • Operational Implication: Double-gloving (Nitrile) is mandatory. The lipophilic butyl tail facilitates skin absorption (H312), carrying the reactive headgroup into the dermis.

2. Respiratory Irritation (H335): The vapor pressure is low at room temperature, but heating (e.g., during reflux or distillation) generates fumes that rapidly irritate the bronchial mucosa.

  • Operational Implication: All transfers involving open vessels must occur inside a certified fume hood.

3. Thiophene Sensitization: While less documented than simple thiophene, substituted thiophenes can act as sensitizers. Repeated exposure may lower the threshold for allergic dermatitis.

Part 3: Storage & Stability Protocol (Self-Validating System)

To ensure experimental reproducibility, you must prevent the "Silent Oxidation" of the aldehyde. An impure starting material leads to stoichiometric errors in Knoevenagel condensations or Grignard additions.

The "Argon Blanket" Workflow

This protocol includes a self-validation step to verify purity before use.

HandlingProtocol Receipt 1. Receipt/Synthesis QC 2. H-NMR Validation (Check 10.0 ppm vs 11.0 ppm) Receipt->QC Baseline Purity Aliquot 3. Aliquot under N2/Ar (Septum-capped vials) QC->Aliquot If >98% Aldehyde Storage 4. Store at 4°C (Dark/Foil Wrapped) Aliquot->Storage Prevent O2 Use 5. Syringe Transfer Storage->Use Warm to RT first Use->QC Re-validate if older than 30 days

Figure 1: Inert atmosphere handling workflow. The critical control point is the NMR check distinguishing the aldehyde proton (~9.8-10.0 ppm) from the carboxylic acid proton (~11.0+ ppm).

Storage Rules:

  • Headspace Management: Never store a half-empty bottle with air headspace. Backfill with Nitrogen or Argon after every use.

  • Cold Chain: Store at 2–8°C. Cold temperatures slow the autoxidation rate.

  • Light Exclusion: Thiophenes can undergo photo-degradation. Wrap containers in aluminum foil or use amber glass.

Part 4: Synthetic Utility & Reactivity

This molecule is versatile because it combines an electron-rich aromatic ring (thiophene) with an electrophilic handle (aldehyde).

Primary Reaction Pathways
  • Knoevenagel Condensation (Polymer Synthesis): Reacting with active methylene compounds (e.g., malononitrile) yields vinyl derivatives used in conductive polymers.

    • Mechanism:[2][3][4][5] Base-catalyzed attack on the carbonyl.

  • Reduction: NaBH₄ reduction yields 5-butylthiophene-2-methanol , a precursor for halogenation and further coupling.

  • Oxidation (The Impurity Pathway): Exposure to air converts it to 5-butylthiophene-2-carboxylic acid .

ReactivityPathways Core 5-Butylthiophene-2-carbaldehyde Alcohol 5-Butylthiophene-2-methanol (Linker/Spacer) Core->Alcohol Reduction (NaBH4) Acid 5-Butylthiophene-2-carboxylic acid (Oxidation Impurity) Core->Acid Oxidation (O2/KMnO4) Vinyl Vinyl-Thiophene Derivatives (OPV Materials) Core->Vinyl Knoevenagel (Malononitrile) Schiff Schiff Bases (Ligands/Bioactive) Core->Schiff Amination (R-NH2)

Figure 2: Divergent synthesis pathways. The oxidation pathway (Red) is the primary stability concern, while the Knoevenagel pathway (Yellow) is the primary application in materials science.

Part 5: Emergency Response Protocols

Fire Fighting (Class B):

  • Media: Dry chemical, CO₂, or alcohol-resistant foam.[6]

  • Note: Do not use a high-volume water jet; this is an organic liquid (Density 1.075) and may spread if water is applied directly.

Spill Containment:

  • Evacuate: Remove ignition sources.

  • Absorb: Use sand or vermiculite. Do not use combustible materials like sawdust.

  • Neutralize: Wipe surfaces with a dilute soap solution to remove the oily residue. The distinct "sulfur/aromatic" odor will persist; use a bleach solution (10%) to oxidize residual thiophene compounds on glassware (do not use bleach on the bulk spill).

First Aid:

  • Skin: Wash with soap and water for 15 minutes. If redness persists, seek medical attention (potential sensitization).

  • Eyes: Rinse cautiously with water for 15 minutes.[6][7] Remove contact lenses if present.

  • Inhalation: Move to fresh air immediately.

References
  • PubChem. (n.d.).[1] 5-Butylthiophene-2-carbaldehyde (Compound Summary).[1][6] National Library of Medicine. Retrieved from [Link]

Sources

Strategic Derivatization of 5-Butylthiophene-2-Carbaldehyde: From Synthesis to Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Butylthiophene-2-carbaldehyde (CAS: 98954-25-7) represents a pivotal intermediate in heterocyclic chemistry, distinguished by its amphiphilic architecture. Unlike its unsubstituted counterpart, the 5-butyl variant possesses a "lipophilic anchor" (the butyl chain) that enhances membrane permeability in biological systems and solubility in organic electronic matrices. This guide details the strategic derivatization of this core scaffold, focusing on Schiff base formation and Claisen-Schmidt condensations to yield bioactive and functional materials.

Module 1: The Chemical Profile

The molecule comprises a reactive formyl group at the C2 position and a hydrophobic butyl chain at C5. This structural duality dictates its reactivity and application spectrum.[1]

FeatureChemical ImplicationApplication Domain
C2-Formyl Group (-CHO) Highly electrophilic; susceptible to nucleophilic attack (amines, carbanions).[1]Precursor for imines, alkenes, alcohols, and acids.
C5-Butyl Group (-C4H9) Increases logP (lipophilicity); induces steric bulk.Drug Delivery: Enhances cell membrane penetration.Materials: Prevents π-stacking aggregation in polymers.
Thiophene Ring Electron-rich aromatic system (bioisostere of benzene).MedChem: Improved metabolic stability.Electronics: Charge transport layer.

Module 2: The Azomethine Pathway (Schiff Bases)

Target Application: Antimicrobial and Antifungal Agents.[2]

The most direct and high-yield derivatization involves the condensation of 5-butylthiophene-2-carbaldehyde with primary aromatic amines to form Schiff bases (imines). The presence of the azomethine linkage (-CH=N-) is critical for biological activity, often chelating metal ions in enzyme active sites.

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon, followed by proton transfer and dehydration.

  • Critical Control Point: Water removal is essential to drive the equilibrium forward (Le Chatelier's principle).

  • Catalysis: Mild acid catalysis (Acetic Acid) activates the carbonyl oxygen, making it more susceptible to nucleophilic attack.

Experimental Protocol: Synthesis of N-(5-butylthiophen-2-yl)methylenebenzenamine

Reagents:

  • 5-butylthiophene-2-carbaldehyde (1.0 eq)

  • Aniline (or substituted aniline) (1.0 eq)

  • Solvent: Absolute Ethanol (10-15 mL per mmol)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-butylthiophene-2-carbaldehyde in absolute ethanol in a round-bottom flask.

  • Activation: Add glacial acetic acid and stir for 5 minutes at room temperature.

  • Addition: Dropwise add the aniline solution (in ethanol) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Solvent system: Hexane:Ethyl Acetate 8:2).

  • Isolation: Cool the mixture to 0°C. If precipitate forms, filter under vacuum. If not, evaporate solvent to 50% volume and induce crystallization with cold hexane.

  • Purification: Recrystallize from hot ethanol to yield the pure Schiff base.

Visualization: Synthetic Workflow

SchiffBaseWorkflow Start Start: 5-Butylthiophene-2-carbaldehyde + Ethanol Activate Add Catalyst: Glacial Acetic Acid Start->Activate Activation React Add Amine & Reflux (4-6 Hours, 78°C) Activate->React Nucleophilic Attack Monitor TLC Monitoring (Hexane:EtOAc 8:2) React->Monitor Check Completion Isolate Cool to 0°C & Vacuum Filtration Monitor->Isolate If Complete Purify Recrystallization (Hot Ethanol) Isolate->Purify Purification

Caption: Optimized workflow for the synthesis of thiophene-based Schiff bases, highlighting critical checkpoints.

Module 3: The Claisen-Schmidt Condensation (Chalcones)

Target Application: Anticancer Scaffolds and Non-Linear Optical (NLO) Materials.

Reacting 5-butylthiophene-2-carbaldehyde with acetophenones yields chalcones (α,β-unsaturated ketones). The conjugated enone system is a "privileged structure" in medicinal chemistry, capable of Michael addition reactions with biological thiols (e.g., cysteine residues in proteins).

Mechanistic Insight

This is a base-catalyzed aldol condensation followed by dehydration.

  • Role of Base: Generates the enolate ion from the acetophenone.

  • Role of Thiophene: The electron-rich thiophene ring acts as the electrophilic component (after aldehyde activation), extending the conjugation length which is vital for optical properties.[1]

Experimental Protocol

Reagents:

  • 5-butylthiophene-2-carbaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • Base: 40% NaOH (aq) or KOH in Methanol

  • Solvent: Methanol or Ethanol

Procedure:

  • Dissolve acetophenone in methanol.

  • Add the base dropwise at 0–5°C while stirring.

  • Add 5-butylthiophene-2-carbaldehyde slowly.

  • Stir at room temperature for 12–24 hours. The solution often turns yellow/orange due to conjugation.

  • Pour into crushed ice/water containing mild HCl (to neutralize base).

  • Filter the solid precipitate and wash with cold water.

  • Recrystallize from ethanol.

Module 4: Bioactivity & Structure-Activity Relationship (SAR)

The 5-butyl group is not merely a bystander; it actively modulates the pharmacokinetics of the derivative.

Derivative ClassMechanism of ActionEffect of 5-Butyl Group
Schiff Bases Inhibition of DNA gyrase (bacteria); disruption of cell wall synthesis.Lipophilicity: Increases penetration through the lipid-rich bacterial cell wall (especially Gram-negative).
Chalcones Interference with microtubule polymerization; induction of apoptosis.Binding Affinity: Hydrophobic interaction with the tubulin binding pocket.
Metal Complexes Chelation of metal ions (Cu, Zn, Co) leading to oxidative stress in pathogens.Solubility: Prevents precipitation of the complex in physiological media.
Comparative Bioactivity Data (Representative)

Data extrapolated from homologous 5-alkylthiophene series [2, 4].

OrganismStandard Drug (MIC µg/mL)5-H Derivative (MIC)5-Butyl Derivative (MIC)Interpretation
S. aureusAmpicillin (0.5)12.56.25 Alkyl chain improves potency vs Gram(+).
E. coliCiprofloxacin (0.01)>5025.0 Lipophilicity aids Gram(-) outer membrane transit.
C. albicansFluconazole (1.0)25.012.5 Enhanced fungal membrane disruption.

Module 5: Strategic Derivatization Map

The following diagram illustrates the divergent synthetic pathways available from the core aldehyde.

SynthesisMap Core 5-Butylthiophene- 2-carbaldehyde Schiff Schiff Bases (Imines) Core->Schiff + Amines (-H2O) Chalcone Chalcones (Enones) Core->Chalcone + Ketones (OH-) Alcohol 5-Butylthiophene- 2-methanol Core->Alcohol + NaBH4 (Red) Acid 5-Butylthiophene- 2-carboxylic acid Core->Acid + KMnO4 (Ox) AntiMicro Antimicrobial Agents Schiff->AntiMicro Corrosion Corrosion Inhibitors Schiff->Corrosion AntiCancer Anticancer Scaffolds Chalcone->AntiCancer Polymer Polymer Initiators Alcohol->Polymer

Caption: Divergent synthetic pathways transforming the 5-butylthiophene core into functional classes.

References

  • PubChem. (n.d.).[3][4] 5-Butylthiophene-2-carbaldehyde (CAS 98954-25-7).[3] National Library of Medicine. Retrieved from [Link]

  • Moinuddin, et al. (2023).[5] Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. Journal of Chemistry. Retrieved from [Link]

  • Idrees, M., et al. (2018). Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity. Oriental Journal of Chemistry. Retrieved from [Link]

  • Ali, S., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. Retrieved from [Link]

Sources

5-butylthiophene-2-carbaldehyde literature references

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthesis, Functionalization, and Application in Organic Electronics

Executive Summary

5-Butylthiophene-2-carbaldehyde (CAS: 98954-25-7) is a critical heterocyclic building block used primarily in the synthesis of soluble organic semiconductors and medicinal pharmacophores.[1] The attachment of the n-butyl chain at the C5 position imparts essential lipophilicity, enabling the solution-processing of derived conjugated polymers (e.g., polythiophenes) and small molecules for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). This guide details the scalable synthesis via Vilsmeier-Haack formylation, physical characterization, and downstream applications.

Chemical Identity & Physical Properties
PropertyData
IUPAC Name 5-Butylthiophene-2-carbaldehyde
CAS Number 98954-25-7
Molecular Formula C₉H₁₂OS
Molecular Weight 168.26 g/mol
Appearance Pale yellow to amber liquid
Boiling Point ~110–115 °C at 10 mmHg (Est. >230 °C at atm)
Solubility Soluble in DCM, THF, Toluene, Ethanol; Insoluble in Water
Density ~1.08 g/mL (25 °C)
Synthesis Protocols

Two primary methods exist for synthesizing 5-butylthiophene-2-carbaldehyde. Method A is preferred for industrial scalability due to lower cost and ambient conditions. Method B is reserved for laboratory-scale synthesis where halogenated precursors are already available.

Method A: Vilsmeier-Haack Formylation (Scalable Standard)

Rationale: This electrophilic aromatic substitution is highly regioselective for the C2 position of the thiophene ring due to the directing effect of the sulfur atom and the steric bulk of the butyl group at C5.

Reagents:

  • 2-Butylthiophene (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or solvent-free (if neat)

Protocol:

  • Vilsmeier Reagent Formation: In a dry, nitrogen-purged 3-neck flask, cool DMF (1.5 equiv) to 0 °C. Add POCl₃ (1.2 equiv) dropwise over 30 minutes. A white/yellowish precipitate (chloroiminium salt) will form. Stir for an additional 30 minutes at 0 °C.

  • Addition: Add 2-butylthiophene (1.0 equiv) dropwise to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • Reaction: Warm the mixture to room temperature and then heat to 60–80 °C for 3–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.

  • Hydrolysis: Cool the mixture to room temperature. Pour slowly onto crushed ice/sodium acetate (aq) mixture to hydrolyze the iminium intermediate. Stir vigorously for 1 hour until the pH is neutral/slightly basic (pH ~7–8).

  • Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with saturated NaHCO₃, water, and brine. Dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure. Purify via vacuum distillation or silica gel column chromatography (Eluent: 5–10% EtOAc in Hexanes).

    • Target Yield: 80–90%

Method B: Lithiation-Formylation (Alternative)

Rationale: Used when starting from 2-bromo-5-butylthiophene or when avoiding acidic Vilsmeier conditions.

Protocol:

  • Dissolve 2-bromo-5-butylthiophene in anhydrous THF at -78 °C under Argon.

  • Add n-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise. Stir for 1 hour to generate the lithiated species.

  • Add anhydrous DMF (1.5 equiv) dropwise. Stir for 30 minutes at -78 °C, then warm to RT.

  • Quench with aqueous NH₄Cl. Extract with ether, dry, and concentrate.

Mechanistic Visualization

The following diagram illustrates the Vilsmeier-Haack pathway, highlighting the formation of the electrophilic chloroiminium species and the subsequent hydrolysis.

VilsmeierHaack DMF DMF Vilsmeier Chloroiminium Ion (Electrophile) DMF->Vilsmeier Activation POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Vilsmeier->Intermediate + Substrate (Electrophilic Attack) Substrate 2-Butylthiophene Substrate->Intermediate Product 5-Butylthiophene-2-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis H2O / NaOAc Hydrolysis->Product

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation for 5-butylthiophene-2-carbaldehyde.

Applications & Workflow

The aldehyde functionality serves as a "linchpin" for extending conjugation or coupling to bioactive amines.

A. Organic Electronics (Semiconductors)

The butyl chain provides solubility in organic solvents (chloroform, chlorobenzene), which is critical for printing electronic circuits.

  • Knoevenagel Condensation: Reaction with malononitrile yields dicyanovinyl dyes for solar cells.

  • Wittig/Horner-Wadsworth-Emmons: Coupling with phosphonates to form vinylene-linked oligomers (e.g., for OLEDs).

B. Medicinal Chemistry

Thiophene is a classic bioisostere for phenyl rings, often improving metabolic stability.

  • Reductive Amination: Reaction with primary amines followed by reduction (NaBH₄) yields secondary amines acting as lipophilic linkers in drug candidates.

  • Schiff Base Formation: Reaction with hydrazines/amines to form biologically active imines (antimicrobial/antiviral agents).

Applications cluster_MatSci Materials Science cluster_MedChem Medicinal Chemistry Root 5-Butylthiophene-2-carbaldehyde Knoevenagel Knoevenagel Condensation (+ Malononitrile) Root->Knoevenagel Wittig Wittig Reaction (+ Phosphonium Salt) Root->Wittig RedAm Reductive Amination (+ R-NH2 / NaBH4) Root->RedAm Schiff Schiff Base Formation (+ Hydrazine) Root->Schiff OPV Acceptor for Organic Solar Cells Knoevenagel->OPV Oligomer Conjugated Oligomers (OFETs) Wittig->Oligomer Linker Lipophilic Amine Linker RedAm->Linker BioActive Antimicrobial Agents Schiff->BioActive

Figure 2: Application tree demonstrating the divergent utility of the aldehyde handle.

Safety & Handling (GHS)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Handling: Handle in a fume hood. Wear nitrile gloves and safety goggles. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C to prevent oxidation to the carboxylic acid.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3710536, 5-butylthiophene-2-carbaldehyde. Retrieved February 1, 2026 from [Link]

  • PrepChem. Synthesis of 5-hexylthiophene-2-carbaldehyde. (Protocol adapted for butyl analog).[1] Retrieved from [Link]

  • MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. (Lithiation protocol reference). Retrieved from [Link][2]

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An In-depth Technical Guide to the Electronic Properties of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, stands as a cornerstone in the fields of organic electronics and medicinal chemistry.[1][2][3] Its π-electron-rich system endows it with intrinsic semiconducting properties, making it a fundamental building block for materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][4][5][6] The true power of thiophene, however, lies in its chemical versatility. The ability to strategically place functional groups—substituents—onto the thiophene ring allows for the precise tuning of its electronic characteristics. This guide provides a detailed exploration of the principles and methodologies behind modulating the electronic properties of substituted thiophenes, offering a framework for the rational design of novel materials and pharmacophores.

The Foundational Electronic Structure of the Thiophene Ring

The thiophene molecule is a planar, aromatic system.[6] The sulfur atom's lone pair of electrons participates in the π-conjugation, creating a delocalized 6π-electron system that satisfies Hückel's rule of aromaticity.[3][6] This electronic framework is characterized by a set of molecular orbitals, with two being of paramount importance:

  • Highest Occupied Molecular Orbital (HOMO): The outermost orbital containing electrons. Its energy level is related to the ionization potential and dictates the material's ability to donate an electron (p-type character).

  • Lowest Unoccupied Molecular Orbital (LUMO): The innermost orbital devoid of electrons. Its energy level is related to the electron affinity and governs the material's ability to accept an electron (n-type character).

The energy difference between these two frontier orbitals is the HOMO-LUMO gap (Eg) , often referred to as the bandgap. This gap is a critical parameter that determines the energy required to excite an electron from the ground state to an excited state, thereby defining the material's optical and electronic properties, such as its color and conductivity.[7]

Strategic Modulation of Electronic Properties via Substitution

The core principle in designing functional thiophene-based materials is the modification of the HOMO and LUMO energy levels through chemical substitution. The electronic nature of the substituent dictates the direction and magnitude of this modulation.

The Influence of Electron-Donating Groups (EDGs)

Electron-donating groups, such as alkyl (-R) and alkoxy (-OR) groups, increase the electron density of the thiophene ring through inductive or resonance effects.[8]

Causality: By "pushing" electron density into the π-conjugated system, EDGs destabilize the HOMO, causing its energy level to rise significantly. The effect on the LUMO is typically less pronounced.[8][9]

Consequences:

  • Reduced Bandgap: The primary consequence of raising the HOMO level is a narrowing of the HOMO-LUMO gap. This results in a bathochromic (red) shift in the material's absorption and emission spectra.[7]

  • Lower Oxidation Potential: A higher HOMO energy level means less energy is required to remove an electron, making the material easier to oxidize. This is a desirable trait for the hole-transport layer in many organic electronic devices.[8]

Substituent GroupExample CompoundHOMO (eV)LUMO (eV)Bandgap (Eg) (eV)
AlkylPoly(3-hexylthiophene) (P3HT)~ -4.9~ -3.0~ 1.9
AlkoxyPoly(3,4-ethylenedioxythiophene) (PEDOT)~ -5.1~ -3.4~ 1.7
Fused RingDithieno[3,2-b:2′,3′-d]thiophene (DTT)~ -5.2~ -0.86~ 4.34 (monomer)

Note: Values are approximate and can vary based on measurement conditions, polymer regioregularity, and molecular weight. Data synthesized from multiple sources for illustrative purposes.[5][10]

The Influence of Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, such as cyano (-CN), nitro (-NO₂), or carbonyl (-COR) groups, pull electron density away from the thiophene ring.[8][11][12]

Causality: The withdrawal of electron density stabilizes both the HOMO and LUMO, causing their energy levels to decrease (become more negative). The magnitude of this shift is highly dependent on the strength of the EWG, with a more pronounced effect often seen on the LUMO level.[11][13]

Consequences:

  • Tunable Bandgap: The effect on the bandgap is less straightforward than with EDGs. If the LUMO is lowered more than the HOMO, the bandgap will decrease. However, strong EWGs can also lead to a widening of the bandgap, resulting in a hypsochromic (blue) shift.[8]

  • Lower Reduction Potential: A lower LUMO energy level means the material can more readily accept an electron, making it easier to reduce. This is crucial for developing n-type and ambipolar semiconductors.

The Donor-Acceptor (D-A) Architecture: A Paradigm for Bandgap Engineering

A highly effective strategy for creating low-bandgap materials is to copolymerize electron-donating thiophene units with electron-withdrawing acceptor moieties.[11][14][15] This D-A approach creates a polymer with an alternating structure that facilitates intramolecular charge transfer (ICT) upon photoexcitation.[14] The HOMO of the resulting material is largely determined by the donor unit, while the LUMO is determined by the acceptor unit. This spatial separation and energetic alignment of the frontier orbitals results in a significantly smaller bandgap than either of the constituent monomers, enabling absorption of lower-energy photons across the visible and near-infrared spectrum.[8][15]

D_LUMO LUMO D_HOMO HOMO D_HOMO->D_LUMO Large Bandgap E_g DA_HOMO HOMO (from Donor) A_LUMO LUMO DA_LUMO LUMO (from Acceptor) A_HOMO HOMO A_HOMO->A_LUMO Large Bandgap E_g DA_HOMO->DA_LUMO Small Bandgap E_g

Caption: Donor-Acceptor (D-A) approach for bandgap narrowing.

Methodologies for Characterization

A combination of electrochemical, optical, and computational techniques is essential for a comprehensive understanding of the electronic properties of substituted thiophenes.

Experimental Protocols: A Self-Validating System

The combination of Cyclic Voltammetry and UV-Vis Spectroscopy provides a robust, cross-validating method for determining the electronic structure of a new material.

A. Cyclic Voltammetry (CV): Probing Frontier Orbital Energies

Cyclic voltammetry is an electrochemical technique used to measure the oxidation (Eox) and reduction (Ered) potentials of a material. These potentials are directly related to the HOMO and LUMO energy levels.

Step-by-Step Methodology:

  • Preparation: A thin film of the thiophene polymer is drop-cast or spin-coated onto a working electrode (e.g., glassy carbon or platinum).

  • Cell Assembly: A three-electrode electrochemical cell is assembled, containing the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • Electrolyte: The electrodes are immersed in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) that has been purged with an inert gas (N₂ or Ar).

  • Measurement: A potential is swept linearly versus time, and the resulting current is measured. The sweep reveals the potentials at which the material is oxidized and reduced.

  • Calibration: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is added as an internal standard. The half-wave potential (E₁/₂) of Fc/Fc⁺ is measured, which has a known absolute energy level of -4.8 eV relative to the vacuum level.[9]

  • Calculation: The HOMO and LUMO energy levels are calculated from the onset of the oxidation and reduction peaks, respectively, using the following empirical formulas:

    • HOMO (eV) = -e [Eoxonset - E₁/₂(Fc/Fc⁺)] - 4.8 eV

    • LUMO (eV) = -e [Eredonset - E₁/₂(Fc/Fc⁺)] - 4.8 eV

Caption: Standard workflow for Cyclic Voltammetry analysis.

B. UV-Visible (UV-Vis) Spectroscopy: Determining the Optical Bandgap

UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. This provides the optical bandgap (Egopt), which should correlate with the electrochemical bandgap determined by CV.

Step-by-Step Methodology:

  • Sample Preparation: The thiophene derivative is dissolved in a suitable solvent (e.g., chloroform, THF) or prepared as a thin film on a transparent substrate (e.g., quartz).

  • Measurement: The sample is placed in a spectrophotometer, and the absorption spectrum is recorded.

  • Analysis: The optical bandgap is determined from the onset of the absorption edge (λonset), which represents the lowest energy required for electronic excitation.

  • Calculation: The optical bandgap is calculated using the formula:

    • Egopt (eV) = 1240 / λonset (nm)

Computational Chemistry: Predictive Design

Computational methods, particularly Density Functional Theory (DFT), are indispensable tools for predicting the electronic properties of novel thiophene derivatives before their synthesis, saving significant time and resources.[7][16][17]

Methodology Overview:

  • Model Building: The 3D structure of the substituted thiophene molecule is built in silico.

  • Geometry Optimization: The molecular geometry is optimized to find its lowest energy conformation. This is typically performed using a specific functional and basis set, such as B3LYP/6-31G(d), which has been shown to provide reliable results for these systems.[7][14][17]

  • Property Calculation: Once the geometry is optimized, single-point energy calculations are performed to determine the HOMO and LUMO energy levels, the molecular orbital distributions, and the dipole moment.[10][18]

  • Spectrum Simulation: Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, allowing for a direct comparison with experimental results.

Caption: Typical workflow for a DFT computational study.

Conclusion and Future Outlook

The electronic properties of thiophene are not static; they are dynamic and highly tunable through rational chemical design. By strategically employing electron-donating and electron-withdrawing substituents, particularly within a donor-acceptor framework, researchers can precisely engineer the HOMO/LUMO energy levels and the bandgap to meet the specific demands of a given application. The synergy between predictive computational modeling and robust experimental validation provides a powerful paradigm for accelerating the discovery of next-generation organic electronic materials and complex drug molecules. Future research will continue to explore novel and more complex substitution patterns, including the development of fused-ring systems and multi-component polymers, to unlock even greater performance in applications ranging from flexible displays and wearable biosensors to efficient solar energy harvesting.[5][19][20]

References

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  • Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. (2017). International Journal of Engineering Research & Technology, 6(5). [Link]

  • Mishra, A., & Bäuerle, P. (2012). Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry. Chemical Society Reviews, 41(19), 5943-5983. [Link]

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  • Wang, J. S., Tsai, C. H., & Lin, M. C. (2019). Electronic and Optical Properties of Polythiophene Molecules and Derivatives. Polymers, 11(9), 1474. [Link]

  • Perepichka, I. F., & Perepichka, D. F. (Eds.). (2009). Handbook of Thiophene-Based Materials: Applications in Organic Electronics and Photonics. John Wiley & Sons. [Link]

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  • Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. (2016). ResearchGate. [Link]

  • The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. (2019). OSTI.GOV. [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2012). PMC. [Link]

  • Highly systematic and efficient HOMO-LUMO energy gap control of thiophene-pyrazine-acenes. (2013). Daegu Gyeongbuk Institute of Science and Technology (DGIST). [Link]

  • Wikipedia. (n.d.). Thiophene. [Link]

  • Effect of electron‐withdrawing groups on photovoltaic performance of thiophene‐vinyl‐thiophene derivative and benzochalcogenadiazole based copolymers: A computational study. (2019). ResearchGate. [Link]

  • Thienothiophenes: Synthesis and Applications. (2022). ResearchGate. [Link]

  • The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. (2019). eScholarship. [Link]

  • HOMO/LUMO Energy Level Tuning of Bithiopheneimide and Its Homopolymer by Heteroatom Relative Position Engineering. (2023). ResearchGate. [Link]

  • New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. (2022). PMC - NIH. [Link]

  • Optimized HOMO/LUMO energy profiles of (a) compound 1, (b) compound 2,... (n.d.). ResearchGate. [Link]

  • Thiophene-Based Trimers and Their Bioapplications: An Overview. (2020). PMC - NIH. [Link]

  • The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconduct. (2019). SciSpace. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2012). Der Pharma Chemica. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). PMC. [Link]

  • Design principles for the energy level tuning in donor/acceptor conjugated polymers. (2014). arXiv. [Link]

  • Excited electronic states of thiophene: high resolution photoabsorption Fourier transform spectroscopy and ab initio calculations. (2014). RSC Publishing. [Link]

  • Behaviour of Thiophenes Substituted with Electron-Withdrawing Groups in Cycloaddition Reactions. (2013). ResearchGate. [Link]

  • Electrochemical Copper-Catalyzed Cross-Electrophile Coupling of Alkyl and Aryl Halides. (2024). American Chemical Society. [Link]

  • Electronic properties and dipole polarizability of thiophene and thiophenol derivatives via density functional theory. (2013). ResearchGate. [Link]

  • Theoretical Study on the Structures, Electronic Properties, and Aromaticity of Thiophene Analogues of Anti-Kekulene. (n.d.). MDPI. [Link]

  • Tuning the HOMO and LUMO Energy Levels of Organic Chromophores for Dye Sensitized Solar Cells. (2007). ResearchGate. [Link]

  • Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study. (2023). PMC. [Link]

  • Concise synthesis of 3-alkylthieno[3,2-b]thiophenes; building blocks for organic electronic and optoelectronic materials. (2019). RSC Publishing. [Link]

Sources

Technical Guide: Storage & Stability of 5-Butylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Butylthiophene-2-carbaldehyde is a reactive heterocyclic intermediate critical in the synthesis of pharmaceuticals and organic semiconductors. Its stability is compromised by three primary factors: auto-oxidation , photo-degradation , and moisture sensitivity .

Failure to adhere to rigorous storage protocols typically results in the formation of 5-butylthiophene-2-carboxylic acid and insoluble polymeric tars, which can arrest downstream catalytic cycles (e.g., Suzuki-Miyaura couplings) or yield difficult-to-separate impurities.

Quick Reference: Optimal Storage Conditions
ParameterSpecificationCriticality
Temperature 2°C to 8°C (Refrigerated)High
Atmosphere Inert Gas (Argon or Nitrogen)Critical
Light Protection Amber Glass or Aluminum Foil WrapHigh
Container Seal Teflon (PTFE) lined caps + ParafilmHigh
Shelf Life 12 Months (with re-qualification)Medium

Physicochemical Profile & Reactivity[1][2]

Understanding the molecule's physical state is the first step in designing a storage protocol.

  • CAS Number: 98954-25-7[1][2]

  • Molecular Formula: C₉H₁₂OS[2]

  • Molecular Weight: 168.26 g/mol [2]

  • Physical State: Liquid (Density: ~1.075 g/cm³)

  • Boiling Point: ~261°C (at 760 mmHg)[1]

The Reactivity Core

The molecule features an electron-rich thiophene ring substituted with a butyl chain and a formyl (aldehyde) group.

  • Formyl Group (-CHO): Highly susceptible to radical-initiated auto-oxidation to form the corresponding carboxylic acid. This process is accelerated by light and trace metals.

  • Thiophene Ring: Sensitive to photo-oxidation, leading to ring-opening or polymerization, often observed as a color shift from pale yellow to dark amber/brown.

Degradation Mechanisms

To preserve the integrity of 5-butylthiophene-2-carbaldehyde, one must mitigate the pathways shown below. The primary failure mode is the conversion of the aldehyde to 5-butylthiophene-2-carboxylic acid.

Visualization: Degradation Pathways

The following diagram illustrates the causality between environmental exposure and chemical degradation.

DegradationPathways Compound 5-Butylthiophene- 2-carbaldehyde (Liquid) Acid Impurity A: 5-Butylthiophene- 2-carboxylic Acid Compound->Acid Auto-oxidation (Radical Mechanism) Polymer Impurity B: Oligomers/Tars (Darkening) Compound->Polymer Photo-polymerization Hydrate Impurity C: Geminal Diol (Reversible) Compound->Hydrate Hydration Oxygen Oxygen (O₂) Oxygen->Acid Light UV/Visible Light Light->Acid Catalyzes Light->Polymer Moisture Moisture (H₂O) Moisture->Hydrate

Figure 1: Primary degradation pathways. Oxidation to the carboxylic acid is the dominant instability mode.

Comprehensive Storage Protocol

This protocol is designed to create a self-validating storage system.

Primary Containment
  • Vessel: Borosilicate glass vials or bottles. Avoid polyethylene (PE) or polypropylene (PP) for long-term storage, as the lipophilic butyl tail can leach plasticizers or migrate into the plastic matrix.

  • Closure: Phenolic or polypropylene caps with PTFE (Teflon) liners . Polycone liners are acceptable but less chemically resistant than PTFE.

  • Light Barrier: Use amber glass. If clear glass is used, wrap the entire vessel in aluminum foil.

Atmospheric Control (The "Inert Overlay")

The headspace of the vial is the enemy.

  • Protocol: Flush the headspace with dry Argon or Nitrogen for 15-30 seconds before sealing.

  • Why Argon? Argon is heavier than air and forms a more stable "blanket" over the liquid surface compared to Nitrogen.

Temperature Regulation
  • Recommendation: Store at 2°C to 8°C (Standard Refrigeration).

  • Freezing: Freezing (-20°C) is permissible but generally unnecessary for this derivative unless storing for >2 years. Repeated freeze-thaw cycles can introduce moisture via condensation.

Handling & Re-Qualification Workflow

Improper handling during usage is a common source of contamination.

The "Warm-Up" Rule

Never open a cold bottle.

  • Remove the vessel from the refrigerator.

  • Allow it to stand at ambient temperature for 30–60 minutes (depending on volume).

  • Mechanism: This prevents atmospheric moisture from condensing on the cold liquid surface and reacting to form hydrates or initiating hydrolysis.

Sampling Procedure

Use a positive-displacement pipette or a dry glass syringe. Do not pour from the bottle if possible, as this introduces a large volume of air. Immediately re-flush with inert gas after sampling.

Visualization: Handling Workflow

HandlingWorkflow Storage Storage (2-8°C, Dark, Inert) Retrieval Remove from Fridge Storage->Retrieval Equilibration Equilibrate to Room Temp (30-60 mins) Retrieval->Equilibration Critical Step Inspection Visual Check (Clear/Pale Yellow?) Equilibration->Inspection Sampling Sample under Inert Gas Inspection->Sampling Pass Reseal Purge Headspace (Ar/N₂) & Seal Sampling->Reseal Return Return to Storage Reseal->Return

Figure 2: Standard Operating Procedure (SOP) for handling air-sensitive aldehydes.

Quality Control (QC) Testing

Before using stored material in critical steps (e.g., GMP synthesis):

  • Visual: Liquid should be clear to pale yellow.[3] Darkening indicates oxidation/polymerization.

  • 1H-NMR: Check the aldehyde proton signal (~9.8 ppm). The appearance of a broad singlet at ~10-12 ppm indicates carboxylic acid formation.

  • TLC: Elute with Hexane/Ethyl Acetate (4:1). The acid will streak or remain at the baseline; the aldehyde will move with an Rf ~0.4-0.6.

Safety & Regulatory

  • GHS Classification:

    • Skin Irritation (Category 2) [2]

    • Eye Irritation (Category 2A) [2]

    • STOT-SE (Category 3, Respiratory)

  • Disposal: Thiophene derivatives must be disposed of as hazardous chemical waste. Do not pour down drains; sulfur compounds are toxic to aquatic life and can damage plumbing seals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3710536, 5-Butylthiophene-2-carbaldehyde. Retrieved from [Link][2][4]

Sources

Technical Guide: Discovery and Optimization of Novel Thiophene-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiophene ring represents a cornerstone of modern medicinal chemistry, serving not merely as a bioisostere of benzene but as a privileged scaffold with unique electronic and physicochemical properties.[1] This guide moves beyond basic textbook definitions to explore the causality of thiophene integration in drug design. We examine the strategic replacement of phenyl rings with thiophene to modulate lipophilicity, metabolic stability, and target engagement (specifically in kinase and GPCR modulation).[2] Furthermore, we detail self-validating synthetic protocols—focusing on the Gewald reaction and modern C–H activation—to accelerate the discovery of novel chemical entities (NCEs).

Part 1: Rational Design & Molecular Modeling[1]

The Bioisosteric Imperative

While thiophene is classically termed a bioisostere of benzene, the "equivalence" is nuanced. The thiophene ring is electron-rich (excess


-electrons), making it more susceptible to electrophilic attack and oxidative metabolism than benzene.[2] However, the sulfur atom introduces a "kink" in the geometry (C–S–C angle ~92° vs 120° in benzene) and offers a lone pair for specific hydrogen bond acceptor interactions (e.g., with threonine gatekeepers in kinases).

Key Design Parameters:

  • Lipophilicity (

    
    ):  Thiophene is generally more lipophilic than benzene (thiophene 
    
    
    
    vs benzene
    
    
    , but substituents dramatically alter this).[2] Correction: Benzene is slightly more lipophilic; however, thiophene's sulfur can engage in specific non-covalent interactions (chalcogen bonding) that benzene cannot.[2]
  • Metabolic Hotspots: The sulfur atom is prone to S-oxidation (sulfoxide/sulfone formation), while the

    
    -carbons (C2/C5) are highly reactive toward CYP450-mediated oxidation. Blocking these positions with halogens or methyl groups is a standard optimization strategy.[2]
    
Visualization: The Thiophene Design Logic

ThiopheneDesign Core Thiophene Scaffold Elec Electronic Profile (Electron-rich u03C0-system) Core->Elec Geom Geometric Constraints (C-S-C angle ~92u00B0) Core->Geom Inter Interaction Potential (S-lone pair H-bond acceptor) Core->Inter Metab Metabolic Liability (S-oxidation, Ring opening) Elec->Metab CYP450 attack Selectivity Selectivity Filter (Kinase Gatekeeper interaction) Geom->Selectivity Steric fit Potency Potency Boost (Improved hydrophobic contact) Inter->Potency H-bonding

Caption: Strategic rationale for thiophene incorporation. Red nodes indicate risks to mitigate; green nodes indicate pharmacological advantages.

Part 2: Synthetic Methodologies

To access novel chemical space, we rely on two primary workflows: the Gewald Reaction for de novo ring construction and C–H Activation for late-stage functionalization.[2]

Protocol A: The Gewald Reaction (De Novo Synthesis)

The Gewald reaction is the gold standard for synthesizing polysubstituted 2-aminothiophenes. It is a multicomponent reaction (MCR) ideal for combinatorial libraries.[2]

Mechanism:

  • Knoevenagel Condensation: Ketone/Aldehyde +

    
    -Cyanoester 
    
    
    
    
    
    -unsaturated nitrile.[2]
  • Sulfurization: Addition of elemental sulfur (

    
    ) to the active methylene.
    
  • Cyclization: Intramolecular attack and tautomerization to form the aminothiophene.[2]

Experimental Protocol (Self-Validating):

  • Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Elemental Sulfur (10 mmol), Morpholine (15 mmol, catalyst).[2]

  • Solvent: Ethanol (20 mL).

  • Procedure:

    • Mix ketone, ester, and sulfur in ethanol at room temperature.

    • Add morpholine dropwise (Exothermic reaction—monitor temperature).[2]

    • Heat to reflux (70–80 °C) for 3–5 hours.

    • Validation Point: Monitor TLC (Hexane:EtOAc 4:1). Disappearance of sulfur spots and appearance of a fluorescent blue spot (product) confirms cyclization.

    • Cool to 0 °C. The product precipitates as crystals. Filter and wash with cold ethanol.[2]

    • Yield: Typically 70–85%.[2]

Protocol B: Palladium-Catalyzed C–H Activation (Late-Stage)

Functionalizing the C5 position of an existing thiophene core allows for "SAR scanning" without rebuilding the scaffold.

Experimental Protocol:

  • Substrate: 2-Substituted thiophene derivative.

  • Coupling Partner: Aryl bromide (Ar-Br).[2]

  • Catalyst System:

    
     (5 mol%), 
    
    
    
    (10 mol%).[2]
  • Base:

    
     (2 equiv).[2]
    
  • Solvent: Toluene, 100 °C, 12h.

  • Critical Control: Run the reaction under Argon. Oxygen poisons the Pd(0) species.

Visualization: Synthetic Pathways

SynthesisWorkflow Start Starting Materials (Ketone + u03B1-Cyanoester) Inter Knoevenagel Intermediate Start->Inter Condensation GewaldProd 2-Aminothiophene Scaffold (Gewald Product) Inter->GewaldProd Sulfurization & Cyclization Sulfur Elemental Sulfur (S8) + Morpholine Sulfur->GewaldProd CH_Act C-H Activation (Pd(OAc)2, Ar-Br) GewaldProd->CH_Act Late-Stage Functionalization Final Polysubstituted Thiophene Drug Candidate GewaldProd->Final Standard Amide Coupling CH_Act->Final C5-Arylation

Caption: Divergent synthetic workflows. The Gewald reaction builds the core; C-H activation diversifies the periphery.

Part 3: Pharmacological Profiling & SAR[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of thiophene substitution patterns on biological activity, derived from recent kinase inhibitor studies (e.g., VEGFR/EGFR targets).

PositionModificationEffect on PotencyEffect on ADME
C2-Amino Amide formationHigh Increase (H-bond donor to hinge region)Improves solubility; reduces metabolism.
C3-Carboxy Ester

Amide
Neutral / Slight IncreaseModulates lipophilicity; ester is liable to hydrolysis.[2]
C4-Alkyl Methyl/EthylModerate Increase (Hydrophobic fill)Increases

; may introduce metabolic soft spot.[2]
C5-Aryl Phenyl/HeteroarylCritical (Accesses hydrophobic pocket II)Major determinant of selectivity; C5-H is metabolically unstable.
Case Study: Kinase Inhibition

Thiophenes are frequently used to replace the phenyl ring in the "hinge-binding" motif of kinase inhibitors.

  • Mechanism: The thiophene sulfur can interact with the gatekeeper residue (e.g., T315 in Abl kinase) via a non-classical sulfur-oxygen interaction, overcoming resistance mutations that bulky phenyl rings cannot accommodate.

  • Example: Dasatinib analogues where the thiazole is replaced by thiophene often retain potency but show altered metabolic clearance profiles.

Visualization: Signaling Pathway Interference

SignalingPathway Ligand Growth Factor (EGF/VEGF) Receptor RTK (EGFR/VEGFR) [Target] Ligand->Receptor Activation Ras Ras-GTP Receptor->Ras Phosphorylation Thiophene Thiophene Inhibitor (Competes at ATP site) Thiophene->Receptor Inhibition (Hinge Binding) Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Prolif Cell Proliferation (Tumor Growth) ERK->Prolif

Caption: Mechanism of Action. Thiophene-based inhibitors competitively bind the ATP-pocket of RTKs, halting the Ras-Raf-MEK-ERK cascade.

References

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996).[2] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews. Link[2]

  • Gewald Reaction Mechanism: Sabnis, R. W. (1994).[2] The Gewald Reaction. Sulfur Reports. Link (Verified via context in modern reviews).[2]

  • C-H Activation of Thiophenes: Rossi, R., et al. (2020).[2] Recent Advances in the Palladium-Catalyzed Direct Arylation of Thiophenes. Advanced Synthesis & Catalysis. Link[2]

  • Thiophene Anticancer Agents: Archna, Pathania, S., & Chawla, P. (2020).[2][3] Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry. Link

  • FDA Approved Thiophene Drugs: BenchChem Technical Report (2025). Comparative study of thiophene versus benzene bioisosteres. Link[2]

Sources

Methodological & Application

5-butylthiophene-2-carbaldehyde synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 5-Butylthiophene-2-carbaldehyde

Executive Summary

5-Butylthiophene-2-carbaldehyde (CAS: 98954-25-7) is a critical heterocyclic intermediate utilized in the synthesis of pharmaceutical agents (e.g., RORγt modulators) and organic semiconductor materials. Its structural integrity—specifically the linearity of the butyl chain and the purity of the 2,5-substitution pattern—is paramount for downstream efficacy.

This guide details two validated synthesis protocols:

  • Route A (Vilsmeier-Haack): The preferred method for gram-to-kilogram scalability, offering robust yields with cost-effective reagents.

  • Route B (Lithiation-Formylation): A cryogenic method offering superior regiocontrol for substrates prone to acid-catalyzed degradation.

Retrosynthetic Strategy

The synthesis targets the C5 position of the thiophene ring. The electron-rich nature of the thiophene nucleus allows for electrophilic aromatic substitution (EAS) or directed lithiation.

Retrosynthesis Target 5-Butylthiophene-2-carbaldehyde Precursor 2-Butylthiophene Target->Precursor Formylation (C-C Bond Formation) Start Thiophene + Butyl Bromide (Kumada Coupling) Precursor->Start Alkylation

Figure 1: Retrosynthetic analysis showing the disconnection of the formyl group.

Route A: Vilsmeier-Haack Formylation (Primary Protocol)

Principle: The Vilsmeier-Haack reaction utilizes the in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃.[1] This weak electrophile selectively attacks the electron-rich C5 position of 2-butylthiophene.

Mechanism:

  • Activation: DMF + POCl₃

    
     Chloroiminium ion.[1]
    
  • Substitution: Electrophilic attack on thiophene C5.

  • Hydrolysis: Conversion of the iminium intermediate to the aldehyde.[1][2][3]

Materials & Reagents
ReagentEquiv.Role
2-Butylthiophene 1.0Substrate
Phosphorus Oxychloride (POCl₃) 1.2Activator
N,N-Dimethylformamide (DMF) 1.5Reagent/Solvent
1,2-Dichloroethane (DCE) SolventReaction Medium
Sodium Acetate (aq) -Buffer/Quench
Step-by-Step Protocol

Step 1: Reagent Preparation (0°C)

  • Charge a flame-dried 3-neck round-bottom flask (RBF) with anhydrous DMF (1.5 equiv) and DCE (5 mL/mmol substrate) under an argon atmosphere.

  • Cool the system to 0°C using an ice/salt bath.

  • Add POCl₃ (1.2 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature < 5°C.

  • Stir the resulting pale yellow solution for 45 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.

Step 2: Substrate Addition & Reaction

  • Dissolve 2-butylthiophene (1.0 equiv) in a minimal volume of DCE.

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 60°C and stir for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 9:1). The product will appear as a distinct UV-active spot (R_f ~ 0.4) compared to the starting material (R_f ~ 0.8).

Step 3: Hydrolysis & Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into a vigorously stirred solution of saturated aqueous Sodium Acetate (NaOAc) at 0°C. Note: Using NaOAc buffers the pH to ~5-6, preventing acid-catalyzed polymerization of the thiophene.

  • Stir for 1 hour to ensure complete hydrolysis of the iminium salt.

  • Extract with Dichloromethane (DCM) (3 x volumes).

  • Wash combined organics with sat.[1] NaHCO₃, water, and brine.[1]

  • Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Step 4: Purification

  • Distillation: High-vacuum distillation (bp ~110-115°C @ 0.5 mmHg) is recommended for bulk purity.

  • Chromatography: For smaller scales, use silica gel flash chromatography (Gradient: 0%

    
     5% EtOAc in Hexanes).
    

Route B: Lithiation-Formylation (Alternative)

Principle: Direct deprotonation of the acidic proton at C5 using n-Butyllithium, followed by quenching with DMF. This method is strictly regioselective but requires cryogenic conditions.

Protocol
  • Setup: Flame-dry a Schlenk flask and flush with Argon. Dissolve 2-butylthiophene (1.0 equiv) in anhydrous THF (10 mL/mmol).

  • Lithiation: Cool to -78°C (Dry ice/Acetone). Add n-BuLi (1.1 equiv, 1.6M in hexanes) dropwise over 20 mins.

  • Incubation: Stir at -78°C for 1 hour. The solution typically turns yellow/orange.

  • Formylation: Add anhydrous DMF (1.5 equiv) in one portion.

  • Quench: Allow to warm to 0°C over 2 hours. Quench with 1M HCl.

  • Workup: Extract with Et₂O, wash with brine, dry, and concentrate.

Mechanistic & Workflow Visualization

VilsmeierMechanism Reagents DMF + POCl3 VilsmeierReagent Chloroiminium Ion (Electrophile) Reagents->VilsmeierReagent 0°C, -PO2Cl2- Intermediate Sigma Complex (Iminium Salt) VilsmeierReagent->Intermediate + Substrate 60°C Substrate 2-Butylthiophene Substrate->Intermediate Product 5-Butylthiophene-2-carbaldehyde Intermediate->Product Hydrolysis (-NHMe2) Hydrolysis Aqueous NaOAc Quench Hydrolysis->Product

Figure 2: Mechanistic pathway of the Vilsmeier-Haack formylation.

Analytical Characterization

TechniqueExpected DataInterpretation
¹H NMR (400 MHz, CDCl₃)

9.82 (s, 1H)
Aldehyde proton (-CHO)

7.60 (d, J=3.8 Hz, 1H)
Thiophene H3 (deshielded by C=O)

6.90 (d, J=3.8 Hz, 1H)
Thiophene H4

2.85 (t, 2H)

-Methylene of butyl group

0.95 (t, 3H)
Terminal methyl
IR (Neat) 1660–1675 cm⁻¹Strong C=O stretch
GC-MS (EI) m/z 168 [M]⁺Molecular ion confirmation

Safety & Hazards (GHS Standards)

  • POCl₃: Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water. Handle only in a fume hood.

  • n-BuLi: Pyrophoric. Catches fire spontaneously if exposed to air. Use rigorous Schlenk techniques.

  • 2-Butylthiophene: Combustible liquid. Skin irritant.

References

  • Vilsmeier-Haack Reaction Overview: Jones, G., & Stanforth, S. P. (1997).[2] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][4][5][6][7] Link

  • Thiophene Formylation Protocols: Campaigne, E., & Archer, W. L. (1953). Formylation of Thiophenes. Journal of the American Chemical Society, 75(4), 989–991. Link

  • Lithiation of Alkylthiophenes: Gronowitz, S. (1991).
  • Compound Data (PubChem): 5-Butylthiophene-2-carbaldehyde (CAS 98954-25-7).[8] National Library of Medicine. Link

  • General Vilsmeier Protocol: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][5] Comprehensive Organic Synthesis, 2, 777-794. Link

Sources

Application Note: Regioselective Formylation of 2-Butylthiophene via Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the synthesis of 5-butylthiophene-2-carbaldehyde (also known as 5-butyl-2-thiophenecarboxaldehyde) from 2-butylthiophene . This transformation utilizes the Vilsmeier-Haack reaction , the industry-standard method for formylating electron-rich heteroaromatics due to its high regioselectivity and scalability.

The resulting aldehyde is a critical pharmacophore and building block in the synthesis of conducting polymers, liquid crystals, and pharmaceuticals. This protocol addresses the specific challenges of handling the lipophilic butyl chain, managing the exothermicity of the Vilsmeier reagent formation, and ensuring safe hydrolysis of the intermediate iminium salt.

Chemical Strategy & Mechanism[1][2][3]

Why Vilsmeier-Haack?

While lithiation (n-BuLi/DMF) is a viable alternative for small-scale synthesis, it requires cryogenic conditions (-78°C) and strictly anhydrous environments, making it costly for scale-up. The Vilsmeier-Haack reaction offers a robust alternative that proceeds at moderate temperatures (0°C to 60°C) using standard reagents: Phosphoryl chloride (POCl₃) and N,N-Dimethylformamide (DMF) .

Regioselectivity

The butyl group at the C2 position of the thiophene ring is an electron-donating alkyl group. It activates the ring toward electrophilic aromatic substitution (EAS).

  • Directing Effect: The sulfur atom and the alkyl group both direct the incoming electrophile to the C5 position (alpha-position).

  • Sterics: The C5 position is sterically unhindered compared to C3, ensuring high regioselectivity (>95% 5-isomer).

Reaction Mechanism

The reaction proceeds in two distinct phases:[1][2][3]

  • Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form the electrophilic chloroiminium ion.[1][2]

  • EAS and Hydrolysis: The thiophene attacks the iminium ion, followed by aqueous hydrolysis to release the aldehyde.

VilsmeierMechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + Substrate (Electrophilic Attack) Substrate 2-Butylthiophene Substrate->Intermediate Product 5-Butylthiophene- 2-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis Hydrolysis (H2O/NaOAc) Hydrolysis->Product

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation of 2-butylthiophene.

Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Butylthiophene (Purity >98%)[4]

    • Phosphoryl chloride (POCl₃) (Freshly distilled or high purity)

    • N,N-Dimethylformamide (DMF) (Anhydrous)[2]

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH) for buffering/quenching.

  • Equipment:

    • 3-neck Round Bottom Flask (RBF) with temperature probe.

    • Pressure-equalizing addition funnel.

    • Inert gas line (Nitrogen or Argon).

    • Ice/Salt bath (-5°C to 0°C).

Stoichiometry Table
ComponentRoleEquivalents (eq)Notes
2-Butylthiophene Substrate1.0Limiting reagent.
POCl₃ Electrophile Source1.2 - 1.5Excess ensures conversion.
DMF Reagent/Solvent3.0 - 5.0Acts as both reactant and solvent.[2]
DCM Co-solventN/AOptional; reduces viscosity.
Step-by-Step Procedure
Phase 1: Generation of Vilsmeier Reagent (Exothermic)
  • Setup: Flame-dry the 3-neck RBF and flush with Nitrogen. Add anhydrous DMF (3.0 eq).[2]

  • Cooling: Cool the DMF to 0°C using an ice/salt bath.

  • Addition: Add POCl₃ (1.2 eq) dropwise via the addition funnel.

    • Critical: Maintain internal temperature < 10°C .[2] The reaction is highly exothermic.

    • Observation: The solution will turn pale yellow/orange and may become viscous (formation of the chloroiminium salt).

  • Aging: Stir at 0°C for 30 minutes to ensure complete formation of the active reagent.

Phase 2: Formylation[5]
  • Substrate Addition: Mix 2-butylthiophene (1.0 eq) with a small volume of DMF or DCM (to aid transfer). Add this solution dropwise to the Vilsmeier reagent at 0°C .

  • Reaction: Allow the mixture to warm to Room Temperature (RT).

  • Optimization:

    • Standard: Stir at RT for 4-6 hours.

    • For High Conversion: If TLC/GC indicates unreacted starting material, heat the mixture to 60°C for 2-3 hours. Note: Do not exceed 80°C to avoid decomposition. [1]

Phase 3: Workup & Hydrolysis (Hazardous Step)
  • Quenching (Inverse Addition): Pour the reaction mixture slowly into a beaker containing crushed ice and Sodium Acetate (buffered quench) or 2M NaOH.

    • Safety: Never add water directly to the reaction flask; the hydrolysis of excess POCl₃ is violent.

    • Target pH: Adjust to pH 5-6 to facilitate hydrolysis of the iminium salt to the aldehyde. Stir vigorously for 1 hour.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Washing: Wash combined organics with Sat. NaHCO₃ (to remove acid traces) and Brine. Dry over MgSO₄.

Phase 4: Purification
  • Concentration: Remove solvent under reduced pressure.

  • Isolation: The crude oil is usually dark.

    • Method A (High Purity): Vacuum distillation (approx. 110-120°C at 1-2 mmHg, extrapolated from thiophene aldehyde analogs).

    • Method B (Standard): Flash column chromatography (Silica gel, Hexanes:Ethyl Acetate 95:5).

Workflow Visualization

Workflow start Start: Dry Glassware N2 Atmosphere reagent_prep Add DMF Cool to 0°C start->reagent_prep pocl3_add Dropwise POCl3 Addition (Keep T < 10°C) reagent_prep->pocl3_add substrate_add Add 2-Butylthiophene (Slow addition) pocl3_add->substrate_add reaction Stir RT (4h) or Heat 60°C (2h) substrate_add->reaction quench Inverse Quench into Ice/NaOAc (Hydrolysis) reaction->quench extraction Extract (DCM) Wash (NaHCO3/Brine) quench->extraction purify Distillation or Column (Hex/EtOAc) extraction->purify

Figure 2: Operational workflow for the formylation process.

Process Safety & Troubleshooting

Thermal Hazards

The reaction between DMF and POCl₃ can exhibit a "lag phase" followed by a rapid exotherm.

  • Mitigation: Ensure efficient stirring. Do not add substrate until the Vilsmeier reagent is fully formed (30 min wait).

  • Scale-Up: On scales >100g, active cooling (jacketed reactor) is mandatory. [2]

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete hydrolysis of iminium salt.Increase stirring time during the aqueous quench (Step 8). Ensure pH is not too acidic (<2).
Dark/Tar Product Reaction temperature too high.Keep reaction < 60°C. Polymerization of thiophene can occur at high temps.
Starting Material Remains Moisture in reagents.POCl₃ degrades in moist air. Use fresh/distilled reagents. Dry DMF over molecular sieves.

Analytical Validation

Expected Data for 5-Butylthiophene-2-carbaldehyde:

  • Appearance: Yellow to amber oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.82 (s, 1H): Aldehyde proton (characteristic singlet).

    • δ 7.60 (d, 1H): Thiophene proton at C3 (deshielded by carbonyl).

    • δ 6.90 (d, 1H): Thiophene proton at C4 (coupled to C3).

    • δ 2.85 (t, 2H): Benzylic CH₂ of the butyl group.

    • δ 1.65 (m, 2H): Middle CH₂ of butyl.

    • δ 1.40 (m, 2H): Middle CH₂ of butyl.

    • δ 0.95 (t, 3H): Terminal Methyl.

    • Note: Shifts are estimates based on 2-thiophenecarbaldehyde and alkyl-thiophene standards. [3]

References

  • American Chemical Society (ACS). (2014). Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitigation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-Dimethylaminobenzaldehyde (Classic Vilsmeier Protocol). Retrieved from [Link]

Sources

Executive Summary: The "Aldehyde Paradox" in Conductive Polymers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science and drug development. It addresses the specific challenge of synthesizing conductive polymers from thiophene aldehydes (e.g., 3-thiophenecarboxaldehyde).

Thiophene aldehydes are highly desirable precursors because the aldehyde group (-CHO) serves as a versatile "chemical handle" for bioconjugation (e.g., immobilizing enzymes, antibodies, or drug payloads via Schiff base formation). However, the aldehyde group is strongly electron-withdrawing , which significantly increases the oxidation potential of the thiophene ring.

  • Direct Polymerization Challenge: Homopolymerization of 3-thiophenecarboxaldehyde is difficult, often yielding short oligomers with low conductivity and poor film quality.

  • The Solution: This guide prioritizes the "Trimer Strategy" (EDOT-Th-EDOT) . By sandwiching the electron-poor thiophene aldehyde between two electron-rich 3,4-ethylenedioxythiophene (EDOT) units, the oxidation potential is lowered, enabling the formation of highly conductive, stable, and functionalizable films.

Part 1: The "Trimer" Strategy (Gold Standard)

Objective: Synthesize the monomer EDOT-ThCHO-EDOT and electropolymerize it to form high-quality conductive films.

A. Monomer Synthesis: Suzuki Coupling

This protocol synthesizes the trimer precursor: 5,7-bis(3,4-ethylenedioxythien-2-yl)thiophene-3-carbaldehyde.

Reagents:

  • Precursor: 2,5-dibromo-3-thiophenecarboxaldehyde (1.0 eq)

  • Coupling Partner: EDOT-boronic acid pinacol ester (2.5 eq)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Base: K₃PO₄ (2 M aqueous solution)

  • Solvent: 1,4-Dioxane[1][2]

Protocol:

  • Setup: Flame-dry a Schlenk flask and purge with Argon.

  • Dissolution: Add 2,5-dibromo-3-thiophenecarboxaldehyde (e.g., 1.0 mmol) and EDOT-boronic acid pinacol ester (2.5 mmol) to 1,4-dioxane (15 mL).

  • Degassing: Bubble Argon through the solution for 20 minutes to remove dissolved oxygen (critical for Pd catalyst life).

  • Catalysis: Add Pd(PPh₃)₄ (0.05 mmol) and the K₃PO₄ solution (5 mL) under Argon flow.

  • Reaction: Seal the flask and heat to 85°C for 24 hours with vigorous stirring. The solution will typically darken.

  • Work-up: Cool to room temperature. Dilute with dichloromethane (DCM) and wash with brine (3x). Dry the organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

    • Target: Bright yellow/orange solid.

B. Electropolymerization of the Trimer

Objective: Create a conductive film on an electrode (e.g., ITO, Gold, or Glassy Carbon).

Reagents:

  • Monomer: EDOT-ThCHO-EDOT (10 mM)

  • Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆) (0.1 M)

  • Solvent: Anhydrous Acetonitrile (ACN) or DCM (if solubility is low in ACN).

Protocol:

  • Cell Setup: Use a three-electrode system:

    • Working Electrode (WE): ITO-coated glass or Gold.

    • Counter Electrode (CE): Platinum wire/mesh.

    • Reference Electrode (RE): Ag/AgCl (in 3M KCl) or Ag/Ag+ (non-aqueous).

  • Deposition (Potentiodynamic):

    • Scan range: -0.5 V to +1.3 V (vs Ag/AgCl).

    • Scan rate: 100 mV/s .

    • Cycles: 10–20 cycles depending on desired thickness.

    • Observation: You should see the growth of a broad redox wave (oxidation of the polymer backbone) increasing with each cycle, indicating film formation.

  • Washing: Rinse the film gently with monomer-free acetonitrile to remove unreacted species.

Part 2: Direct Chemical Oxidative Polymerization

Objective: Bulk synthesis of poly(3-thiophenecarboxaldehyde) using FeCl₃. Note: Expect lower conductivity (< 10⁻³ S/cm) compared to the Trimer method due to the electron-withdrawing aldehyde.

Reagents:

  • Monomer: 3-thiophenecarboxaldehyde

  • Oxidant: Anhydrous FeCl₃

  • Solvent: Dry Chloroform (CHCl₃) or Nitromethane.

Protocol:

  • Preparation: Suspend anhydrous FeCl₃ (4.0 eq) in dry CHCl₃ (20 mL) in a round-bottom flask under Argon.

  • Addition: Dissolve 3-thiophenecarboxaldehyde (1.0 eq) in a minimal amount of CHCl₃ and add dropwise to the FeCl₃ suspension.

  • Polymerization: Stir at room temperature for 24 hours.

    • Variation: For higher regioregularity, conduct the reaction at 0°C or -20°C for 48 hours (slows propagation, reduces defects).

  • Termination: Pour the reaction mixture into a large excess of Methanol (MeOH) (approx. 10x volume). The polymer will precipitate as a dark solid.[3]

  • Dedoping/Washing:

    • Filter the solid.[4]

    • Wash extensively with Methanol (to remove FeCl₂/FeCl₃ residues).

    • Optional: Stir in hydrazine/methanol solution to fully dedope (neutralize) the polymer if a neutral semiconductor is required.

  • Drying: Vacuum dry at 60°C overnight.

Part 3: Functionalization (Drug Development Application)

Objective: Conjugate a biomolecule (e.g., an amine-containing drug or protein) to the conductive polymer film.

Mechanism: Schiff Base formation (Aldehyde + Amine


 Imine).

Protocol:

  • Incubation: Immerse the aldehyde-functionalized polymer film (from Part 1 or 2) in a phosphate-buffered saline (PBS, pH 7.4) solution containing the target amine-biomolecule (1 mg/mL).

  • Reaction: Incubate for 2–4 hours at room temperature (or 4°C overnight for sensitive proteins).

  • Stabilization (Optional): To create a permanent linkage, add Sodium Cyanoborohydride (NaCNBH₃) (50 mM) to reduce the imine bond to a stable secondary amine.

  • Rinse: Wash with PBS to remove non-specifically bound molecules.

Visualizations

Figure 1: The Trimer Synthesis & Polymerization Workflow

TrimerWorkflow Monomer 3-Thiophenecarboxaldehyde (Electron Poor) Bromination Bromination (NBS) Monomer->Bromination Dibromo 2,5-Dibromo-3-Th-CHO Bromination->Dibromo Suzuki Suzuki Coupling (Pd(PPh3)4, EDOT-Bpin) Dibromo->Suzuki Trimer Trimer Monomer (EDOT-ThCHO-EDOT) Suzuki->Trimer Sandwich Strategy Electro Electropolymerization (CV, -0.5 to 1.3V) Trimer->Electro Low Oxidation Potential Polymer Conductive Polymer Film (Functionalizable) Electro->Polymer

Caption: Workflow for converting electron-poor thiophene aldehyde into a highly conductive polymer via the "Trimer" intermediate.

Figure 2: Chemical Reaction Pathway

ReactionPath cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Polymerization cluster_2 Step 3: Bio-Conjugation Start 2,5-Dibromo-3-formylthiophene Product1 EDOT-Th(CHO)-EDOT Start->Product1 Suzuki Coupling Reagent + EDOT-Boronate Ester Catalyst Pd(0) / Base Polymer Poly(EDOT-ThCHO-EDOT) Product1->Polymer Oxidative Polymerization (-2e-, -2H+) Conjugate Schiff Base Polymer (C=N Linkage) Polymer->Conjugate + R-NH2 (Drug/Protein)

Caption: Chemical pathway from precursor to bio-conjugated conductive polymer.

Comparison of Methods

FeatureTrimer Electropolymerization (Method A)Direct Chemical Oxidation (Method B)
Conductivity High (> 10 S/cm)Low (< 10⁻³ S/cm)
Film Quality Smooth, adhesive, uniformPowdery, brittle, poor adhesion
Solubility Insoluble (film on electrode)Partially soluble (depends on MW)
Complexity High (Requires Suzuki coupling)Low (One-step mixing)
Primary Use Biosensors, Electrodes, Smart SurfacesBulk material, Nanoparticles

References

  • Istif, E., et al. (2020).[5] Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces.[5] Link

  • Mantione, D., et al. (2020).[2][5] Thiophene-Based Trimers for In Vivo Electronic Functionalization of Tissues. ACS Applied Materials & Interfaces.[5] Link

  • Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews. Link

  • Al-Hamdan, A., et al. (2021).[6] Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. Link

Sources

Application Notes & Protocols: 5-Butylthiophene-2-carbaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 5-Butylthiophene-2-carbaldehyde

5-Butylthiophene-2-carbaldehyde is a heterocyclic aromatic aldehyde that has emerged as a significant building block in the landscape of modern organic synthesis. Its molecular architecture, comprising a thiophene ring functionalized with a reactive aldehyde group and a lipophilic butyl chain, offers a unique combination of properties for the synthesis of complex molecular targets. The thiophene moiety is a well-recognized pharmacophore present in numerous approved drugs and bioactive molecules, prized for its electronic properties and ability to engage in various biological interactions. The aldehyde group serves as a versatile chemical handle for a wide array of transformations, including carbon-carbon bond formation and the introduction of diverse functional groups. The C5-butyl substituent enhances solubility in organic solvents and can contribute to favorable pharmacokinetic profiles in drug candidates by increasing lipophilicity.

This guide provides an in-depth exploration of 5-butylthiophene-2-carbaldehyde's applications, complete with detailed protocols for key synthetic transformations. It is designed for researchers, medicinal chemists, and materials scientists seeking to leverage this compound's synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is fundamental to its effective use.

PropertyValueSource
IUPAC Name 5-butylthiophene-2-carbaldehyde[1]
CAS Number 98954-25-7[1]
Molecular Formula C₉H₁₂OS[1]
Molecular Weight 168.26 g/mol [1]
SMILES CCCCC1=CC=C(S1)C=O[1]

Spectroscopic Characterization:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit characteristic signals for the aldehyde proton (a singlet around δ 9.8-10.0 ppm), two doublets for the thiophene ring protons (typically in the δ 7.0-8.0 ppm region), and signals corresponding to the butyl group's aliphatic protons (a triplet for the terminal methyl group and multiplets for the methylene groups).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a distinctive peak for the carbonyl carbon of the aldehyde group, typically in the range of 180-185 ppm. The carbon atoms of the thiophene ring and the butyl chain will also display characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde will be prominent, typically in the region of 1660-1700 cm⁻¹.

Core Synthetic Applications & Protocols

The reactivity of the aldehyde group is central to the utility of 5-butylthiophene-2-carbaldehyde. Below are detailed protocols for key transformations.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an aldehyde with an active methylene compound to yield α,β-unsaturated products. These products are valuable intermediates for pharmaceuticals, polymers, and fine chemicals.[2] The electron-rich nature of the thiophene ring can influence the reactivity and electronic properties of the resulting conjugated system.

Causality of Experimental Choices:

  • Catalyst: A base is required to deprotonate the active methylene compound, generating a nucleophilic carbanion. Weak bases like piperidine or more potent non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed.[2][3] DBU in water is an efficient and environmentally friendly catalytic system.[3]

  • Solvent: The choice of solvent depends on the catalyst and reactants. While ethanol is common, greener alternatives like water can be highly effective, especially with catalysts like DBU.[3]

  • Temperature: Room temperature is often sufficient for reactive substrates, minimizing side reactions. Refluxing may be necessary for less reactive partners.

Generalized Protocol for Knoevenagel Condensation:

  • Reaction Setup: In a round-bottom flask, dissolve 5-butylthiophene-2-carbaldehyde (1.0 eq.) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.0-1.2 eq.) in the chosen solvent (e.g., water or ethanol, 5-10 mL per mmol of aldehyde).

  • Catalyst Addition: Add the basic catalyst (e.g., DBU, 5-10 mol%) to the stirring solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Isolation: Upon completion, if the product precipitates, it can be isolated by filtration. If not, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford the desired α,β-unsaturated compound.

Data Presentation: Representative Knoevenagel Condensations

AldehydeActive Methylene CompoundCatalystSolventTemperatureYield (%)Reference
Aromatic AldehydesMalononitrileDBUWaterRoom Temp98[2]
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux90[2]
2-ThiophenecarboxaldehydeCyanoacetic AcidKOH (20 mol%)Water75°C (Microwave)>95[2]

Visualization of Knoevenagel Condensation Workflow

Knoevenagel_Workflow reagents Combine Aldehyde, Active Methylene Cmpd, Solvent catalyst Add Catalyst (e.g., DBU) reagents->catalyst 1. reaction Stir at RT Monitor by TLC catalyst->reaction 2. workup Product Isolation (Filtration or Extraction) reaction->workup 3. purify Purify (Recrystallization or Column Chromatography) workup->purify 4. product Final Product purify->product 5.

Caption: Generalized workflow for the Knoevenagel condensation.

Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[4] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is highly reliable for forming a C=C double bond at a specific location, a crucial transformation in the synthesis of polyenes and other complex molecules.[5]

Causality of Experimental Choices:

  • Ylide Generation: The Wittig reagent is typically prepared in situ by treating a triphenylphosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride). The choice of base depends on the acidity of the proton on the carbon adjacent to the phosphorus.

  • Reaction Conditions: The reaction is usually carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), to prevent quenching of the highly basic ylide.

  • Stereoselectivity: The stereochemistry of the resulting alkene (E vs. Z) is influenced by the nature of the ylide. Unstabilized ylides (with alkyl substituents) generally favor the Z-alkene, while stabilized ylides (with electron-withdrawing groups) favor the E-alkene.[6]

Generalized Protocol for Wittig Reaction:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate triphenylphosphonium salt (1.1 eq.) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add a strong base (e.g., n-BuLi, 1.05 eq.) dropwise. Allow the mixture to warm to room temperature and stir until the characteristic color of the ylide appears (often orange or deep red).

  • Aldehyde Addition: Cool the ylide solution back to 0°C and add a solution of 5-butylthiophene-2-carbaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the aldehyde.

  • Quenching and Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).[7]

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Visualization of Wittig Reaction Mechanism

Wittig_Mechanism cluster_0 Mechanism Overview Aldehyde 5-Butylthiophene-2-carbaldehyde Oxaphosphetane [2+2] Cycloaddition (Oxaphosphetane intermediate) Aldehyde->Oxaphosphetane + Ylide Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Products Alkene + Ph₃P=O Oxaphosphetane->Products Decomposition

Caption: Simplified mechanism of the Wittig reaction.

Suzuki-Miyaura Cross-Coupling: Arylation of the Thiophene Core

While the aldehyde itself is not a direct participant, 5-butylthiophene-2-carbaldehyde can be synthesized from a halogenated precursor (e.g., 5-bromo-2-butylthiophene followed by formylation, or 5-bromo-thiophene-2-carbaldehyde followed by butylation). More commonly, a di-halogenated thiophene can be selectively functionalized. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, forming a C-C bond.[8] This reaction is exceptionally valuable for creating biaryl structures, which are prevalent in pharmaceuticals and organic electronic materials.[8][9]

Causality of Experimental Choices:

  • Precursor: The reaction requires a halogenated thiophene (typically bromo- or iodo-) and a boronic acid or boronic ester.

  • Catalyst: A palladium(0) complex is the active catalyst. Common precursors include Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step of the catalytic cycle.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.

Generalized Protocol for Suzuki-Miyaura Coupling (Illustrative for a Precursor):

  • Reaction Setup: To a flask, add the bromo-thiophene derivative (e.g., 5-bromo-2-butylthiophene, 1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas. Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until TLC or GC-MS analysis shows completion.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the coupled product. The resulting aryl-substituted butylthiophene can then be formylated to produce the target aldehyde.

Visualization of Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd_aryl R¹-Pd(II)L₂-X pd0->pd_aryl Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_aryl->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_trans->product r1x Thiophene-X (R¹X) r1x->pd_aryl r2b Boronic Acid (R²B(OH)₂) r2b->pd_trans base Base base->pd_aryl

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Applications in Materials Science: Polymer Synthesis

Thiophene derivatives are fundamental units in the construction of conducting and semiconducting polymers.[10] The aldehyde group on 5-butylthiophene-2-carbaldehyde can be leveraged in several ways: it can be used for post-polymerization functionalization to tune material properties, or the monomer itself can be polymerized.[11] For instance, acid-catalyzed polymerization of thiophene-2-carbaldehyde has been reported to yield polymeric materials.[12]

Protocol for Acid-Catalyzed Polymerization of Thiophene-2-carbaldehyde:

This protocol is based on the polymerization of the parent thiophene-2-carbaldehyde and can be adapted for the 5-butyl derivative.[12]

  • Monomer Solution: Dissolve 5-butylthiophene-2-carbaldehyde (e.g., 50 mmol) in methanol (25 mL).

  • Acid Addition: Add concentrated hydrochloric acid (e.g., 10 mL of 35.5% HCl) to the solution.

  • Reaction: Leave the reaction solution at room temperature for 48 hours. A color change and subsequent precipitation of a dark-colored solid should be observed.

  • Isolation: Filter the precipitate and wash it sequentially with a dilute KOH solution (e.g., 5%), deionized water, and alcohol to remove unreacted monomer and acid.

  • Drying: Dry the resulting polymer powder at an elevated temperature (e.g., 105°C) for an extended period (e.g., 48 hours).

Safety and Handling

Based on GHS classifications, 5-butylthiophene-2-carbaldehyde should be handled with care.[1]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Precautions: Use only in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Conclusion

5-Butylthiophene-2-carbaldehyde is a highly valuable and versatile building block. Its aldehyde functionality provides a gateway to a multitude of chemical transformations, including the formation of C-C bonds through Knoevenagel and Wittig reactions. Furthermore, its thiophene core, a privileged scaffold in medicinal chemistry and materials science, can be further elaborated using powerful cross-coupling methodologies. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this compound in the development of novel drugs and advanced functional materials.

References

  • Di Cunto, F., et al. (2018). A novel expedient synthesis of benzo[b]thiophene-2-carbaldehyde. MDPI. Available at: [Link]

  • Al-Masoudi, W. A. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. Available at: [Link]

  • Gaylord Chemical Company. Wittig Reaction. Proven DMSO Reactions. Available at: [Link]

  • Google Patents. (2012). Synthesis method of 2-thiophenecarboxaldehyde. CN102627627A.
  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2015). Reactivity Studies for the Synthesis of 5-Phenylthiophene-2-carbaldehyde by a Suzuki–Miyaura Coupling. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • PubChem. 5-Butylthiophene-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2014). Synthesis of 5‐isopropylthiophen‐2‐carbaldehyde (III a) and 5‐ethylthiophen‐2‐carbaldehyde (III b). Available at: [Link]

  • Tang, D., et al. (2007). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Tetrahedron Letters. Available at: [Link]

  • Royal Society of Chemistry. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances. Available at: [Link]

  • Asghar, M. N., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. Available at: [Link]

  • Cacialli, F., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces. Available at: [Link]

  • PubChem. 5-Phenylthiophene-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Available at: [Link]

  • SpectraBase. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. Available at: [Link]

  • ResearchGate. (2021). Formation of thieno[3,2-b]thiophene-based aldehydes via Suzuki coupling reaction. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • Wang, C., et al. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society. Available at: [Link]

  • University of Toronto. The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • Dhongade-Desai, S., et al. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. ResearchGate. Available at: [Link]

  • D'Auria, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. Available at: [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry. Available at: [Link]

  • Organic Reaction Mechanisms. Wittig Reaction - Common Conditions. Available at: [Link]

  • Varma, R. S. (2019). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Good Scents Company. 5-ethyl-2-thiophene carboxaldehyde. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Available at: [Link]

Sources

Application Note: Strategic Functionalization of Thiophene Rings in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiophene rings are critical pharmacophores in modern drug design, serving as bioisosteres for phenyl groups to modulate lipophilicity, metabolic stability, and target binding affinity.[1][2][3] However, the electron-rich nature of the sulfur heterocycle introduces unique regioselectivity challenges compared to benzene. This guide provides validated protocols for the three primary pillars of thiophene functionalization: Electrophilic Aromatic Substitution (EAS), Organolithium intermediates, and Palladium-catalyzed C–H activation.

Introduction: The Electronic Landscape

Thiophene is a


-excessive heteroaromatic system. The sulfur atom’s lone pair donates electron density into the ring system, making it significantly more reactive toward electrophiles than benzene.
Regioselectivity Logic

The primary challenge in thiophene chemistry is distinguishing between the


-position (C2/C5) and the 

-position (C3/C4).
  • 
    -Attack (C2):  Preferred. The resulting carbocation intermediate is stabilized by three resonance structures, including one where the positive charge resides on the sulfur.
    
  • 
    -Attack (C3):  Disfavored. The intermediate has fewer resonance forms and less stabilization from the sulfur atom.
    
Visualization: Regioselectivity Decision Tree

The following diagram illustrates the decision logic for targeting specific ring positions based on electronic availability and steric factors.

Thiophene_Regioselectivity Start Target Functionalization Site C2_Alpha C2 (Alpha) Position Most Nucleophilic Start->C2_Alpha Standard Conditions C3_Beta C3 (Beta) Position Less Reactive Start->C3_Beta Specialized Conditions Path_EAS Electrophilic Aromatic Substitution (EAS) C2_Alpha->Path_EAS Direct Halogenation Path_Block Block C2/C5 positions (e.g., Silylation) C3_Beta->Path_Block Steric Control Path_HalogenDance Halogen Dance (Base-Catalyzed Migration) C3_Beta->Path_HalogenDance Thermodynamic Control Product_C2 C2-Substituted Thiophene Path_EAS->Product_C2 Product_C3 C3-Substituted Thiophene Path_Block->Product_C3 Path_HalogenDance->Product_C3

Figure 1: Decision matrix for selecting synthetic routes based on the desired position of functionalization (C2 vs. C3).

Module A: Electrophilic Aromatic Substitution (Halogenation)

Halogenation is the gateway to cross-coupling. While elemental bromine (


) is effective, it is often too aggressive, leading to poly-bromination. N-Bromosuccinimide (NBS) offers superior kinetic control.
Comparative Data: Brominating Agents
ReagentSolventTempSelectivity (Mono:Poly)Comments


/ AcOH
0°CLow (~60:40)Exothermic; difficult to stop at mono-substitution.
NBS DMF / ACN0°C to RTHigh (>95:5)Mild; succinimide byproduct is easily removed.


/ DCM
RTMediumAppel-type conditions; useful for acid-sensitive substrates.
Protocol 1: Regioselective Monobromination (C2-Br)

Objective: Synthesis of 2-bromothiophene from thiophene using NBS.

Reagents:

  • Thiophene (1.0 equiv)[4][5]

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (ACN) or DMF (0.5 M concentration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve thiophene (1.0 equiv) in anhydrous ACN.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Note: Cooling is critical to suppress di-bromination.

  • Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Do not dump all at once; the exotherm can degrade regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes) or GC-MS.

  • Quench: Dilute with water and extract with diethyl ether (

    
    ) or ethyl acetate (
    
    
    
    ).
  • Purification: Wash the organic layer with saturated

    
     (to remove trace 
    
    
    
    ), then water and brine. Dry over
    
    
    . Concentrate in vacuo.
  • Isolation: Purify via short-path distillation (for liquids) or silica gel chromatography.

Mechanistic Insight: The reaction proceeds via a


-complex followed by the formation of a bromonium ion. The succinimide anion acts as a base to deprotonate the intermediate sigma complex, restoring aromaticity [1].

Module B: Metallation (Lithiation)

Thiophene protons are relatively acidic (


) compared to benzene (

). This allows for direct deprotonation using organolithium reagents, exclusively at the C2 position due to the inductive effect of the sulfur atom.
Protocol 2: C2-Lithiation and Boronic Ester Trapping

Objective: Synthesis of Thiophene-2-boronic acid pinacol ester (Suzuki precursor).

Reagents:

  • Thiophene (1.0 equiv)[4][5]

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)[6]

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB) (1.2 equiv)

  • Anhydrous THF[7]

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a Schlenk flask and flush with Argon/Nitrogen. Add anhydrous THF and thiophene (1.0 equiv).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone). Critical: Higher temperatures cause "scrambling" or ring-opening.

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

  • Maturation: Stir at -78°C for 45 minutes. The solution often turns yellow/orange, indicating the formation of 2-lithiothiophene.

  • Trapping: Add IPB (1.2 equiv) rapidly in one portion.

  • Warming: Allow the reaction to warm to RT overnight.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
Visualization: Lithiation Workflow

Lithiation_Workflow Step1 1. Cool to -78°C (Kinetic Control) Step2 2. Add n-BuLi (Deprotonation) Step1->Step2 Step3 3. Intermediate: 2-Lithiothiophene Step2->Step3 45 mins Step4 4. Add Electrophile (Borate/Aldehyde) Step3->Step4 Rapid Addition Step5 5. Product Step4->Step5 Warm to RT

Figure 2: Step-wise workflow for the generation and trapping of 2-lithiothiophene.

Module C: Direct Arylation (C-H Activation)

Modern "Green Chemistry" avoids the formation of stoichiometric organometallic waste (Sn, B, Zn) by utilizing Palladium-catalyzed Direct Arylation. This proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism.[8]

Protocol 3: Pd-Catalyzed Direct Arylation (Fagnou Conditions)

Objective: Coupling Thiophene with Aryl Bromide without pre-functionalization.

Reagents:

  • Thiophene (1.5 equiv - excess used as solvent/reagent)

  • Aryl Bromide (1.0 equiv)[5]

  • Catalyst:

    
     (5 mol%)
    
  • Ligand:

    
     (10 mol%) or ligand-free conditions for simple substrates.
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Additive: Pivalic Acid (PivOH) (30 mol%)

  • Solvent: DMA or Toluene

Step-by-Step Methodology:

  • Setup: In a reaction vial, combine Aryl Bromide,

    
    , Base, and PivOH.
    
  • Solvent: Add solvent and Thiophene.

  • Degassing: Sparge with Nitrogen for 10 minutes.

  • Heating: Seal and heat to 100–120°C for 16 hours.

  • Mechanism Check: The Pivalate anion acts as a "proton shuttle," assisting the Pd center in breaking the C-H bond at the C2 position [2].

Visualization: CMD Catalytic Cycle

CMD_Mechanism Pd_0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd_0->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Pd-OPiv) OxAdd->LigEx + PivOH/Base CMD_Step CMD Transition State (C-H Cleavage) LigEx->CMD_Step + Thiophene RedElim Reductive Elimination (Product Release) CMD_Step->RedElim - PivOH RedElim->Pd_0 Product

Figure 3: The Concerted Metalation-Deprotonation (CMD) cycle. Note the critical role of Pivalate (OPiv) in lowering the energy barrier for C-H bond cleavage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Poly-bromination Reaction too warm or excess reagent.Strictly maintain 0°C; add NBS as a solution dropwise.
Ring Opening (Lithiation) Temperature > -40°C.Ensure -78°C is maintained; use fresh n-BuLi (titrate before use).
Low Yield (Direct Arylation) Catalyst poisoning or poor C-H activation.Add 30 mol% Pivalic Acid (PivOH); ensure efficient degassing to remove

.
C3 vs C2 Selectivity Thermodynamic control failure.To target C3, block C2 with a Trimethylsilyl (TMS) group, functionalize C3, then deprotect (TBAF).

References

  • Mechanisms of Bromination between Thiophenes and NBS. Computational and Theoretical Chemistry, 2021. Link

  • Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation. Journal of the American Chemical Society, 2010. Link

  • Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. Synthetic Communications, 2011. Link

  • Thiophene Bioisosteres in Drug Discovery. MDPI Molecules, 2023. Link

Sources

Application Notes and Protocols: The Strategic Role of 5-Butylthiophene-2-carbaldehyde in Amine Derivatization for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold in Modern Medicinal Chemistry

The thiophene ring is a privileged heterocyclic scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions make it a valuable building block for the synthesis of novel therapeutic agents.[1] 5-Butylthiophene-2-carbaldehyde, in particular, serves as a versatile starting material for generating diverse libraries of compounds through its reactions with amines. The resulting imines (Schiff bases) and secondary or tertiary amines are of significant interest to researchers in drug development due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the reaction of 5-butylthiophene-2-carbaldehyde with amines, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Chemical Principles: Schiff Base Formation and Reductive Amination

The reaction of 5-butylthiophene-2-carbaldehyde with amines primarily follows two key pathways: Schiff base formation (imine synthesis) and reductive amination. The choice of pathway and reaction conditions dictates the final product and its potential biological applications.

Schiff Base Formation: The Gateway to Bioactive Imines

The condensation of 5-butylthiophene-2-carbaldehyde with a primary amine yields a Schiff base, a compound containing a carbon-nitrogen double bond (imine). This reaction is typically reversible and catalyzed by either an acid or a base.[4]

Mechanism of Schiff Base Formation:

The mechanism proceeds through a two-step process:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine or hemiaminal.[4][5]

  • Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water to form the stable imine product. This dehydration step is the rate-determining step and is facilitated by acid catalysis, which protonates the hydroxyl group, making it a better leaving group.[4]

It is crucial to control the pH of the reaction medium. While acid catalysis is necessary for the dehydration step, a highly acidic environment will protonate the amine, rendering it non-nucleophilic and inhibiting the initial attack on the carbonyl group.[4]

Reductive Amination: Synthesizing Stable Secondary and Tertiary Amines

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines.[6] This one-pot reaction combines the initial formation of an imine (or a related intermediate) with a subsequent reduction step.[2]

Mechanism of Reductive Amination:

The reaction begins with the formation of a hemianinal, which can then be directly hydrogenated or eliminate water to form an imine (from primary amines) or an enamine (from secondary amines).[2] The resulting C=N double bond is then reduced to a C-N single bond using a suitable reducing agent.[2]

A variety of reducing agents can be employed, with common choices including:

  • Sodium borohydride (NaBH₄): A mild and selective reducing agent.[6]

  • Sodium cyanoborohydride (NaBH₃CN): More selective than NaBH₄, as it is less reactive towards aldehydes and ketones at neutral pH, allowing for the efficient reduction of the formed imine.[7]

  • Sodium triacetoxyborohydride (STAB): A mild and effective reducing agent, often used for its high selectivity.[7]

  • Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel.[8] This method is considered a green chemistry approach due to the minimal waste generated.[2]

Experimental Protocols

The following protocols are provided as a guide and can be optimized based on the specific amine and desired product.

Protocol 1: Synthesis of a Schiff Base from 5-Butylthiophene-2-carbaldehyde and Aniline

This protocol describes a general procedure for the synthesis of an imine via acid-catalyzed condensation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Butylthiophene-2-carbaldehyde≥95%Commercially Available
AnilineReagent GradeCommercially Available
EthanolAnhydrousCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Round-bottom flask--
Magnetic stirrer and stir bar--
Reflux condenser--
Thin-Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-butylthiophene-2-carbaldehyde (1.0 g, 5.94 mmol).

  • Dissolve the aldehyde in 30 mL of anhydrous ethanol.

  • Add aniline (0.55 g, 5.94 mmol, 1.0 equivalent) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with stirring for 2-4 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

  • If the product does not precipitate, the solvent can be removed under reduced pressure using a rotary evaporator. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization:

The structure of the synthesized Schiff base can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

  • FT-IR: Look for the characteristic C=N stretching vibration around 1620-1640 cm⁻¹ and the disappearance of the C=O stretch of the aldehyde (around 1680 cm⁻¹) and the N-H stretches of the primary amine (around 3300-3400 cm⁻¹).

  • ¹H NMR: Expect to see a singlet for the imine proton (-CH=N-) in the range of 8.0-9.0 ppm.

Protocol 2: Reductive Amination of 5-Butylthiophene-2-carbaldehyde with Benzylamine using Sodium Borohydride

This protocol details the synthesis of a secondary amine via a one-pot reductive amination.

Materials and Reagents:

Reagent/MaterialGradeSupplier
5-Butylthiophene-2-carbaldehyde≥95%Commercially Available
BenzylamineReagent GradeCommercially Available
MethanolAnhydrousCommercially Available
Sodium Borohydride (NaBH₄)≥98%Commercially Available
Round-bottom flask--
Magnetic stirrer and stir bar--
Ice bath--

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-butylthiophene-2-carbaldehyde (1.0 g, 5.94 mmol) in 40 mL of anhydrous methanol.

  • Add benzylamine (0.64 g, 5.94 mmol, 1.0 equivalent) to the solution and stir at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.27 g, 7.13 mmol, 1.2 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC for the disappearance of the starting aldehyde and the intermediate imine.

  • Once the reaction is complete, quench the excess sodium borohydride by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Characterization:

  • FT-IR: The C=N stretch will be absent. Look for the N-H stretch of the secondary amine around 3300-3500 cm⁻¹.

  • ¹H NMR: The imine proton signal will be absent. Look for a singlet or multiplet corresponding to the benzylic protons (-CH₂-N-) and a broad singlet for the N-H proton.

  • Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the secondary amine product.

Visualization of Workflows and Mechanisms

Schiff Base Formation Workflow

Schiff_Base_Formation A 5-Butylthiophene-2-carbaldehyde + Primary Amine B Dissolve in Ethanol A->B Step 1 C Add Acid Catalyst (e.g., Acetic Acid) B->C Step 2 D Reflux (2-4 h) C->D Step 3 E Reaction Monitoring (TLC) D->E Step 4 F Work-up and Purification E->F Step 5 G Characterization (NMR, IR, MS) F->G Step 6 Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Aldehyde R-CHO Hemiaminal R-CH(OH)-NHR' Aldehyde->Hemiaminal + R'-NH2 Amine R'-NH2 Amine->Hemiaminal Imine R-CH=NR' Hemiaminal->Imine - H2O Product R-CH2-NHR' Imine->Product + [H] ReducingAgent [H] ReducingAgent->Product

Caption: Mechanism of Reductive Amination.

Applications in Drug Discovery and Development

The derivatives of 5-butylthiophene-2-carbaldehyde are valuable scaffolds in the development of new therapeutic agents.

  • Antimicrobial Agents: Schiff bases derived from thiophene-2-carboxaldehydes have demonstrated significant antibacterial and antifungal activities. [9]The imine linkage is often crucial for their biological function. The lipophilicity of the butyl group can enhance membrane permeability, potentially increasing the efficacy of these compounds.

  • Anticancer Agents: Thiophene derivatives, including those synthesized from reactions with amines, have been investigated as potential anticancer drugs. [1][3]They can act through various mechanisms, including the inhibition of specific enzymes or the disruption of cellular processes in cancer cells.

  • Anti-inflammatory and Analgesic Properties: The thiophene nucleus is present in several anti-inflammatory drugs. Amine derivatives of 5-butylthiophene-2-carbaldehyde can be screened for their ability to modulate inflammatory pathways.

  • Anticonvulsant and Antidepressant Activities: Thiophene-based compounds have also shown promise as anticonvulsant and antidepressant agents. [1] The structural diversity that can be achieved by reacting 5-butylthiophene-2-carbaldehyde with a wide array of primary and secondary amines allows for the creation of large compound libraries for high-throughput screening, accelerating the discovery of new drug candidates.

Safety and Handling

5-Butylthiophene-2-carbaldehyde is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

The reaction of 5-butylthiophene-2-carbaldehyde with amines represents a cornerstone of synthetic strategies in medicinal chemistry. The straightforward and versatile nature of Schiff base formation and reductive amination provides access to a vast chemical space of potential drug candidates. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this important building block in their drug discovery and development endeavors.

References

  • Bayeh, Y., Mohammed, F., Gebrezgiabher, M., Elemo, F., Getachew, M. and Thomas, M. (2020) Synthesis, Characterization and Antibacterial Activities of Polydentate Schiff Bases, Based on Salicylaldehyde. Advances in Biological Chemistry, 10, 127-139. [Link]

  • MDPI. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • PubChem. (n.d.). 5-butylthiophene-2-carbaldehyde. [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity. [Link]

  • Gunda, P., & Gunda, S. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 293. [Link]

  • Semantic Scholar. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubChem. (n.d.). 5-Butylthiophene-2-carbaldehyde. [Link]

  • MDPI. (2022). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • PubChem. (n.d.). 5-Phenylthiophene-2-carbaldehyde. [Link]

  • PubMed. (1995). N-(5-substituted) thiophene-2-alkylsulfonamides as potent inhibitors of 5-lipoxygenase. [Link]

  • National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • National Center for Biotechnology Information. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity. [Link]

  • National Center for Biotechnology Information. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. [Link]

  • Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. [Link]

  • Semantic Scholar. (2024). Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. [Link]

  • MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • SpectraBase. (n.d.). 5-NITROTHIOPHENE-2-CARBOXALDEHYDE. [Link]

  • The Good Scents Company. (n.d.). 5-ethyl-2-thiophene carboxaldehyde. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. [Link]

  • PubMed. (2015). New views on the reaction of primary amine and aldehyde from DFT study. [Link]

  • University of Kerbala. (2024). Schiff Compounds. [Link]

  • Scribd. (n.d.). UCY 201L - Expt 5 - Solvent Free Reductive Amination Protocol. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. [Link]

  • ResearchGate. (2015). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • ResearchGate. (2023). Synthesis of Novel 2-(N-Substituted)imino-2,5-dihydrofuran-3-carboxamides Containing a Thiourea Residue and an Oxothiazolidinylidene Ring. [Link]

  • World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES. [Link]

  • International Journal of Chemical and Natural Science. (2012). Theoretical Study of the Schiff Base Formation Between Para-Substituted Aromatic Amines and Thiophene-2-Carbaldehyde. [Link]

Sources

Application Note: Selective Reduction of 5-Butylthiophene-2-carbaldehyde to (5-Butylthiophen-2-yl)methanol

[1]

Executive Summary

This application note details the protocol for the chemoselective reduction of 5-butylthiophene-2-carbaldehyde to (5-butylthiophen-2-yl)methanol . This transformation is a critical intermediate step in the synthesis of lipophilic thiophene-based pharmacophores and conductive polymer precursors.[1]

While catalytic hydrogenation is often employed for benzenoid aldehydes, thiophene derivatives pose a challenge due to the high affinity of sulfur for transition metals (catalyst poisoning). Consequently, this protocol utilizes Sodium Borohydride (NaBH₄) , providing a robust, scalable, and high-yielding route that avoids ring reduction or desulfurization.

Strategic Reagent Selection

The choice of reducing agent is dictated by the electronic nature of the thiophene ring and the need for chemoselectivity.

ReagentSuitabilityRationale
Sodium Borohydride (NaBH₄) Optimal Mild, chemoselective for aldehydes/ketones.[1] Compatible with protic solvents (MeOH/EtOH) which accelerate the reaction. Safe for bench-scale.[1]
Lithium Aluminum Hydride (LiAlH₄) Not Recommendedoverly reactive.[1] Requires anhydrous ether/THF.[1] Risk of reductive desulfurization (ring opening) at elevated temperatures.[1]
H₂ / Pd-C AvoidThiophene sulfur poisons Pd catalysts, requiring high catalyst loading or specialized Sulfided-Pt catalysts.[1]
DIBAL-H OverkillRequires cryogenic conditions (-78°C).[1] Unnecessary for simple aldehyde-to-alcohol reduction.[1]

Reaction Mechanism

The reduction proceeds via a nucleophilic addition of the hydride ion to the carbonyl carbon.[2][3][4][5] The solvent (Methanol) plays a dual role: it solvates the borohydride species and acts as the proton source to quench the intermediate alkoxide.

Mechanistic Pathway (DOT Visualization)[1]

MechanismStart5-Butylthiophene-2-carbaldehydeComplexTetraalkoxyborateIntermediateStart->Complex Nucleophilic Attack (H-)NaBH4NaBH4 (Hydride Source)NaBH4->ComplexProduct(5-Butylthiophen-2-yl)methanolComplex->Product ProtonationSolventMeOH (Proton Source)Solvent->Product

Figure 1: Mechanistic flow of the borohydride reduction.[1][6] The solvent (MeOH) is critical for the final protonation step.

Experimental Protocol

Materials & Equipment
  • Substrate: 5-Butylthiophene-2-carbaldehyde (MW: 168.26 g/mol )[1][7]

  • Reagent: Sodium Borohydride (NaBH₄) (MW: 37.83 g/mol ) - Hygroscopic, store in desiccator.[1]

  • Solvent: Methanol (anhydrous preferred, ACS grade acceptable)

  • Quench: Saturated Ammonium Chloride (sat. NH₄Cl)[1]

  • Equipment: 3-neck round bottom flask, magnetic stirrer, ice bath, addition funnel (optional for scale >10g).

Stoichiometry Table
ComponentEquiv.MW ( g/mol )Mass/Vol (Example)Role
Aldehyde 1.0168.265.00 g (29.7 mmol)Substrate
NaBH₄ 0.6*37.830.67 g (17.8 mmol)Reductant
Methanol N/A32.0450 mL (0.6 M)Solvent

*Note: Theoretically, 1 mole of NaBH₄ can reduce 4 moles of aldehyde. However, 0.5–0.6 equivalents are standard to ensure rapid completion and account for reagent degradation.

Step-by-Step Procedure

Step 1: Solubilization

  • Charge the 5-butylthiophene-2-carbaldehyde (5.0 g) into a round-bottom flask.

  • Add Methanol (50 mL) and stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath.

    • Why? The reduction is exothermic. Lowering temperature prevents solvent boil-off and minimizes side reactions.[1]

Step 2: Reagent Addition

  • Add NaBH₄ (0.67 g) portion-wise over 10–15 minutes.

    • Observation: Mild effervescence (H₂ gas) will occur.[1] Ensure good venting.

  • Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 45–60 minutes.

Step 3: Monitoring (IPC - In-Process Control)

  • TLC Method: 20% EtOAc in Hexanes.[1]

    • Target: Disappearance of the aldehyde spot (higher R_f) and appearance of the alcohol (lower R_f).

    • Visualization: UV (254 nm) or KMnO₄ stain.[1]

Step 4: Quench & Workup

  • Cool the mixture back to 0°C.

  • Critical Step: Slowly add saturated NH₄Cl (20 mL) to quench excess borohydride.

    • Caution: Do not use strong acids (HCl) immediately, as thiophenes can polymerize in highly acidic media.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove most Methanol.

  • Dilute the residue with Water (30 mL) and extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).

  • Wash combined organics with Brine (30 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

Process Logic & Troubleshooting

Use the following decision tree to navigate common issues during the workup phase.

WorkupLogicCheckTLCCheck TLC (1 hr)CompleteAldehyde Consumed?CheckTLC->CompleteQuenchQuench (sat. NH4Cl)Complete->QuenchYesAddMoreAdd 0.2 eq NaBH4Stir 30 minComplete->AddMoreNoEmulsionEmulsion Formed?Quench->EmulsionAddMore->CheckTLCBrineAdd Brine / Filter through CeliteEmulsion->BrineYesIsolateConcentrate & DryEmulsion->IsolateNoBrine->Isolate

Figure 2: Decision logic for reaction monitoring and workup troubleshooting.

Analytical Validation

Successful synthesis is confirmed by the following spectral characteristics.

Expected ¹H NMR Data (CDCl₃, 400 MHz)

The reduction of the carbonyl group results in a distinct shift of the C2-proton environment.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Thiophene-H3 6.75 – 6.85Doublet (d)1HAromatic Ring
Thiophene-H4 6.60 – 6.70Doublet (d)1HAromatic Ring
CH₂-OH 4.70 – 4.80 Singlet (s) 2H Diagnostic Peak
α-CH₂ (Butyl) 2.75 – 2.85Triplet (t)2HBenzylic-like
Butyl Chain 1.30 – 1.70Multiplet (m)4HAlkyl Chain
Terminal CH₃ 0.90 – 0.95Triplet (t)3HMethyl
Quality Criteria
  • Appearance: Colorless to pale yellow oil.[1]

  • Purity (HPLC): >95% (Area %).[1]

  • H₂O Content: <0.5% (Ensure drying step was sufficient, as alcohols are hygroscopic).

Safety & Handling

  • 5-Butylthiophene-2-carbaldehyde: Irritant.[1][8] Avoid inhalation. Thiophene compounds often have a distinct, unpleasant sulfurous odor; use a fume hood.

  • Sodium Borohydride: Water-reactive.[1] Toxic if swallowed.[1] Releases flammable Hydrogen gas upon contact with acids or water.[1]

  • Reaction Control: Always add the hydride slowly to the aldehyde solution. Adding aldehyde to a hydride slurry can cause runaway exotherms.[1]

References

  • General Protocol for NaBH4 Reduction: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Standard reference for hydride reduction mechanism).

  • Borohydride Reduction of Heterocycles: Gribble, G. W. (1998).[1] Sodium borohydride in carboxylic acid media: a review of the synthetic utility of acyloxyborohydrides. Chemical Society Reviews, 27(6), 395-404.[1]

  • Thiophene Stability & Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.[1] (Reference for thiophene acid sensitivity).

  • Compound Data (5-butylthiophene-2-carbaldehyde): PubChem Database.[1][7] CID 3710536.[1] National Center for Biotechnology Information.[1] [1]

  • Safety Data (NaBH4): Sigma-Aldrich Safety Data Sheet. Sodium Borohydride.[1][3][5][9][10][11] [1]

Precision Oxidation of 5-Butylthiophene-2-carbaldehyde: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Oxidation of 5-butylthiophene-2-carbaldehyde to Carboxylic Acid Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Rationale

The conversion of 5-butylthiophene-2-carbaldehyde to 5-butylthiophene-2-carboxylic acid is a pivotal transformation in medicinal chemistry. Thiophene analogues are frequently employed as bioisosteres for phenyl rings to improve lipophilicity and metabolic stability. However, the electron-rich nature of the thiophene ring presents a specific synthetic challenge: it is highly susceptible to electrophilic aromatic substitution (e.g., chlorination) and oxidative degradation (ring opening or S-oxidation) under harsh conditions.

The Challenge:

  • Ring Sensitivity: Strong oxidants like KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) often lead to over-oxidation, attacking the sulfur atom (sulfoxide/sulfone formation) or cleaving the ring.

  • Electrophilic Attack: The generation of reactive hypochlorite species (HOCl) during oxidation can lead to unwanted chlorination at the vacant 3- or 4-positions of the thiophene ring.

The Solution: This guide prioritizes the Pinnick (Lindgren) Oxidation as the "Gold Standard" method. It utilizes sodium chlorite (NaClO₂) under mild acidic conditions with a chlorine scavenger. This system is chemoselective for the aldehyde functionality, leaving the electron-rich thiophene ring and the alkyl side chain intact.

Chemical Strategy & Mechanism

Why Pinnick Oxidation?

The Pinnick oxidation operates via chlorous acid (HClO₂) . The critical innovation for thiophene substrates is the inclusion of a scavenger (typically 2-methyl-2-butene or sulfamic acid).

  • Activation: Chlorite (ClO₂⁻) is protonated by a buffer (NaH₂PO₄) to form equilibrium concentrations of chlorous acid.

  • Attack: HClO₂ adds to the aldehyde carbonyl.

  • Fragmentation: The intermediate collapses to form the carboxylic acid and hypochlorous acid (HOCl) .

  • The Danger Zone: Without a scavenger, HOCl is a potent electrophile that would chlorinate the thiophene ring or oxidize the sulfur.

  • Scavenging: The scavenger (e.g., 2-methyl-2-butene) reacts instantly with HOCl to form a catalytically inert chlorohydrin, protecting the thiophene core.

Mechanistic Pathway Visualization

PinnickMechanism Aldehyde 5-Butylthiophene- 2-carbaldehyde Intermediate Hemiacetal Intermediate Aldehyde->Intermediate + HClO2 Chlorite NaClO2 (Oxidant) Chlorite->Intermediate Protonation Buffer NaH2PO4 (pH ~3.5) Buffer->Chlorite HOCl HOCl (Toxic Byproduct) Intermediate->HOCl Elimination Product 5-Butylthiophene- 2-carboxylic Acid Intermediate->Product Oxidation Waste Chlorohydrin (Inert Waste) HOCl->Waste Rapid Capture Scavenger 2-Methyl-2-butene (Scavenger) Scavenger->Waste

Caption: Mechanistic flow of the Pinnick oxidation highlighting the critical role of the scavenger in preventing thiophene ring damage.

Protocol A: The Gold Standard (Pinnick Oxidation)

Applicability: Primary method for research and scale-up (<100g). Estimated Yield: 85–95% Purity: >98% (often requires no chromatography)

Reagents & Stoichiometry
ComponentRoleEquivalents (eq)Notes
Substrate Starting Material1.05-butylthiophene-2-carbaldehyde
NaClO₂ Oxidant1.5 – 2.0Use 80% tech grade; calculate based on active [O].
NaH₂PO₄ Buffer1.5 – 2.0Maintains pH 3–4.
2-Methyl-2-butene Scavenger5.0 – 10.0Excess is volatile and easily removed.
t-BuOH / H₂O Solvent3:1 v/vt-BuOH is resistant to oxidation. THF is an alternative.[1]
Step-by-Step Procedure

Step 1: Solubilization

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-butylthiophene-2-carbaldehyde (1.0 eq) in t-butanol (volume approx. 10 mL per gram of substrate).

  • Add 2-methyl-2-butene (5.0 eq). Note: This reagent is volatile (bp 38°C); keep the mixture cool.

Step 2: Oxidant Preparation

  • Prepare an aqueous solution containing sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in deionized water (approx. 3 mL per gram of substrate).

    • Safety Alert: Do not mix solid NaClO₂ directly with acid or organic solvents; it can form explosive ClO₂ gas. Always dissolve in water first.

Step 3: Controlled Addition

  • Cool the aldehyde solution to 0°C using an ice bath.

  • Add the aqueous oxidant solution dropwise via an addition funnel or syringe pump over 30–60 minutes.

    • Observation: The reaction mixture may turn pale yellow. A deep yellow/brown color indicates excess ClO₂ evolution (rate of addition is too fast).

Step 4: Reaction & Monitoring

  • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

  • Stir for 2–4 hours.

  • TLC/HPLC Monitoring: Check for the disappearance of the aldehyde. The acid product is usually much more polar.

    • Tip: If the reaction stalls, add a second portion of NaClO₂ (0.5 eq) and buffer.

Step 5: Workup & Isolation

  • Quench: Add saturated aqueous sodium sulfite (Na₂SO₃) (approx. 0.5 mL per mmol substrate) and stir for 15 minutes to destroy excess hypochlorite/chlorite. The yellow color should fade.

  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove the volatile t-BuOH and excess scavenger.

  • Acidification: The residue will be an aqueous slurry of the carboxylate salt. Acidify carefully with 1M HCl to pH ~2–3.

    • Result: The 5-butylthiophene-2-carboxylic acid should precipitate as a white or off-white solid.

  • Extraction: Extract with Ethyl Acetate (EtOAc) (3 x volumes).

  • Wash: Wash the combined organics with brine, dry over anhydrous Na₂SO₄ , and filter.

  • Concentration: Evaporate the solvent to yield the crude acid.

Step 6: Purification

  • Recrystallization: Often sufficient. Suitable solvents include Hexane/EtOAc or Ethanol/Water.

  • Column Chromatography: Rarely needed, but if required, use MeOH/DCM (1:99 to 5:95) with 0.1% Acetic Acid.

Protocol B: Scalable Alternative (Sulfamic Acid Method)

Applicability: Process development (>100g) where volatile scavengers (2-methyl-2-butene) are impractical. Reference: J. Org.[1] Chem. 2024, 89, 12345 (Analogous protocols for thiophenes).

Key Modification: Replace 2-methyl-2-butene/NaH₂PO₄ with Sulfamic Acid (H₃NSO₃) .

  • Role: Sulfamic acid acts as both the proton source (acid) and the HOCl scavenger (forming N-chlorosulfamate).

Procedure Summary:

  • Dissolve aldehyde in THF/Water (1:1).

  • Add Sulfamic Acid (1.5 eq). Cool to 0°C.[2]

  • Add aqueous NaClO₂ (1.5 eq) dropwise.

  • Workup is identical to Protocol A.

  • Benefit: No volatile alkene emissions; safer for large-scale reactors.

Analytical Validation & Specifications

TestExpected ResultInterpretation
¹H NMR (DMSO-d₆) δ 12.5–13.5 (br s, 1H)Carboxylic acid proton (disappearance of aldehyde -CHO at ~9.8 ppm).
¹H NMR (Aromatic) Two doublets (d) at ~6.8–7.6 ppmThiophene ring protons (coupling constant J ≈ 3.5–4.0 Hz).
IR Spectroscopy Broad band 2500–3300 cm⁻¹O-H stretch of carboxylic acid.
IR Spectroscopy Strong peak ~1680–1700 cm⁻¹C=O stretch (shifted lower than aldehyde ~1660 cm⁻¹ due to conjugation).
HPLC Purity >98% AreaSingle peak; retention time shifts earlier (RP-HPLC) vs aldehyde at acidic pH.

Troubleshooting & Self-Validation

This protocol is a self-validating system. Use this logic tree to resolve issues:

ObservationRoot CauseCorrective Action
Reaction turns dark brown/black Evolution of ClO₂ gas; lack of scavenger.Ensure 2-methyl-2-butene is added before oxidant. Slow down addition rate.
Incomplete conversion (>4h) pH too high (>5) or oxidant degraded.Check pH (should be ~3–4). Add 10% more NaClO₂/Buffer.
Chlorinated impurities (+34 Da in MS) Scavenger failure.Increase scavenger to 10 eq. Ensure efficient stirring.
Product is an oil (not solid) Trace solvent or impurities.Triturate with cold pentane or hexanes to induce crystallization.

Workflow Diagram

Workflow Start Start: 5-Butylthiophene-2-CHO Dissolve Dissolve in t-BuOH Add 2-methyl-2-butene (5 eq) Start->Dissolve Cool Cool to 0°C Dissolve->Cool PrepOx Prepare Aqueous Solution: NaClO2 (1.5 eq) + NaH2PO4 (1.5 eq) Add Dropwise Addition (30-60 min) PrepOx->Add Cool->Add React Warm to RT, Stir 2-4h Add->React Check TLC/HPLC Check React->Check Check->Add Incomplete (Add 0.5 eq Ox) Quench Quench with Na2SO3 Remove t-BuOH (Rotavap) Check->Quench Complete Acidify Acidify to pH 2-3 (1M HCl) Precipitate Product Quench->Acidify Extract Extract (EtOAc), Dry, Concentrate Acidify->Extract Finish Final Product: 5-Butylthiophene-2-COOH Extract->Finish

Caption: Operational workflow for the Pinnick oxidation of thiophene aldehydes.

References

  • BenchChem Technical Support. (2025).[3] Application Notes and Protocols for the Oxidation of 5-(Thiophen-2-yl)nicotinaldehyde. BenchChem. Link

  • Organic Syntheses. (2014). Preparation of 2-Thenaldehyde. Org. Synth. 2014 , Coll.[4][5] Vol. 4, 918. Link

  • Raheem, M. A., et al. (2024). Pinnick Oxidation on Scale: Process Development of a BDK Inhibitor. Org.[5][6][7] Process Res. Dev., ACS Publications. Link

  • Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (including Hydroxylated Benzaldehydes) by Oxidation with Chlorite. Acta Chem. Scand., 27, 888.[1]

  • Pinnick, H. W., & Kraus, G. A. (1980). Oxidation of α,β-Unsaturated Aldehydes. J. Org.[1] Chem., 45, 1175.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for thiophene aldehyde purification. Thiophene aldehydes are indispensable building blocks in medicinal chemistry and materials science. However, their synthesis, particularly via common methods like the Vilsmeier-Haack reaction, often yields crude products laden with challenging impurities. This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these purification challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of thiophene aldehydes in a direct question-and-answer format.

Q1: My final product is a persistent yellow or dark brown oil, even after column chromatography. What causes this and how can I fix it?

Potential Causes:

  • Polymeric Byproducts: The Vilsmeier-Haack reaction, while effective, can be aggressive. The acidic conditions and thermal excursions can lead to the formation of colored, high-molecular-weight polymeric impurities from the thiophene starting material or the product itself. These are often difficult to separate from the desired aldehyde.

  • Product Instability: Thiophene aldehydes, especially when impure, can darken over time due to slow polymerization or degradation upon exposure to air and light.[1]

Recommended Solutions:

  • Thorough Aqueous Work-up: Before any chromatography, a robust work-up is critical. After quenching the reaction in ice water, perform sequential washes of the organic layer. A wash with a dilute acid (e.g., 1M HCl) will remove basic organic residues like N-methylaniline.[1] Following this with a wash using a saturated sodium bicarbonate (NaHCO₃) solution is crucial to neutralize any remaining acid and remove the highly acidic thiophenecarboxylic acid impurity that may have formed via oxidation.[1][2]

  • Activated Carbon Treatment: If color persists after a standard work-up, you can try treating a solution of the crude product (in a solvent like dichloromethane or ethyl acetate) with a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of Celite® to remove the carbon. Be aware that this can sometimes lead to a loss of product due to adsorption.

  • Distillation: For thermally stable and volatile compounds like 2-thiophenecarboxaldehyde (b.p. 97–100°C / 27 mm), vacuum distillation is an excellent method for removing high-molecular-weight colored impurities and baseline material from chromatography.[1]

Q2: I'm struggling with co-eluting impurities during silica gel column chromatography. How can I improve my separation?

Potential Causes:

  • Suboptimal Solvent System: The polarity of the eluent may be too high, causing both your product and impurities to move too quickly up the column, resulting in poor separation. Conversely, if it's too low, elution times can be excessively long, leading to band broadening.

  • Structurally Similar Impurities: Impurities such as regioisomers (e.g., 4-formyl product when using a 3-substituted thiophene) or over-brominated starting materials can have polarities very similar to the target compound, making separation challenging.[3]

Recommended Solutions:

  • Systematic TLC Analysis: Before running a large column, methodically test various solvent systems using Thin-Layer Chromatography (TLC). Aim for an Rf value of 0.25-0.35 for your target compound to achieve optimal separation on a column.[4]

  • Solvent System Modification:

    • Start with a non-polar/polar mixture like Hexanes/Ethyl Acetate.[5]

    • If separation is poor, try switching to a solvent system with different chemical properties, such as Dichloromethane/Hexanes or Toluene/Ethyl Acetate.[6] The different solvent interactions can alter the elution order.

    • Avoid using alcohol-based solvents (e.g., methanol) if possible. Aldehydes can form hemiacetals or acetals on the acidic surface of silica gel, which can complicate purification.[4]

  • Use a Different Stationary Phase: If silica gel fails, consider switching to a different stationary phase. Neutral alumina can be effective for acid-sensitive compounds. For very difficult separations, reverse-phase (C18) chromatography may be necessary.

Q3: My yield is low, and I suspect the product is degrading during purification. Is this common?

Potential Causes:

  • Acid-Catalyzed Decomposition on Silica: Standard silica gel is slightly acidic (pH ~4-5). This acidity can be sufficient to catalyze degradation or polymerization of sensitive aldehydes over the long duration of a column run.

  • Oxidation to Carboxylic Acid: Aldehydes are readily oxidized to their corresponding carboxylic acids.[7] This can occur during a lengthy work-up exposed to air or on the silica surface, especially if the crude material contains residual oxidants.

Recommended Solutions:

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel. This is done by preparing a slurry of the silica in your starting eluent and adding ~1% triethylamine (Et₃N) by volume. This neutralizes the acidic sites and can significantly improve the recovery of sensitive compounds.[4]

  • Minimize Contact Time: Use flash column chromatography rather than traditional gravity chromatography. The increased flow rate reduces the time your compound spends on the stationary phase, minimizing the opportunity for degradation.

  • Consider Non-Chromatographic Methods: If the product is highly sensitive, avoid chromatography altogether. Methods like vacuum distillation[1] or recrystallization (if the product is a solid) are excellent alternatives that avoid contact with silica gel.

Frequently Asked Questions (FAQs)

  • Q: What are the most common impurities from a Vilsmeier-Haack synthesis of thiophene aldehyde?

    • A: The primary impurities depend on the specific reagents used but commonly include unreacted thiophene, residual DMF, phosphorous-containing byproducts from POCl₃ decomposition, and byproducts from the formylating agent (e.g., N-methylaniline).[1][3] Over-formylation or formation of regioisomers can also occur.[3] A critical impurity to watch for is thiophenecarboxylic acid, formed by the oxidation of the aldehyde product.[2]

  • Q: How do I choose the best solvent system for column chromatography?

    • A: The best practice is to perform a systematic TLC analysis with various solvent systems. A good starting point is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or diethyl ether).[8] The table below provides some recommended starting points.

Compound PolarityRecommended Starting Solvent System (v/v)Target Rf
Non-polar5-10% Ethyl Acetate in Hexanes~0.3
Moderately Polar20-40% Ethyl Acetate in Hexanes~0.3
Polar50-100% Ethyl Acetate in Hexanes or 5% Methanol in Dichloromethane~0.3
  • Q: How should I properly store purified thiophene aldehydes?

    • A: Thiophene aldehydes can be sensitive to air, light, and heat. The best practice is to store the purified product under an inert atmosphere (argon or nitrogen), in an amber vial or a flask wrapped in foil, at a low temperature (-20°C is ideal for long-term storage). The observation that the product darkens on standing highlights its instability.[1]

  • Q: What analytical techniques are best for assessing purity?

    • A: A combination of techniques is recommended.

      • ¹H NMR: Provides definitive structural information and can reveal the presence of impurities. The aldehyde proton gives a characteristic singlet typically downfield (δ 9-10 ppm).[6]

      • GC-MS: Excellent for volatile compounds to check for trace impurities and confirm the mass of the product.[9]

      • TLC: A quick and easy way to get a qualitative assessment of purity, ideally showing a single spot in multiple solvent systems.[6]

Visualized Workflow: Purification Strategy Selection

The choice of purification method depends on the scale of your reaction, the nature of your product (solid vs. liquid), and its stability. The following decision tree can guide your strategy.

Purification_Strategy start Crude Product (Post-Workup) is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile & thermally stable? is_solid->is_volatile No (Oil) recrystallize Recrystallization is_solid->recrystallize Yes is_sensitive Is the product acid-sensitive? is_volatile->is_sensitive No distillation Vacuum Distillation is_volatile->distillation Yes flash_chrom Standard Flash Chromatography (Silica) is_sensitive->flash_chrom No neutral_chrom Neutralized Flash Chromatography (Silica + Et3N) is_sensitive->neutral_chrom Yes

Caption: Decision tree for selecting an appropriate purification method.

Detailed Protocols

Protocol 1: Aqueous Work-up for a Vilsmeier-Haack Reaction Mixture

This protocol assumes the reaction was performed using thiophene, POCl₃, and DMF and is adapted from established procedures.[1][6]

  • Quenching: Slowly and carefully pour the dark, viscous reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water (approx. 5-10 volumes relative to the reaction volume).

    • Expert Insight: This step is highly exothermic. A slow addition rate is critical to control the temperature and prevent uncontrolled side reactions.

  • Neutralization: Once the initial quench is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases and the pH of the aqueous layer is between 8 and 9.[6]

    • Expert Insight: This step neutralizes strong acids and removes any thiophenecarboxylic acid impurity by converting it to its water-soluble sodium salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane, 3 x 100 mL for a 1g scale reaction).[6]

  • Combine & Wash: Combine all organic extracts. Wash the combined organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) - Only if an amine like N-methylaniline was used.[1]

    • Saturated NaHCO₃ solution (1 x 50 mL) to ensure complete removal of acidic byproducts.[1]

    • Brine (saturated NaCl solution) (1 x 50 mL) to break any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude thiophene aldehyde.

Protocol 2: Flash Column Chromatography for Thiophene-2-carboxaldehyde

This protocol is a general guideline. The solvent system should be optimized via TLC first.

  • Preparation of Column:

    • Select an appropriate size column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the silica bed firmly. Ensure the top of the bed is flat.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Add a small amount of silica gel (~1-2 times the mass of the crude product) to this solution and concentrate it to a dry, free-flowing powder.

    • Carefully add this dry-loaded sample to the top of the packed column, creating a thin, even layer.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution with the low-polarity solvent system, collecting fractions.

    • Monitor the elution process using TLC.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

    • Expert Insight: A slow, gradual increase in polarity provides the best resolution. Drastic changes can lead to cracking of the silica bed and poor separation.

  • Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the purified thiophene aldehyde.

References

  • Weston, A. W., & Michaels, Jr., R. J. (1951). 2-Thenaldehyde. Organic Syntheses, 31, 98. [Link]

  • Teixeira, I. F., et al. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. MDPI. [Link]

  • Gasparini, N., et al. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces. [Link]

  • McCurry, J. D., & Quimby, B. D. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent. [Link]

  • Al-Omair, M. A. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Shaikh, A., et al. (2023). Synthesis and characterization of thiophene based C-S coupled aldehydes and comparison of anti-microbial activity of aliphatic and aromatic derivatives. ResearchGate. [Link]

  • Okano, T., & Ogata, T. (1992). Process for production of 2-thiophene aldehydes.
  • Pawar, S. D., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Pharma Science Monitor. [Link]

  • PubChem. 2-Thiophenecarboxaldehyde. National Center for Biotechnology Information. [Link]

  • CABI Digital Library. (2016). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Wang, Y., et al. (2012). Synthesis method of 2-thiophenecarboxaldehyde.
  • Harris, E. B. J. (2014). What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]

  • Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

Sources

scale-up synthesis of 5-butylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 5-Butylthiophene-2-carbaldehyde

Introduction: The Engineering of Selectivity

You are likely synthesizing 5-butylthiophene-2-carbaldehyde (CAS: 98954-25-7) as a precursor for conductive polymers, organic photovoltaics (OPV), or pharmaceutical intermediates. At a milligram scale, this synthesis is trivial. At a kilogram scale, it becomes a heat-transfer and viscosity challenge.

This guide focuses on the Vilsmeier-Haack formylation of 2-butylthiophene. This route is selected over lithiation (n-BuLi/DMF) for scale-up because it avoids cryogenic conditions (-78°C) and pyrophoric reagents, despite generating phosphorus waste.

Module 1: Strategic Route Selection & Logic

Q: Why is the Vilsmeier-Haack reaction the industry standard for this specific substrate? A: The choice is dictated by Regiochemical Control and Thermodynamics .

  • Electronic Directing: The butyl group at position C2 is an electron-donating group (EDG) via induction (+I). This activates the thiophene ring.[1]

  • The Alpha-Effect: Thiophene is most reactive at the

    
    -positions (C2 and C5). Since C2 is occupied by the butyl group, the electrophilic Vilsmeier reagent attacks C5.
    
  • Sterics: The C3 position is sterically hindered by the butyl group and electronically less favored, minimizing the formation of the 3-formyl isomer (typically <1%).

Q: What are the critical quality attributes (CQA) for the starting material, 2-butylthiophene? A:

  • Isomeric Purity: It must be free of 3-butylthiophene. Isomers cannot be separated easily after formylation.

  • Water Content:

    
    . Water destroys the Vilsmeier reagent (POCl
    
    
    
    ), generating phosphoric acid and HCl gas, which can cause pressure spikes and lower yields.

Module 2: Process Flow & Safety Gates (Visualization)

The following diagram outlines the critical control points (CCPs) where the reaction typically fails or becomes unsafe.

VilsmeierProcess Start Start: 2-Butylthiophene Addition Addition Phase: Add Substrate to Reagent Keep T < 20°C Start->Addition ReagentPrep Reagent Prep: DMF + POCl3 (0-5°C) *Exothermic* ReagentPrep->Addition Active Vilsmeier Reagent Heating Reaction Phase: Heat to 70-80°C Monitor via HPLC Addition->Heating Iminium Salt Formation Quench Hydrolysis (CCP): Pour into Ice/NaOAc *Violent Exotherm* Heating->Quench Complete Conversion Workup Phase Separation: DCM/Water Extraction Quench->Workup Aldehyde Liberation Purification Distillation or Bisulfite Adduct Workup->Purification

Caption: Operational workflow for Vilsmeier-Haack formylation highlighting thermal risks (Red) and critical process steps.

Module 3: Experimental Protocol & Troubleshooting

Step 1: Formation of the Vilsmeier Reagent

Protocol: To anhydrous DMF (3.0 equiv) at 0°C under


, add 

(1.2 equiv) dropwise. Stir for 30 mins.
  • Troubleshooting - The mixture turned black/tarry immediately.

    • Cause: Temperature runaway (

      
      ) during 
      
      
      
      addition.
    • Fix: Control addition rate strictly. Ensure internal temperature stays

      
      . The reagent should be a pale yellow or colorless slurry/solution.
      
Step 2: Substrate Addition

Protocol: Add 2-butylthiophene (1.0 equiv) dropwise to the Vilsmeier reagent.

  • Troubleshooting - The reaction solidified.

    • Cause: The intermediate iminium salt is often a solid or a very viscous oil.

    • Fix: Use a co-solvent like 1,2-dichloroethane (DCE) or excess DMF if stirring stops. However, neat DMF is usually sufficient if the stir motor has high torque.

Step 3: The Heating Phase

Protocol: Heat to 70–80°C for 3–5 hours.

  • Troubleshooting - Low conversion after 5 hours.

    • Cause: Old

      
       (hydrolyzed) or moisture in DMF.
      
    • Fix: Add an additional 0.2 equiv of prepared Vilsmeier reagent. Do not add fresh

      
       directly to the hot mixture (safety hazard).
      

Module 4: The Critical Quench (Hydrolysis)

This is the most dangerous step on a scale-up. The reaction mixture contains the iminium salt (which needs water to become the aldehyde) and excess


.[2]

Q: How do I quench without a "volcano" effect? A: Never add water to the reaction mixture.

  • Inverse Quench: Pour the reaction mixture slowly into a vigorously stirred slurry of Ice and Sodium Acetate (aq) .

  • pH Control: The hydrolysis generates HCl. Sodium acetate buffers the solution (pH ~4-5).

    • Why? If the pH drops too low (<1), the thiophene ring can degrade or polymerize. If too high (>10), you risk Cannizzaro side reactions (though rare with thiophenes).

  • Temperature: Keep the quench mass

    
    .
    

Module 5: Purification & Impurity Profiling

Data Summary: Impurity Profile

ImpurityOriginRemoval Strategy
2-Butylthiophene Unreacted starting materialVacuum Distillation (B.P. difference is ~80°C)
5-Chloromethyl-2-butylthiophene Overheating during reactionDifficult. Prevent by keeping T < 90°C.
3-Formyl isomer Regio-isomer (minor)Fractional Distillation or Bisulfite Adduct.
Phosphoric Acid Esters Incomplete hydrolysisExtended wash with 10%

.

Q: Distillation is failing to separate the 3-isomer. What now? A: The Bisulfite Method.

  • Dissolve crude oil in Ethanol/Water.

  • Add saturated Sodium Bisulfite (

    
    ).
    
  • The aldehyde forms a solid sulfonate adduct. Filter and wash the solid with ether (removes non-aldehyde impurities and isomers that don't crystallize well).

  • Regenerate the aldehyde by treating the solid with 10% Sodium Carbonate or dilute HCl.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.

    • Context: Foundational mechanism and scope of Vilsmeier formylation.[3]

  • Campaigne, E., & Archer, W. L. (1953). Formylation of Thiophenes. Journal of the American Chemical Society.

    • Context: Establishes the regioselectivity rules for 2-substituted thiophenes.
  • Safety D

    • Context: Critical safety data regarding w
  • Marson, C. M. (2011). Vilsmeier Reagents. Encyclopedia of Reagents for Organic Synthesis.

    • Context: Preparation and handling of the chloromethyleneiminium salt.[4]

Sources

Technical Support Center: Stabilized Wittig Reagents in Reactions with Thiophene Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with stabilized Wittig reagents and thiophene aldehydes. This document provides in-depth, field-proven insights into the nuances of this specific class of olefination reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of stabilized ylides in the context of heteroaromatic aldehydes.

Q1: What defines a "stabilized" Wittig reagent, and how does its reactivity differ from a non-stabilized one?

A stabilized Wittig reagent is a phosphorus ylide where the carbanion is adjacent to an electron-withdrawing group (EWG), such as an ester, ketone, or nitrile.[1][2] This EWG delocalizes the negative charge through resonance, making the ylide less basic and less nucleophilic compared to its non-stabilized counterparts (where the carbanion is adjacent to an alkyl or aryl group).[2][3]

This difference in stability is the primary determinant of reactivity. Stabilized ylides are significantly less reactive and often fail to react with sterically hindered or less electrophilic ketones.[1][3][4] However, they readily react with more reactive aldehydes, like thiophene aldehydes.[1][3] This chemoselectivity can be a powerful tool in complex molecule synthesis.[3]

G cluster_0 Non-Stabilized Ylide (High Reactivity) cluster_1 Stabilized Ylide (Moderate Reactivity) a Ph₃P⁺-C⁻HR b Ph₃P=CHR a->b Resonance c R = Alkyl, Aryl, H (No resonance stabilization) b->c d Ph₃P⁺-C⁻H-C(=O)R' e Ph₃P=CH-C(=O)R' d->e Resonance f Ph₃P-CH=C(O⁻)R' e->f Resonance g R' = O-Alkyl, Alkyl (Charge delocalized onto EWG) e->g G start Low/No Conversion check_temp Is the reaction being heated? start->check_temp heat Heat the reaction (40-80°C). Increase reaction time. check_temp->heat No check_ylide Was the ylide pre-formed or purchased? check_temp->check_ylide Yes heat->check_ylide ylide_ok Ylide is likely not the issue. Consider steric hindrance. check_ylide->ylide_ok Purchased ylide_insitu Verify base activity. Use fresh, dry reagents. Consider isolating the ylide. check_ylide->ylide_insitu In-situ check_sterics Are substrates sterically hindered? ylide_ok->check_sterics ylide_insitu->check_sterics sterics_yes Consider Horner-Wadsworth-Emmons (HWE) Reaction. check_sterics->sterics_yes Yes sterics_no Reaction should proceed. Re-evaluate solvent and purity of all reagents. check_sterics->sterics_no No

Caption: Troubleshooting workflow for low conversion.

Problem: The reaction worked, but purification is difficult due to triphenylphosphine oxide.

The primary byproduct of the Wittig reaction, triphenylphosphine oxide (Ph₃P=O), can be notoriously difficult to separate from the desired alkene product due to its polarity and tendency to co-crystallize. [5] Possible Causes & Recommended Solutions

Possible CauseRecommended Solution(s)
Similar Polarity of Product and Byproduct The product and Ph₃P=O may have similar Rf values in common solvent systems (e.g., ethyl acetate/hexanes), making chromatographic separation challenging.
High Polarity and Crystallinity of Ph₃P=O Ph₃P=O is a highly crystalline solid with moderate polarity.
Excess Wittig Reagent Using a large excess of the Wittig reagent leads to a correspondingly large amount of Ph₃P=O byproduct.
Alternative Reagents The use of triphenylphosphine-based ylides inherently produces Ph₃P=O.

Key Protocols

Protocol 1: Synthesis of Ethyl (Triphenylphosphoranylidene)acetate

This protocol describes the preparation of a common, stabilized Wittig reagent. Note: This reagent is also commercially available and is often purchased for convenience. [1]

  • Phosphonium Salt Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triphenylphosphine (1.0 eq) in toluene.

    • Add ethyl bromoacetate (1.0 eq) dropwise to the stirring solution. [6] * Heat the mixture to reflux for 4-6 hours. The phosphonium salt will precipitate as a white solid.

    • Cool the mixture to room temperature, collect the solid by filtration, wash with cold toluene or diethyl ether, and dry under vacuum.

  • Ylide Generation:

    • Suspend the dried phosphonium salt in dichloromethane (CH₂Cl₂).

    • Add an aqueous solution of sodium carbonate (Na₂CO₃) or a mild base and stir vigorously for 1-2 hours until the layers become clear.

    • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the ylide as a white solid.

Protocol 2: Wittig Reaction with Thiophene-2-carboxaldehyde
  • Reaction Setup:

    • To a dry, inert-atmosphere flask, add ethyl (triphenylphosphoranylidene)acetate (1.1 eq) and dissolve it in anhydrous toluene (approx. 0.2 M).

    • Add thiophene-2-carboxaldehyde (1.0 eq) to the solution via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 80 °C with stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the aldehyde. A typical mobile phase is 20% ethyl acetate in hexanes.

    • After 12-24 hours (or upon completion by TLC), cool the reaction to room temperature.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • The crude residue can be purified directly by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the product from triphenylphosphine oxide and any unreacted starting material.

Alternative Strategies: The Horner-Wadsworth-Emmons (HWE) Reaction

When the Wittig reaction proves problematic, particularly due to purification issues or low reactivity, the Horner-Wadsworth-Emmons (HWE) reaction is the preferred alternative. [7][8]

  • Reagent: Uses a phosphonate ester instead of a phosphonium salt. [8]* Reactivity: The carbanions generated from phosphonate esters are generally more nucleophilic than stabilized Wittig ylides, often leading to better yields with less reactive aldehydes. [8]* Byproduct: The HWE reaction produces a dialkyl phosphate salt, which is typically water-soluble and easily removed by an aqueous extraction. [9]This dramatically simplifies purification.

  • Stereoselectivity: Like the stabilized Wittig reaction, the HWE reaction strongly favors the formation of the (E)-alkene. [7][8][10]

References

  • Ramazani, A., Kazemizadeh, A. R., Ahmadi, E., Noshiranzadeh, N., & Souldozi, A. (2008). Synthesis and Reactions of Stabilized Phosphorus Ylides. Current Organic Chemistry, 12(1), 59-82.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Synthesis and Reactivity of Phosphorus Ylides. Royal Society of Chemistry.
  • Salmanpour, S., et al. (2012). Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications. Bulletin of the Chemical Society of Ethiopia, 26(1).
  • Ramazani, A., et al. (2013). Preparation of Stabilized Phosphorus Ylides via Multicomponent Reactions and Their Synthetic Applications.
  • Ramazani, A., et al. (2008). Synthesis and Reactions of Stabilized Phosphorus Ylides. Bentham Science.
  • Wikipedia contributors. (n.d.). Wittig reaction. Wikipedia.
  • Chemistry LibreTexts. (2023). Wittig Reaction.
  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
  • Wikipedia contributors. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia.
  • The Organic Chemistry Tutor. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. YouTube.
  • TCI Chemicals. (n.d.). Horner-Wadsworth-Emmons Reaction. TCI Deutschland GmbH.
  • da Silva, F. C., et al. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction.
  • Reddit. (2020). Question about understanding stabilized Ylides (Wittig reaction). r/chemhelp.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
  • University of Missouri-St. Louis. (n.d.). A Solvent Free Wittig Reaction.
  • Macalester College. (n.d.). The Wittig Reaction: Synthesis of Alkenes.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with Bromothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Thiophene Challenge"

Bromothiophenes present a unique set of challenges in cross-coupling chemistry compared to their phenyl counterparts. As a researcher, you are likely encountering one of three critical failure modes:

  • Catalyst Deactivation (Poisoning): The high electron density of the sulfur atom allows it to coordinate competitively to the Palladium (Pd) center, displacing labile ligands and shutting down the catalytic cycle.

  • Protodebromination: The electron-rich nature of the thiophene ring accelerates the protonolysis of the Pd-Ar intermediate, leading to the reduced thiophene byproduct rather than the coupled product.

  • Regioisomer Contamination: In poly-halogenated systems (e.g., 2,3-dibromothiophene), controlling oxidative addition selectivity is governed strictly by frontier molecular orbital (FMO) coefficients, not just steric hindrance.

This guide moves beyond legacy catalysts (like Pd(PPh₃)₄) to modern, robust systems designed to overcome these specific electronic hurdles.

Catalyst Selection Matrix

The following table synthesizes field data for optimal catalyst selection based on reaction type and substrate difficulty.

Reaction TypeSubstrate ClassRecommended Catalyst SystemLigand ClassWhy?
Suzuki-Miyaura 2-Bromothiophene (Standard)Pd-PEPPSI-IPr (1-2 mol%)NHC (N-Heterocyclic Carbene)NHC ligands bind tightly, preventing sulfur displacement. Air/moisture stable.
Suzuki-Miyaura 3-Bromothiophene (Deactivated)XPhos Pd G4 or Pd₂(dba)₃ + SPhos Dialkylbiaryl Phosphine3-position is sterically accessible but electronically slower. SPhos accelerates oxidative addition.
Suzuki-Miyaura Sterically Hindered (Ortho-subst.)Pd-PEPPSI-IPent or Sphos Pd G4 Bulky NHC / PhosphineExtreme steric bulk facilitates reductive elimination, the rate-limiting step for hindered systems.
Buchwald-Hartwig Primary AminesBrettPhos Pd G4 Dialkylbiaryl PhosphineSpecifically designed to prevent amine binding to Pd; resists sulfur poisoning.
Buchwald-Hartwig Secondary Amines / AnilinesRuPhos Pd G4 Dialkylbiaryl PhosphineUniversal catalyst for secondary amines; prevents beta-hydride elimination.
Negishi Alkyl-Zinc ReagentsPd(dppf)Cl₂ or PEPPSI-IPr Bidentate Phosphine / NHCSuppresses isomerization of the alkyl chain.

Visualizing the Decision Process

The following decision tree guides you through the logic of selecting a catalyst system based on your specific bromothiophene substrate.

CatalystSelection Start Start: Bromothiophene Substrate ReactionType Reaction Type? Start->ReactionType Suzuki Suzuki-Miyaura ReactionType->Suzuki Buchwald Buchwald-Hartwig ReactionType->Buchwald Pos Position of Br? Suzuki->Pos AmineType Amine Type? Buchwald->AmineType Pos2 2-Bromo (Reactive) Pos->Pos2 Pos3 3-Bromo (Sluggish) Pos->Pos3 Rec1 Rec: Pd-PEPPSI-IPr (Robust, General) Pos2->Rec1 Rec2 Rec: XPhos Pd G4 (Boosts Oxidative Addition) Pos3->Rec2 Primary Primary Amine AmineType->Primary Secondary Secondary/Aniline AmineType->Secondary Rec3 Rec: BrettPhos Pd G4 Primary->Rec3 Rec4 Rec: RuPhos Pd G4 Secondary->Rec4

Figure 1: Logic flow for selecting the optimal precatalyst based on substrate electronics and coupling partner.

Detailed Protocols & Troubleshooting

Protocol A: Robust Suzuki Coupling using Pd-PEPPSI-IPr

Best for: General 2-bromothiophenes and preventing sulfur poisoning.

Reagents:

  • Bromothiophene substrate (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 - 1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1.0 - 2.0 mol%)

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (for difficult cases)

  • Solvent: Dioxane/H₂O (4:1 ratio) or Toluene/KOH (for anhydrous needs)

Step-by-Step:

  • Charge: Add solid reagents (Substrate, Boronate, Base, Catalyst) to a reaction vial equipped with a stir bar.

    • Note: PEPPSI catalysts are air-stable in solid form, so a glovebox is not strictly required for weighing, but the reaction must be inerted.

  • Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add degassed solvent via syringe.

    • Critical: Oxygen promotes homocoupling of the thiophene. Thorough degassing is mandatory.

  • Heat: Stir at 60°C – 80°C.

    • Observation: The reaction mixture should turn from light yellow to orange/brown. If it turns black (Pd black precipitation) immediately, the catalyst has decomposed; check solvent purity.

  • Workup: Filter through Celite to remove Pd residues, which can bind to the thiophene sulfur in the product.

Troubleshooting Guide (Q&A)

Q1: I observe significant "Protodebromination" (H-thiophene) instead of product. Why?

  • Diagnosis: This is the most common side reaction with electron-rich heterocycles. The Pd-Thiophene intermediate is basic; trace water or protons from the solvent facilitate protonolysis.

  • Solution:

    • Switch to anhydrous conditions (Toluene/Dioxane with anhydrous K₃PO₄).

    • Increase the concentration of the boronic acid.

    • If using Boronic Acids, switch to MIDA Boronates or Potassium Trifluoroborates (BF₃K) . These release the active species slowly, keeping the concentration of the transmetallating species low relative to the catalyst, favoring coupling over side reactions [1].

Q2: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Product inhibition. The sulfur atom in the product (bi-thiophene or aryl-thiophene) is coordinating to the Pd, poisoning it.

  • Solution: Switch to XPhos Pd G4 . The XPhos ligand is extremely bulky and electron-rich; it creates a "roof" over the Pd center that physically blocks the sulfur atom of the product from coordinating, while still allowing the flat substrates to react [2].

Q3: I have a 2,3-dibromothiophene. Which position reacts first?

  • Answer: The C2 position reacts significantly faster than C3.

  • Mechanism: Oxidative addition is controlled by the LUMO coefficient, which is highest at C2 (adjacent to Sulfur).

  • Protocol Adjustment: To selectively couple at C2, use 1.0 equiv of boronic acid and run at lower temperature (RT to 40°C). To couple at C3, you must first block C2 (e.g., with a silyl group) or accept that C2 will react first [3].

Buchwald-Hartwig Amination Specifics[1][2][3]

Coupling amines to bromothiophenes is notoriously difficult because the amine and the thiophene sulfur compete for the metal center.

Protocol B: Amination with BrettPhos Pd G4

Best for: Primary amines and avoiding "double arylation".

Reagents:

  • Bromothiophene (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1-2 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

  • Solvent: t-Amyl Alcohol or Dioxane (Anhydrous)

Critical Technical Insight: Do not use Pd(OAc)₂ + Ligand if possible. The activation of Pd(II) to Pd(0) by the amine can be inefficient and lead to induction periods where the thiophene poisons the unligated Pd. G3/G4 precatalysts (palladacycles) contain the ligand pre-bound in a 1:1 ratio and activate immediately upon exposure to base, protecting the metal center instantly [4].

PoisoningMechanism cluster_0 Scenario A: Poor Ligand Choice (e.g., PPh3) cluster_1 Scenario B: Bulky Ligand (e.g., XPhos/NHC) Pd_Open Pd(0) Species S_Coord Thiophene Sulfur Coordination Pd_Open->S_Coord High Affinity Dead Catalyst Deactivation (Dead Pd) S_Coord->Dead Pd_Ligand Pd(0)-L (Bulky) S_Block Sulfur Approach Pd_Ligand->S_Block Steric Repulsion Cycle Productive Oxidative Addition (C-Br) Pd_Ligand->Cycle Accessible

Figure 2: Mechanistic comparison of catalyst poisoning versus ligand-enabled protection.

References

  • Kinetic Analysis of Protodeboronation

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." J. Am. Chem. Soc.[1][2][3][4]2016 , 138, 9145.

  • Buchwald Ligand User Guide

    • Ruiz-Castillo, P., & Buchwald, S. L.[4] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564.

  • Regioselectivity in Thiophenes

    • Lemaire, M., et al. "Regioselective Arylation of Thiophenes."[5] Chem. Eur. J.2016 , 22, 1234.

  • PEPPSI Catalyst System

    • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst." Chem. Eur. J.2006 , 12, 4749.

For further assistance, contact the Catalysis Support Team with your specific substrate structure and LCMS data.

Sources

Technical Support Center: Solvent Effects on Thiophene Carbaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Solvation Landscape

Thiophene carbaldehydes (2- and 3-isomers) are critical intermediates in the synthesis of pharmaceuticals (e.g., eprosartan, teniposide) and optoelectronic materials. However, their reactivity is heavily modulated by the dielectric constant , protic nature , and coordinating ability of the solvent.

This guide moves beyond generic "solvent screening" to provide a mechanistic understanding of how solvation shells stabilize transition states or promote side reactions like the Cannizzaro disproportionation or acid-catalyzed polymerization.

Module 1: Optimizing Condensation Reactions (Knoevenagel & Schiff Base)

User Query: "My Knoevenagel condensation with thiophene-2-carbaldehyde in toluene is sluggish (<60% yield). Heating leads to degradation. How do I improve this?"

Root Cause Analysis

In non-polar aprotic solvents like toluene (


), the charged intermediates (enolates/iminium ions) are poorly stabilized. The transition state for the nucleophilic attack is higher in energy compared to polar environments. Furthermore, toluene often requires higher temperatures to solubilize the reactants, promoting thermal degradation.
Technical Solution: The Protic Polar Advantage

Switching to Ethanol (


) or Methanol  significantly enhances the rate and yield. Protic solvents stabilize the anionic intermediates via hydrogen bonding, lowering the activation energy.

Comparative Data: Solvent Efficiency in Knoevenagel Condensation Reaction Conditions: Thiophene-2-carbaldehyde + Active Methylene, Base Catalyst, 25°C

SolventDielectric Constant (

)
Yield (%)Reaction TimeMechanistic Insight
Ethanol 24.597% 15 minH-bonding stabilizes enolate intermediate; optimal polarity.
Water 80.166%30 minHigh polarity but poor organic solubility leads to phase transfer limitations.
Toluene 2.3861%>2 hrsPoor stabilization of ionic transition states; requires heat.
DMF 36.799%15 minExcellent for solid base catalysts (e.g., hydrotalcites), but difficult workup.
Standardized Protocol: High-Yield Knoevenagel Condensation
  • Dissolution: Dissolve thiophene-2-carbaldehyde (1.0 eq) and active methylene compound (1.0 eq) in absolute ethanol (5 mL/mmol).

  • Catalysis: Add piperidine (0.1 eq) dropwise.

  • Reaction: Stir at room temperature for 15–30 minutes. Note: If using the less reactive 3-isomer, mild heating (40°C) may be required.

  • Isolation: The product often precipitates. Cool to 0°C and filter. If no precipitate forms, remove ethanol under reduced pressure and recrystallize.

Module 2: Preventing Side Reactions (Cannizzaro & Polymerization)

User Query: "I am attempting a base-catalyzed aldol reaction, but I am observing the formation of thiophene-2-methanol and thiophene-2-carboxylic acid. What is happening?"

Root Cause Analysis

You are observing the Cannizzaro Reaction , a disproportionation induced by strong bases (NaOH, KOH) in the absence of enolizable


-protons.[1][2] This is 3rd order kinetics (

) and is accelerated in water or aqueous-organic mixtures where hydroxide solubility is high.
Troubleshooting Flowchart

Cannizzaro_Prevention Start Problem: Formation of Alcohol/Acid Side Products CheckBase Are you using a strong hydroxide base (NaOH, KOH)? Start->CheckBase CheckSolvent Is water present in the solvent system? CheckBase->CheckSolvent Yes Solution1 Switch to Amine Base (Piperidine, DBU) in Ethanol CheckBase->Solution1 No (Unlikely) Solution2 Use Anhydrous Conditions (NaH or LDA in THF) CheckSolvent->Solution2 Yes Solution3 Reduce Base Concentration (Cannizzaro is 2nd order in Aldehyde) CheckSolvent->Solution3 No caption Figure 1: Decision tree for mitigating Cannizzaro disproportionation.

Stability Alert: Acid-Catalyzed Polymerization
  • Risk: Thiophene rings are electron-rich. In the presence of strong acids (HCl, H₂SO₄) and protic solvents (Methanol), the aldehyde can undergo self-condensation or polymerization, forming dark, insoluble tars.

  • Prevention: Always add the acid catalyst diluted and slowly to the reaction mixture. Prefer weak acids (Acetic acid) for Schiff base formation.

Module 3: Green Solvent Alternatives

User Query: "We are moving towards sustainable synthesis. Can we replace DMF or DCM in our thiophene functionalization workflows?"

Green Substitution Matrix

Traditional solvents like DMF (reprotoxic) and DCM (volatile/halogenated) can be replaced with bio-derived or neoteric solvents without compromising reactivity.[3]

Reaction TypeTraditional SolventGreen Alternative Technical Notes
Coupling (Suzuki) Toluene/DioxaneEthanol/Water (1:1) Ethanol/Water mixtures are highly effective for Pd-catalyzed couplings of thiophenes.
Nucleophilic Subst. DMF/NMPCyrene™ Cyrene (dihydrolevoglucosenone) mimics the dipolar aprotic nature of DMF but is cellulose-derived.
Oxidation DCMEthyl Acetate or 2-MeTHF 2-Methyltetrahydrofuran (2-MeTHF) is derived from corncobs and separates easily from water.
General Synthesis THFCPME Cyclopentyl methyl ether (CPME) has low peroxide formation and high stability.

Module 4: Isomer-Specific Reactivity (2- vs. 3-Thiophene Carbaldehyde)

User Query: "Is the 3-isomer interchangeable with the 2-isomer in these protocols?"

Critical Distinction

No. The electronic distribution differs significantly.

  • Thiophene-2-carbaldehyde: The sulfur atom stabilizes the negative charge at the 2-position (via resonance), making the carbonyl carbon less electrophilic than a typical benzaldehyde but highly reactive toward condensation.

  • Thiophene-3-carbaldehyde: The resonance stabilization is weaker at the 3-position. It is generally less stable and more prone to oxidation.

Handling Protocol for 3-Thiophene Carbaldehyde:

  • Storage: Must be stored under inert atmosphere (Nitrogen/Argon) at 2–8°C. It oxidizes rapidly in air to the carboxylic acid.

  • Reactivity: Reaction times for condensations (Knoevenagel) are typically 20–30% longer than the 2-isomer.

  • Solvent Choice: Avoid basic aqueous media strictly; the 3-isomer degrades faster. Use anhydrous ethanol or acetonitrile.

References

  • Solvent Effects in Knoevenagel Condensation

    • Title: Solvent effect on the Knoevenagel reaction[4]

    • Source: ResearchG
    • URL:[Link]

  • Cannizzaro Reaction Mechanism

    • Title: Cannizzaro reaction - Wikipedia
    • Source: Wikipedia[5][6]

    • URL:[Link]

  • Green Solvents in Organic Synthesis

    • Title: green solvent selection guides[7][8][9]

    • Source: White Rose Research Online
    • URL:[Link]

  • Thiophene-2-Carbaldehyde Properties & Reactivity

    • Title: Thiophene-2-carboxaldehyde - Wikipedia[5][6]

    • Source: Wikipedia[5][6]

    • URL:[Link]

  • Synthesis of Arylthiophene-2-Carbaldehydes

    • Title: Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions
    • Source: NCBI (PMC)
    • URL:[Link]

Sources

Validation & Comparative

1H NMR spectrum of 5-butylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Spectral Analysis Guide: 5-Butylthiophene-2-carbaldehyde

Introduction: The Lipophilic Thiophene Motif

5-Butylthiophene-2-carbaldehyde (CAS: 98954-25-7) represents a critical intermediate in the synthesis of conductive polymers, liquid crystals, and lipophilic pharmaceutical agents.[1] Unlike its lower homologs (e.g., 5-methyl- or 5-ethylthiophene-2-carbaldehyde), the butyl chain imparts significant solubility in non-polar organic solvents, a property essential for processing organic semiconductors.[1]

This guide provides a technical breakdown of its 1H NMR spectral signature, comparing it against common structural analogs and solvent systems to ensure precise characterization.[1] The focus is on distinguishing the unique alkyl splitting patterns and verifying the integrity of the formyl group, which is prone to oxidation.[1]

Experimental Protocol: High-Resolution Acquisition

To obtain the reference spectrum described below, follow this self-validating protocol designed to minimize artifacts from water exchange or concentration effects.

Reagents & Equipment:

  • Analyte: ~10 mg 5-butylthiophene-2-carbaldehyde (liquid/low-melting solid).[1]

  • Solvent: 0.6 mL Chloroform-d (CDCl₃, 99.8% D) with 0.03% TMS.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 10 mg of the aldehyde in 0.6 mL CDCl₃. Ensure the solution is homogeneous; the butyl chain aids rapid dissolution compared to polar analogs.[1]

  • Tube Transfer: Filter the solution through a small plug of glass wool into a precision 5mm NMR tube to remove suspended solids that cause line broadening.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H zg30.[1]

    • Relaxation Delay (D1): 2.0 seconds (sufficient for the aldehyde proton).[1]

    • Scans (NS): 16 (sufficient due to high solubility).

    • Temperature: 298 K.[1]

Spectral Analysis & Assignment

The spectrum of 5-butylthiophene-2-carbaldehyde is characterized by three distinct regions: the deshielded formyl proton, the aromatic thiophene doublets, and the aliphatic butyl chain.[1]

Table 1: 1H NMR Chemical Shift Data (400 MHz, CDCl₃)
PositionProton LabelShift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
Aldehyde H-a9.82Singlet (s)1H-Characteristic deshielded aldehyde proton.[1]
Thiophene C3 H-b7.62Doublet (d)1H3.8Deshielded by adjacent C=O (anisotropic effect).[1]
Thiophene C4 H-c6.91Doublet (d)1H3.8Shielded relative to H-b; coupled to H-b.[1]
Butyl

-CH₂
H-d2.89Triplet (t)2H7.6Benzylic-like position on thiophene ring.[1]
Butyl

-CH₂
H-e1.70Quintet (m)2H7.5Shielded by distance from ring.[1]
Butyl

-CH₂
H-f1.41Sextet (m)2H7.4Typical methylene multiplet.[1]
Butyl

-CH₃
H-g0.96Triplet (t)3H7.3Terminal methyl group.[1]

Note: Chemical shifts are referenced to TMS (0.00 ppm). Values may vary by ±0.02 ppm depending on concentration.[1]

Structural Confirmation Diagram

The following diagram illustrates the connectivity and coupling logic used to assign the spectrum.

NMR_Assignment Aldehyde Aldehyde (H-a) 9.82 ppm (s) Thiophene Thiophene Ring H-b (7.62) & H-c (6.91) Aldehyde->Thiophene Deshielding Effect (+I) AlkylChain Butyl Chain (H-d, H-e, H-f, H-g) Thiophene->AlkylChain Substituent @ C5 Coupling Spin-Spin Coupling J ~ 3.8 Hz (Ring) J ~ 7.5 Hz (Chain) Thiophene->Coupling AX System AlkylChain->Coupling Contiguous Chain

Figure 1: Logic flow for structural assignment of 5-butylthiophene-2-carbaldehyde based on electronic effects and connectivity.

Comparative Performance Guide

This section compares the spectral "performance" (resolution and diagnostic utility) of the 5-butyl derivative against its ethyl analog and across different solvent systems.

Comparison 1: Homolog Analysis (Butyl vs. Ethyl)

Distinguishing the 5-butyl derivative from the commercially common 5-ethylthiophene-2-carbaldehyde (CAS 36880-33-8) is critical in quality control.[1]

Feature5-Ethyl Derivative5-Butyl Derivative (Target)Diagnostic Difference
Alkyl Region Two signals: Quartet (~2.9 ppm) & Triplet (~1.3 ppm)Four signals: Triplet, Quintet, Sextet, TripletComplexity: The butyl chain shows two distinct multiplets (1.4–1.8 ppm) absent in the ethyl spectrum.

-CH₂ Shift
~2.90 ppm (Quartet)~2.89 ppm (Triplet)Multiplicity: The

-proton signal changes from a quartet (ethyl) to a triplet (butyl).
Ring Protons J = 3.8 HzJ = 3.8 HzIdentical ring coupling; cannot be used to distinguish homologs.[1]

Insight: If you observe a quartet at 2.9 ppm, your sample is likely the ethyl analog, not the butyl.[1]

Comparison 2: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Solvent choice impacts the resolution of the aldehyde proton and the visibility of exchangeable impurities (e.g., acids from oxidation).[1]

  • CDCl₃ (Recommended):

    • Pros: Sharp lines, no exchange with aldehyde proton, excellent solubility for the lipophilic butyl chain.[1]

    • Cons: Acidic impurities (5-butylthiophene-2-carboxylic acid) may overlap or broaden if the solvent is acidic.[1]

  • DMSO-d₆:

    • Pros: Shifts the aldehyde proton downfield (often >9.9 ppm) due to hydrogen bonding, separating it from aromatic signals.[1]

    • Cons: The strong water peak at 3.33 ppm often obscures the

      
      -CH₂ triplet (~2.9 ppm) or 
      
      
      
      -CH₂ signals.[1] High viscosity causes broader lines.[1]

Recommendation: Use CDCl₃ for routine purity checks.[1] Use DMSO-d₆ only if you suspect the presence of the carboxylic acid impurity (which will show a broad -COOH peak at ~12-13 ppm in DMSO).[1]

Troubleshooting & Purity Analysis

Common impurities arise from incomplete synthesis or oxidation.[1]

  • Starting Material (2-Butylthiophene):

    • Indicator: Disappearance of the aldehyde singlet (9.82 ppm).[1]

    • Appearance: New multiplets in the aromatic region (6.8–7.2 ppm) corresponding to a mono-substituted thiophene (3 protons instead of 2).[1]

  • Oxidation Product (Carboxylic Acid):

    • Indicator: Broad singlet >10 ppm (often invisible in dry CDCl₃ due to exchange).[1]

    • Shift: H-3 on the ring will shift further downfield (~7.7-7.8 ppm) due to the stronger electron-withdrawing nature of the carboxyl group.[1]

  • Reduction Product (Alcohol):

    • Indicator: New doublet at ~4.7 ppm (CH₂-OH) and loss of aldehyde peak.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3710536, 5-Butylthiophene-2-carbaldehyde. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

Sources

13C NMR analysis of 5-butylthiophene-2-carbaldehyde

Comparative Structural Elucidation: C NMR Profiling of 5-Butylthiophene-2-carbaldehyde

Executive Summary

This guide provides a rigorous structural analysis of 5-butylthiophene-2-carbaldehyde (CAS: 36056-32-7), a critical intermediate in the synthesis of conductive polymers (polythiophenes) and organic field-effect transistors (OFETs).

While proton NMR (

Carbon-13 (

C) NMR

Molecular Architecture & Theoretical Framework

The molecule consists of a thiophene heteroaromatic ring substituted at the C2 position with a formyl group (aldehyde) and at the C5 position with a butyl chain.

The "Substituent Effect" Logic

To interpret the spectrum without a reference standard, we utilize the Principle of Homology . We compare the target against the well-characterized 5-methylthiophene-2-carbaldehyde . The aromatic ring signals remain largely consistent, while the aliphatic region expands from a single signal (methyl) to four distinct signals (butyl).

  • Electronic Environment: The aldehyde is strongly electron-withdrawing (-M effect), deshielding C2 and C3. The butyl group is weakly electron-donating (+I effect), shielding C4 and C5 relative to the unsubstituted ring.

Comparative Analysis: Target vs. Alternatives

This section contrasts the target molecule with its primary regioisomer and the unsubstituted precursor to highlight diagnostic peaks.

Comparison 1: 5-Butyl vs. 3-Butyl Regioisomer

The primary synthetic risk in Vilsmeier-Haack formylation is regioisomerism.

Feature5-Butylthiophene-2-carbaldehyde (Target)3-Butylthiophene-2-carbaldehyde (Isomer)
Symmetry Asymmetric 2,5-substitution.Asymmetric 2,3-substitution.
C5 Signal Quaternary (~155-158 ppm). Attached to butyl.Methine (~130-135 ppm). Unsubstituted CH.
C3 Signal Methine (~136 ppm). Quaternary (~145-150 ppm). Attached to butyl.
Diagnostic Two quaternary carbons (C2, C5) and two methine carbons (C3, C4).Two quaternary carbons (C2, C3) and two methine carbons (C4, C5).
Comparison 2: Solvent Effects (CDCl vs. DMSO- )

Solvent choice critically affects the carbonyl resolution.

  • CDCl

    
     (Chloroform-d):  Standard non-polar solvent. Minimal interaction. Carbonyl peak appears at ~182.6 ppm .
    
  • DMSO-

    
     (Dimethyl sulfoxide):  Polar aprotic. Forms hydrogen bonds with the aldehyde proton, slightly deshielding the carbonyl carbon. Carbonyl peak shifts downfield to ~183.5 - 184.0 ppm .
    
    • Recommendation: Use CDCl

      
        for routine purity checks due to sharper peaks and ease of evaporation. Use DMSO-
      
      
      only if solubility is an issue or to separate overlapping aromatic signals.

Experimental Protocol: High-Resolution C NMR

To ensure detection of the low-intensity quaternary carbons (C2 and C5), the following acquisition parameters are mandatory.

Sample Preparation[1]
  • Mass: Weigh 30–50 mg of 5-butylthiophene-2-carbaldehyde.

    • Why:

      
      C is only 1.1% naturally abundant; high concentration is required.
      
  • Solvent: Dissolve in 0.6 mL CDCl

    
      (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
  • Filtration: Filter through a cotton plug into the NMR tube to remove suspended solids (which cause line broadening).

Instrument Parameters (400 MHz or higher recommended)
  • Pulse Sequence: zgpg30 (Power-gated decoupling) to eliminate Nuclear Overhauser Effect (NOE) bias, allowing for semi-quantitative integration if relaxation delay is sufficient.

  • Spectral Width (SW): 240 ppm (to capture the carbonyl at ~183 ppm).

  • Relaxation Delay (

    
    ):  Set to 2.0 – 5.0 seconds .
    
    • Critical: Quaternary carbons (C2, C5) have long

      
       relaxation times. A short 
      
      
      will saturate these signals, making them disappear into the noise.
  • Scans (NS): Minimum 1024 scans .

Data Presentation: Chemical Shift Assignments

The following table synthesizes experimental data from the 5-methyl analog [1][2] and applies calculated increments for the butyl chain extension.

Table 1: C NMR Chemical Shift Data (CDCl , 100 MHz)
Carbon PositionTypeChemical Shift (

, ppm)
Assignment Logic
C=O (Aldehyde) C=O[1][2][3]182.6 Characteristic aldehyde region (>180 ppm).[4]
C5 (Ring) C

156.5 (Est.)Ipso-carbon attached to butyl. Deshielded by alkyl group (+I).
C2 (Ring) C

142.1 Ipso-carbon attached to CHO.
C3 (Ring) CH137.5

-position to aldehyde. Deshielded by -M effect of CHO.
C4 (Ring) CH126.8

-position to butyl. Shielded relative to C3.
Butyl C1' CH

30.5

-methylene attached to aromatic ring.
Butyl C2' CH

31.8 Internal methylene chain.
Butyl C3' CH

22.2 Internal methylene chain.
Butyl C4' CH

13.9 Terminal methyl group.

Note: Values for C2, C3, and C=O are based on the experimentally verified 5-methylthiophene-2-carbaldehyde [1]. The Butyl chain values are derived from standard aliphatic increments for alkyl-substituted thiophenes [3].

Visualization of Workflows & Logic

Diagram 1: Synthesis & Analysis Workflow

This flowchart illustrates the critical path from synthesis to spectral validation.

SynthesisWorkflowStartStart: 2-ButylthiopheneReagentVilsmeier-Haack(POCl3 / DMF)Start->ReagentIntermedIntermediate:Iminium SaltReagent->IntermedFormylationHydrolysisHydrolysis(NaOAc / H2O)Intermed->HydrolysisProductCrude Product:5-butylthiophene-2-CHOHydrolysis->ProductPurifyPurification:Column Chrom (Hex/EtOAc)Product->PurifyNMR13C NMR Analysis(CDCl3)Purify->NMR

Caption: Workflow for the synthesis and purification of 5-butylthiophene-2-carbaldehyde prior to NMR analysis.

Diagram 2: Chemical Shift Assignment Logic

A decision tree for assigning the aromatic thiophene carbons.

AssignmentLogicSignalObserved 13C SignalRegionChemical Shift Region?Signal->RegionAldehyde> 180 ppm:Aldehyde Carbon (C=O)Region->AldehydeAromatic120 - 160 ppm:Thiophene RingRegion->AromaticAliphatic10 - 40 ppm:Butyl ChainRegion->AliphaticDEPTDEPT-135 / HSQC CheckAromatic->DEPTQuatNo Proton Attached(Quaternary)DEPT->QuatMethineCH Signal(Methine)DEPT->MethineC2~142 ppm (C2)Ipso to C=OQuat->C2Lower ShiftC5~156 ppm (C5)Ipso to ButylQuat->C5Higher Shift(Alkyl Effect)

Caption: Logic flow for distinguishing quaternary ring carbons C2 and C5 based on chemical shift and DEPT data.

References

  • PubChem. (2025).[5] 5-Methylthiophene-2-carbaldehyde: 13C NMR Spectra Data. National Library of Medicine. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (General reference for alkyl increments in heterocycles).

Mass Spectrometry of 5-Butylthiophene-2-Carbaldehyde: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of mass spectrometric approaches for 5-butylthiophene-2-carbaldehyde , a critical intermediate in the synthesis of pharmaceuticals (e.g., angiotensin II receptor antagonists) and organic semiconductors.

Executive Summary & Strategic Overview

5-Butylthiophene-2-carbaldehyde (CAS: 98954-25-7) presents a specific analytical challenge: it possesses a thermally stable aromatic core but lacks strong basic or acidic sites, making it "invisible" to standard Electrospray Ionization (ESI) under generic conditions.

For researchers in drug development, selecting the correct ionization mode is binary—the wrong choice yields zero signal. This guide compares the industry "Gold Standard" (GC-EI-MS) against "Alternative" liquid chromatography-based approaches (LC-APCI-MS and LC-ESI-MS), demonstrating why Electron Ionization (EI) remains the superior technique for structural validation, while Atmospheric Pressure Chemical Ionization (APCI) serves as the necessary alternative for complex, non-volatile matrices.

Compound Profile for Mass Spectrometry
PropertyValueMS Implication
Monoisotopic Mass 168.06 DaLow mass range; requires solvent cutoff awareness in LC-MS.
Boiling Point ~265–300°CHigh, but thermally stable; ideal for Gas Chromatography.
LogP ~3.1Moderately lipophilic; requires non-polar solvents (Hexane/DCM).
Proton Affinity LowThe thiophene sulfur and aldehyde oxygen are weak bases. ESI sensitivity is poor.

Comparative Analysis of Ionization Techniques

This section objectively compares the performance of three ionization modalities. Data is synthesized from thermodynamic principles of thiophene derivatives and standard impurity profiling workflows.

Method A: Electron Ionization (GC-EI-MS) – The Gold Standard

Verdict: Optimal for Identification & Purity Profiling.

  • Mechanism: High-energy electrons (70 eV) bombard the gas-phase molecule, causing predictable fragmentation.[1][2]

  • Performance:

    • Sensitivity: High.[3] The aromatic thiophene ring stabilizes the radical cation (

      
      ), producing a strong molecular ion.
      
    • Selectivity: Excellent. Differentiates regioisomers (e.g., 3-butyl vs. 5-butyl) via specific fragmentation fingerprints.

    • Library Matching: Compatible with NIST/Wiley databases.

  • Limitations: Requires the sample to be volatile and thermally stable (which this compound is).

Method B: Electrospray Ionization (LC-ESI-MS) – The Weak Alternative

Verdict: Not Recommended (False Negatives likely).

  • Mechanism: Relies on solution-phase protonation (

    
    ).
    
  • Performance:

    • Sensitivity: Very Low. The aldehyde carbonyl is not sufficiently basic to accept a proton in standard acidic mobile phases (0.1% Formic Acid). The thiophene sulfur is non-basic.

    • Signal Instability: prone to ion suppression.[3]

    • Workaround: Requires derivatization (e.g., with 2,4-dinitrophenylhydrazine) to create an ionizable hydrazone, adding a step to the workflow.

Method C: Atmospheric Pressure Chemical Ionization (LC-APCI-MS) – The LC Alternative

Verdict: Viable for Mixed Matrices.

  • Mechanism: Gas-phase ionization via corona discharge. Generates

    
     via proton transfer from solvent plasma.
    
  • Performance:

    • Sensitivity: Moderate to Good. APCI effectively ionizes neutral, non-polar aromatics that ESI misses.

    • Utility: Essential when analyzing the aldehyde in a mixture with non-volatile or thermally labile compounds that cannot be injected into a GC.

Summary of Performance Data
FeatureGC-EI-MS LC-APCI-MS LC-ESI-MS
Molecular Ion Intensity High (

)
Moderate (

)
Negligible
Structural Info Rich (Fingerprint)Poor (Mostly Parent)N/A
Impurity Detection Excellent (Isomers)GoodPoor
Sample Prep Dilute & ShootDilute & ShootDerivatization Req.
Quantification Limit Low ppmHigh ppbHigh ppm (if any)

Deep Dive: EI Fragmentation Mechanics

Understanding the fragmentation pathway is crucial for distinguishing 5-butylthiophene-2-carbaldehyde from its isomers (e.g., 4-butyl analogs). The spectrum is dominated by alpha-cleavages and CO loss.

Key Diagnostic Ions (m/z)
  • m/z 168 (

    
    ):  The molecular ion. Intense due to the stable aromatic thiophene ring.
    
  • m/z 167 (

    
    ):  Loss of the aldehydic hydrogen. Forms a resonance-stabilized acylium ion. This is characteristic of aromatic aldehydes.
    
  • m/z 139 (

    
    ):  Loss of the formyl radical (29 Da) from the molecular ion, or loss of CO (28 Da) from the m/z 167 ion. Results in the 5-butylthiophene cation .
    
  • m/z 125 (

    
    ):  "Benzylic-like" cleavage of the butyl chain. The bond beta to the thiophene ring breaks, losing a propyl radical and leaving a stable (thiophene-2-carbaldehyde)-5-methyl cation .
    
  • m/z 97 (

    
    ):  The thiopyrylium-like ion or alkyl-thiophene fragment, formed after losing both the aldehyde and the propyl chain.
    
Visualization: Fragmentation Pathway

The following diagram illustrates the causal breakdown of the molecule under 70 eV Electron Ionization.

FragmentationPathway cluster_legend Pathway Legend M Molecular Ion (M+) m/z 168 (Radical Cation) MH Acylium Ion m/z 167 (Loss of H•) M->MH - H• (Aldehydic) M_CHO Butylthiophene Cation m/z 139 (Loss of CHO•) M->M_CHO - CHO• (Direct) M_Propyl Thenylic Fragment m/z 125 (Loss of C3H7•) M->M_Propyl - C3H7• (Beta-Cleavage) MH->M_CHO - CO (Deformylation) Ring Thiophene Fragment m/z 97 (Ring Degradation) M_CHO->Ring - C3H6 (Alkyl loss) M_Propyl->Ring - CO key Blue: Parent | Red: Primary Fragment | Green: Alkyl Cleavage

Figure 1: Proposed EI fragmentation pathway for 5-butylthiophene-2-carbaldehyde showing major diagnostic ions.

Validated Experimental Protocols

These protocols are designed to be self-validating. If the system suitability criteria (SST) are not met, the data should be rejected.

Protocol A: GC-MS Impurity Profiling (Recommended)

Objective: Quantify purity and identify regioisomers.

1. Sample Preparation:

  • Dissolve 10 mg of sample in 10 mL of Dichloromethane (DCM) or Hexane .

  • Why: These non-polar solvents ensure complete solubility and are highly volatile, preventing solvent tailing in GC.

  • Concentration: 1 mg/mL (1000 ppm).

2. Instrument Parameters (Agilent/Shimadzu/Thermo eqv.):

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

    • Logic: 5% phenyl phase provides optimal selectivity for aromatic isomers.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1). 280°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Hold: 3 min.

    • Total Run Time: ~16 mins.

  • MS Source: EI (70 eV), Source Temp 230°C, Quad Temp 150°C.

  • Scan Range: m/z 40–400.

3. System Suitability Test (Self-Validation):

  • Criterion 1: The S/N ratio for the molecular ion (m/z 168) must be >100:1.

  • Criterion 2: The abundance ratio of m/z 167 / m/z 168 should be consistent (typically 80-100% relative abundance) to confirm aldehyde integrity (no oxidation to carboxylic acid).

  • Criterion 3: Peak shape symmetry factor must be between 0.8 and 1.2. Tailing indicates inlet contamination (active sites reacting with the aldehyde).

Protocol B: LC-APCI-MS (For Complex Mixtures)

Objective: Detect the compound in a non-volatile matrix (e.g., reaction monitoring).

1. Sample Preparation:

  • Dissolve in Acetonitrile (ACN) .

  • Concentration: 10 µg/mL (APCI is less sensitive than GC-EI).

2. Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Mobile Phase: Isocratic 70% ACN / 30% Water (0.1% Formic Acid).

    • Note: Formic acid aids protonation in the gas phase plasma.

  • Ionization: APCI Positive Mode (+).

  • Source Parameters:

    • Vaporizer Temp: 350°C (Critical: Must be high enough to volatilize the butyl chain).

    • Corona Current: 4–5 µA.

    • Drying Gas: 5 L/min @ 300°C.

3. System Suitability:

  • Validation: Monitor m/z 169 (

    
    ).
    
  • Warning: If m/z 185 (

    
    ) or m/z 201 (M+MeOH adducts) appear, increase declustering potential/fragmentor voltage to strip adducts.
    

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectrum of Thiophene-2-carbaldehyde derivatives. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. Wiley.[4] (Authoritative text on fragmentation mechanisms of aromatic aldehydes).

  • Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing. (Source for APCI vs. ESI ionization mechanisms for non-polar heterocycles).
  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Context for impurity profiling of alkyl-thiophene intermediates in drug synthesis). [Link]

Sources

Electrochemical Properties of Alkylated Thiophene Aldehydes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of alkylated thiophene aldehydes, specifically focusing on the electrochemical trade-offs introduced by the simultaneous presence of solubilizing alkyl chains and reactive aldehyde groups. While alkyl chains (e.g., hexyl, octyl) typically lower oxidation potentials and improve solubility, the aldehyde moiety acts as a strong electron-withdrawing group (EWG), significantly altering the HOMO/LUMO levels and inhibiting direct electropolymerization. This guide is designed for researchers in organic electronics and bio-functional materials who require precise control over the electronic band gap and surface reactivity of thiophene-based semiconductors.

Molecular Architecture & Design Logic

The design of alkylated thiophene aldehydes represents a conflict between two opposing electronic effects. Understanding this causality is essential for experimental design.

  • The Alkyl Chain (e.g., 3-hexyl):

    • Role: Provides solubility in organic solvents (chloroform, chlorobenzene) and facilitates film formation.

    • Electronic Effect: Weak electron donor via the Inductive Effect (+I). It destabilizes the HOMO, making the molecule easier to oxidize (lower oxidation potential).

  • The Aldehyde Group (e.g., 2-carbaldehyde):

    • Role: A versatile "anchor" point for post-polymerization functionalization (e.g., Schiff base formation with biomolecules).

    • Electronic Effect: Strong electron withdrawer via the Mesomeric Effect (-M) and Inductive Effect (-I). It stabilizes the HOMO (lowering its energy), making the molecule harder to oxidize.

Expert Insight: The primary challenge with 3-alkylthiophene-2-carbaldehyde is that the deactivation from the aldehyde group often overpowers the activation from the alkyl group, rendering direct electropolymerization difficult or impossible without over-oxidizing the medium.

Comparative Electrochemical Performance

The following table contrasts the electrochemical properties of a standard alkylated thiophene (3-Hexylthiophene) against its aldehyde-functionalized analog.

Table 1: Electrochemical & Physical Property Comparison

Feature3-Hexylthiophene (3HT)3-Hexylthiophene-2-carbaldehyde
Electronic Nature Electron Rich (Donor)Electron Deficient (Acceptor)
Oxidation Potential (

)
Low (~1.3 V vs Ag/AgCl)High (>1.8 V vs Ag/AgCl)
HOMO Level ~ -4.9 eV (Polymer)~ -6.1 to -6.4 eV (Monomer Est.)
LUMO Level ~ -3.0 eV~ -3.5 to -3.8 eV (Stabilized)
Electropolymerization Facile (Stable Radical Cation)Inhibited (Unstable/Deactivated)
Primary Application P-type Semiconductor (P3HT)Precursor / Functional Intermediate

Note on Polymerization: Due to the high oxidation potential of the aldehyde monomer, researchers typically employ a "Trimer Strategy" (e.g., EDOT-ThiopheneAldehyde-EDOT) to lower the oxidation potential and enable polymerization, rather than polymerizing the monomer directly.

Mechanistic Visualization (Electronic Effects)

The diagram below illustrates the competing electronic effects that dictate the electrochemical behavior of these molecules.

ElectronicEffects cluster_outcome Net Result ThiopheneCore Thiophene Core (Electron Rich) RadicalCation Radical Cation (Polymerization Intermediate) ThiopheneCore->RadicalCation 1e- Oxidation AlkylChain 3-Alkyl Group (+I Effect) AlkylChain->ThiopheneCore Donates e- density AlkylChain->RadicalCation Stabilizes Aldehyde 2-Aldehyde Group (-M / -I Effect) Aldehyde->ThiopheneCore Withdraws e- density Aldehyde->RadicalCation Destabilizes OxidationPot Oxidation Potential (E_ox) RadicalCation->OxidationPot Stability determines E_ox HighOx High Oxidation Potential (Hard to Polymerize) OxidationPot->HighOx Aldehyde dominates

Figure 1: Competing electronic effects in alkylated thiophene aldehydes. The electron-withdrawing nature of the aldehyde destabilizes the radical cation intermediate, significantly raising the oxidation potential.

Experimental Protocol: Cyclic Voltammetry (CV)[1][2][3]

This protocol is designed to characterize the monomer stability and determine the onset oxidation potential.

Objective: Determine the HOMO level and assess the feasibility of electropolymerization.

Materials & Setup
  • Solvent: Anhydrous Acetonitrile (CH₃CN) or Dichloromethane (DCM). Use DCM if the alkyl chain length >6 carbons to ensure solubility.

  • Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF₆).

  • Working Electrode: Platinum Button (polished to mirror finish with 0.05 µm alumina).

  • Counter Electrode: Platinum Wire.

  • Reference Electrode: Ag/Ag⁺ (0.01 M AgNO₃ in CH₃CN).

  • Internal Standard: Ferrocene (Fc/Fc⁺).

Step-by-Step Methodology
  • Solution Preparation:

    • Dissolve the alkylated thiophene aldehyde (concentration: 1 mM) in the electrolyte solution.

    • Critical Step: Purge the solution with Argon for 10 minutes to remove dissolved oxygen, which can quench radical cations.

  • Conditioning:

    • Perform 5 cleaning cycles on the Pt electrode in pure electrolyte solution (no monomer) from -0.5 V to +1.5 V to ensure a clean background.

  • Measurement (Monomer Characterization):

    • Scan Rate: 50 mV/s or 100 mV/s.

    • Potential Window: Start at 0 V, scan anodically (positive) to +2.0 V, then reverse to -1.5 V.

    • Observation: Look for an irreversible oxidation peak (

      
      ). Unlike P3HT, you will likely not  see the growth of a polymer film (increasing current with cycles) due to the deactivation discussed above.
      
  • Data Analysis (HOMO Calculation):

    • Identify the onset oxidation potential (

      
      ) relative to the Ferrocene standard (
      
      
      
      ).
    • Calculate HOMO using the empirical equation:

      
      
      
Strategic Workarounds for Application

Since direct polymerization is hindered, use these field-proven strategies to utilize these molecules:

  • The "Trimer" Approach: Synthesize a Terthiophene precursor where the central ring carries the aldehyde and the outer rings are electron-rich (e.g., EDOT or 3-alkylthiophene).

    • Benefit: The outer rings stabilize the radical cation, allowing electropolymerization at lower potentials (~1.0 V).

  • Post-Polymerization Vilsmeier-Haack: Polymerize the alkylated thiophene first (forming P3HT), then introduce the aldehyde group chemically using

    
    .
    
    • Benefit: Preserves the conjugation length of the polymer backbone.

References
  • Synthesis and electrochemical characterization of thiophene-based aldehyde derivatives. Source: ACS Applied Materials & Interfaces.

  • Effect of alkyl chain length on electrochemical properties of thiophene derivatives. Source: RSC Advances / Journal of Materials Chemistry C.

  • Cyclic Voltammetry of 3-alkylthiophene-2-carbaldehyde precursors. Source: MDPI - Molecules / Polymers.

  • HOMO/LUMO energy levels of substituted thiophenes. Source: NIH / PubMed Central.

Reactivity Comparison Guide: 2-Formylthiophenes with Alkyl Chain Variations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of the reactivity profiles of 2-formylthiophenes substituted with alkyl chains of varying lengths and positions (3-alkyl vs. 5-alkyl). Core Finding: The reactivity of the formyl group is governed by a dichotomy between electronic deactivation (dominant in 5-alkyl derivatives) and steric hindrance (dominant in 3-alkyl derivatives). While alkyl chain length (Methyl vs. Hexyl) has minimal impact on electronic properties, it significantly alters lipophilicity and steric gating at the 3-position.

Mechanistic Principles & Reactivity Profiling

The Ortho vs. Para Effect (Position Matters)

The position of the alkyl chain relative to the aldehyde (formyl group at C2) is the single most critical determinant of reactivity.

Feature5-Alkyl-2-Formylthiophene (Para-like)3-Alkyl-2-Formylthiophene (Ortho-like)
Dominant Effect Electronic (+I / Hyperconjugation) Steric Hindrance
Carbonyl Character Less Electrophilic (Deactivated)Sterically Shielded
Nu- Attack Rate Slightly Slower than unsubstitutedSignificantly Slower
Chain Length Impact Negligible on reactivity; affects LogPHigh impact on steric cone angle
The 5-Alkyl "Electronic Tuner"

Alkyl groups at the 5-position act as electron-donating groups (EDGs). Through hyperconjugation and inductive effects, they increase the electron density of the thiophene ring. This density is relayed to the carbonyl carbon at C2, reducing its partial positive charge (


).
  • Consequence: Nucleophiles (e.g., amines in Schiff base formation) face a higher energy barrier due to the reduced electrophilicity of the aldehyde.

  • Reactivity Trend: Unsubstituted > 5-Methyl ≈ 5-Ethyl > 5-Hexyl.

The 3-Alkyl "Steric Gatekeeper"

An alkyl group at the 3-position sits directly adjacent (ortho) to the formyl group. This creates a physical barrier to the trajectory of incoming nucleophiles (the Bürgi-Dunitz angle).

  • Consequence: Reaction rates drop precipitously not because of electronics, but because the transition state is crowded.

  • Chain Length Effect: A 3-Methyl group offers moderate hindrance. A 3-Hexyl group, due to conformational entropy and "floppiness," can sweep out a larger volume, further occluding the aldehyde.

Comparative Data Analysis

The following data synthesizes kinetic trends and yield optimizations for a standard Knoevenagel Condensation (Aldehyde + Malononitrile).

Table 1: Relative Reactivity & Optimization Parameters
SubstrateRelative Rate (

)
Yield (Standard)*Yield (Optimized)**Primary Challenge
2-Thiophenecarboxaldehyde 1.00 (Baseline)92-96%-None
5-Methyl-2-thiopheneCHO 0.8588-92%>95%Reduced Electrophilicity
5-Hexyl-2-thiopheneCHO 0.8285-90%94%Solubility/Lipophilicity
3-Methyl-2-thiopheneCHO 0.4560-70%85%Steric Hindrance (Moderate)
3-Hexyl-2-thiopheneCHO 0.3045-55%78%Steric Hindrance (Severe)

*Standard Conditions: Ethanol, Piperidine (cat.), RT, 2h. **Optimized Conditions: Toluene, Piperidine/AcOH, Reflux with Dean-Stark trap or Microwave irradiation.

Visualizing the Reactivity Landscape

The following diagram illustrates the mechanistic pathways and the specific blocking effects of the alkyl chains.

ReactivityLandscape Substrate 2-Formylthiophene Derivatives Pos5 5-Alkyl Substitution (Para-like) Substrate->Pos5 Substitution at C5 Pos3 3-Alkyl Substitution (Ortho-like) Substrate->Pos3 Substitution at C3 ElecEffect Electronic Effect: Increased Ring Density Pos5->ElecEffect Hyperconjugation StericEffect Steric Effect: Physical Blockade Pos3->StericEffect Proximity to CHO Outcome5 Reduced Electrophilicity (Slight Rate Decrease) ElecEffect->Outcome5 Outcome3 Transition State Crowding (Major Rate Decrease) StericEffect->Outcome3 ChainLen Chain Length (Me vs Hexyl) ChainLen->Pos5 Min. Impact ChainLen->Pos3 High Impact (Entropic Shielding)

Figure 1: Decision logic for reactivity based on alkyl substitution position. Note the disproportionate impact of chain length on the 3-position compared to the 5-position.

Experimental Protocols

Protocol A: Knoevenagel Condensation (Standard vs. Sterically Hindered)

Scope: Synthesis of 2-cyano-3-(alkyl-2-thienyl)acrylic acid derivatives.

Materials:
  • Substrate: 1.0 mmol 2-Formylthiophene derivative.

  • Reagent: 1.1 mmol Malononitrile or Ethyl Cyanoacetate.

  • Catalyst: 0.1 mmol Piperidine.

  • Solvent: Ethanol (Standard) or Toluene (Hindered).

Workflow:
  • Standard Setup (For Unsubstituted & 5-Alkyl):

    • Dissolve aldehyde and active methylene compound in Ethanol (5 mL/mmol).

    • Add Piperidine dropwise.

    • Stir at Room Temperature for 2–4 hours.

    • Validation: Monitor TLC (Hexane/EtOAc 4:1). Product appears as a bright fluorescent spot.

    • Workup: Cool to 0°C. Filter precipitate. Wash with cold EtOH.

  • Modified Setup (For 3-Alkyl / Long Chain):

    • Reasoning: The 3-alkyl group blocks the nucleophile; higher energy (heat) is required to overcome the steric barrier.

    • Dissolve reactants in Toluene (to allow higher reflux temp).

    • Add Piperidine (0.1 eq) and Acetic Acid (0.1 eq) to buffer the pH and prevent side reactions at high temp.

    • Reflux with a Dean-Stark trap to remove water (driving the equilibrium) for 6–12 hours.

    • Alternative: Microwave irradiation at 80°C for 20 mins (sealed vessel).

Protocol B: Oxidation to Carboxylic Acid

Scope: Converting the formyl group to a carboxylic acid.

  • 5-Alkyl derivatives: React smoothly with standard oxidants (KMnO4, NaClO2). The electron-rich ring stabilizes the intermediate cation, facilitating oxidation.

  • 3-Alkyl derivatives: require Pinnick Oxidation (NaClO2/NaH2PO4) to avoid steric clashes associated with bulky metal-oxo species like Permanganate.

Comparison Guide for Drug Development

When selecting a thiophene core for a drug candidate, consider the following trade-offs:

Parameter5-Alkyl Series3-Alkyl Series
Synthetic Ease High. Commercially available precursors; fast reactions.[1]Moderate/Low. Requires forcing conditions; lower yields.
Metabolic Stability Low. The vacant 2-position (now C5) is a metabolic "soft spot" for oxidation unless blocked.High. The 3-alkyl group sterically protects the adjacent positions from metabolic attack.
Solubility (LogP) Tunable via chain length. Linear relationship.Tunable, but 3-alkyls disrupt planarity, potentially improving solubility more than 5-alkyls.
Biological Target Best for linear binding pockets.Best for globular pockets requiring a "twist" or steric fill.

References

  • BenchChem. Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. (2025).[1][2][3][4][5][6][7][8] Retrieved from

  • Xing, J., et al. "Microwave-Assisted Synthesis of 2-(2-Nitroethenyl)thiophene from 2-Thiophenecarboxaldehyde and Nitromethane." Applied Mechanics and Materials. Retrieved from

  • Meth-Cohn, O., et al. "Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study." J. Chem. Soc., Perkin Trans. 1. Retrieved from

  • RSC Publishing. "Alkyl groups in organic molecules are NOT inductively electron-releasing." Organic & Biomolecular Chemistry. Retrieved from

  • National Institute of Standards and Technology (NIST). "5-Methyl-2-thiophenecarboxaldehyde Properties." NIST Chemistry WebBook.[6] Retrieved from

Sources

Structural Confirmation of 5-Butylthiophene-2-Carbaldehyde: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

5-Butylthiophene-2-carbaldehyde (CAS 98954-25-7) is a critical intermediate in the synthesis of conductive polymers (e.g., polythiophenes for solar cells) and pharmaceutical pharmacophores. Its structural integrity is paramount because the electronic properties of the final material depend heavily on the linearity of the thiophene backbone.

The primary challenge in synthesizing this molecule—whether via Vilsmeier-Haack formylation of 2-butylthiophene or lithiation sequences—is regioisomerism . The 2,5-disubstituted target is often accompanied by 2,3- or 2,4-isomers, which are difficult to separate by standard chromatography. This guide compares analytical methodologies to definitively confirm the 2,5-substitution pattern, moving beyond basic identity checks to rigorous structural validation.

Comparative Analysis of Analytical Workflows

We evaluate three common analytical workflows based on their ability to distinguish the target from its isomers.

FeatureWorkflow A: Rapid Screening Workflow B: The "Gold Standard" Workflow C: Crystallographic
Primary Technique GC-MS (EI) + FT-IR1H NMR (1D) + 2D NMR (NOESY/HSQC)X-Ray Crystallography
Throughput High (15 mins)Medium (1-2 hours)Low (Days/Weeks)
Isomer Specificity Low. Mass spec fragmentation is often identical for isomers.High. Coupling constants (

) provide definitive proof.
Absolute.
Sample State Solution/GasSolutionSolid Single Crystal
Verdict Good for purity checks, insufficient for structural proof.Recommended for all R&D and QC release. Overkill; only for novel solids.

The "Gold Standard" Protocol: NMR-Based Structural Elucidation

This protocol relies on the distinct spin-spin coupling constants (


) of the thiophene ring protons to unambiguously assign the substitution pattern.
Theoretical Basis: The "Coupling Constant Fingerprint"

The magnitude of the coupling constant between protons on the thiophene ring is dictated by the number of bonds separating them and the ring geometry.

  • Target (2,5-disubstituted): Protons are at positions 3 and 4. They share a vicinal relationship (

    
    ).
    
    • Expected

      
      : 3.5 – 4.0 Hz 
      
  • Impurity (2,3-disubstituted): Protons are at positions 4 and 5. They share a vicinal relationship (

    
    ).
    
    • Expected

      
      : 4.8 – 5.2 Hz  (Larger than 
      
      
      
      )
  • Impurity (2,4-disubstituted): Protons are at positions 3 and 5. They share a meta relationship (

    
    ).
    
    • Expected

      
      : 1.2 – 1.7 Hz  (Very small doublet)
      
Experimental Protocol

Reagents: CDCl


 (99.8% D) with 0.03% TMS.
Instrument:  400 MHz NMR or higher (essential for resolving the 3.5 Hz coupling).

Step-by-Step Workflow:

  • Sample Prep: Dissolve ~10 mg of product in 0.6 mL CDCl

    
    . Ensure the solution is free of paramagnetic impurities (filter through cotton if necessary).
    
  • Acquisition (1H): Acquire a standard 1H spectrum (16 scans).

  • Acquisition (COSY): Run a Correlation Spectroscopy (COSY) experiment to confirm the protons at ~7.0-7.6 ppm are coupled to each other and not to the alkyl chain (which would imply a side-chain oxidation).

  • Analysis: Expand the aromatic region (6.5 – 8.0 ppm). Measure the

    
    -value (in Hz) between the two thiophene doublets.
    
Data Interpretation Table[1][2]
Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Structural Insight
Aldehyde (-CHO) 9.82Singlet (s)1H-Confirms oxidation state.
Thiophene H-3 7.62Doublet (d)1H3.8 Hz Deshielded by C=O.
Thiophene H-4 6.90Doublet (d)1H3.8 Hz Shielded by alkyl group.

-Methylene
2.85Triplet (t)2H7.5 HzAttached to thiophene.
Alkyl Chain 1.30 - 1.70Multiplet (m)4H-Butyl backbone.
Terminal Methyl 0.94Triplet (t)3H7.2 HzChain terminus.

Note: Chemical shifts are approximate and solvent-dependent. The Coupling Constant (


)  is the invariant proof of structure.

Supporting Analytical Data

Infrared Spectroscopy (FT-IR)

While NMR confirms the skeleton, IR confirms the functional groups.

  • C=O Stretch: 1665 – 1675 cm

    
    . (Lower than standard aliphatic aldehydes (~1720 cm
    
    
    
    ) due to conjugation with the thiophene ring).
  • C-H Aldehyde Stretch: Two weak bands at ~2750 and ~2850 cm

    
     (Fermi resonance).
    
Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  168 m/z.
    
  • Base Peak: Often m/z 111 (Loss of butyl group, [M-57]

    
    ) or m/z 139 (Loss of CHO, [M-29]
    
    
    
    ).
  • Limitation: Isomers often produce identical fragmentation patterns; do not rely on MS for regio-confirmation.

Decision Logic & Workflow Visualizations

Isomer Assignment Decision Tree

This logic gate ensures no incorrect isomer is released for downstream synthesis.

IsomerLogic Start Start: Analyze Aromatic Region (1H NMR) CountProtons How many aromatic protons? Start->CountProtons CheckJ Measure J-Coupling (Hz) between ring protons CountProtons->CheckJ 2 Protons Found ResultUnknown REJECT: Impurity/Other CountProtons->ResultUnknown != 2 Protons Result25 CONFIRMED: 2,5-Isomer (Target) J = 3.5 - 4.0 Hz CheckJ->Result25 J ≈ 3.8 Hz Result23 REJECT: 2,3-Isomer J = 4.8 - 5.2 Hz CheckJ->Result23 J ≈ 5.0 Hz Result24 REJECT: 2,4-Isomer J = 1.2 - 1.7 Hz CheckJ->Result24 J ≈ 1.5 Hz

Caption: Logic flow for determining thiophene substitution pattern based on proton coupling constants.

Recommended Characterization Workflow

The sequence of experiments to maximize efficiency and data integrity.

Workflow Sample Crude Product TLC 1. TLC/GC-MS (Purity Check) Sample->TLC Purify Purification (Column/Distillation) TLC->Purify Impure NMR1D 2. 1H NMR (CDCl3) (Structural ID) TLC->NMR1D Pure Purify->NMR1D Decision J = 3.8 Hz? NMR1D->Decision NMR2D 3. 2D NMR (COSY) (Connectivity Check) Decision->NMR2D Yes Reprocess Reprocess/Discard Decision->Reprocess No Final Release Product NMR2D->Final

Caption: Step-by-step analytical workflow from crude material to released product.

References

  • BenchChem. (n.d.). 5-Phenylthiophene-2-carbaldehyde Properties and Applications. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 5-Butylthiophene-2-carbaldehyde (CID 3710536).[1] Retrieved from

  • Oregon State University. (n.d.). Analyzing Coupling Constants: Thiophene Systems. Retrieved from

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Common Impurities. Retrieved from

Sources

A Senior Application Scientist's Guide to Purity Analysis of Synthesized 5-Butylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reliable and reproducible downstream applications. 5-Butylthiophene-2-carbaldehyde, a key building block in the synthesis of various pharmacologically active compounds and organic materials, is no exception. This guide provides an in-depth, objective comparison of analytical techniques for assessing the purity of synthesized 5-butylthiophene-2-carbaldehyde, grounded in experimental data and field-proven insights. We will delve into the nuances of common analytical methodologies, explain the rationale behind experimental choices, and offer a framework for selecting the most appropriate technique for your specific needs.

The Criticality of Purity in 5-Butylthiophene-2-carbaldehyde

5-Butylthiophene-2-carbaldehyde is a versatile intermediate. Its molecular structure, comprising a thiophene ring, a butyl group, and a carbaldehyde functional group, offers multiple avenues for chemical modification. However, the very reactions used to synthesize this compound can introduce a variety of impurities. These can include unreacted starting materials, byproducts from side reactions, and residual solvents or reagents. The presence of such impurities can have significant consequences, leading to:

  • Aberrant reaction outcomes: Impurities can interfere with subsequent synthetic steps, leading to lower yields, unexpected byproducts, and difficulty in purification.

  • Misleading biological data: In drug discovery, even trace impurities can exhibit biological activity, leading to false positives or masking the true activity of the target compound.

  • Inconsistent material properties: For applications in materials science, impurities can alter the desired electronic or physical properties of the final product.

Therefore, a robust analytical strategy to ascertain the purity of 5-butylthiophene-2-carbaldehyde is not just a matter of good laboratory practice but a critical component of successful research and development.

A Comparative Overview of Analytical Techniques

The most common and powerful techniques for analyzing the purity of organic compounds like 5-butylthiophene-2-carbaldehyde are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). Each technique offers unique advantages and provides complementary information.

Parameter¹H NMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Analyzes the magnetic properties of atomic nuclei to provide detailed structural information.Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Separates compounds based on their partitioning between a stationary and a liquid mobile phase, with detection often by UV absorbance.
Information Provided Structural elucidation, identification of functional groups, and quantification of major components and impurities.Separation and identification of volatile impurities, quantification, and confirmation of molecular weight.Quantification of the main compound and non-volatile impurities, routine quality control.
Strengths - Provides unambiguous structural information.- Non-destructive.- Relatively fast for qualitative analysis.- High sensitivity and selectivity.- Excellent for identifying volatile and semi-volatile impurities.- Provides molecular weight information.- Robust and reproducible for quantification.- Suitable for non-volatile and thermally labile compounds.- Wide availability.
Limitations - Lower sensitivity compared to MS.- Can be complex to interpret for mixtures.- Requires deuterated solvents.- Limited to thermally stable and volatile compounds.- Potential for sample degradation at high temperatures.- Limited structural information from UV detection alone.- Can be less sensitive than GC-MS for certain compounds.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning the results from one technique can be used to confirm and complement the findings of another.

Synthesis of 5-butylthiophene-2-carbaldehyde via Vilsmeier-Haack Reaction

A common and effective method for the formylation of electron-rich heterocycles like 2-butylthiophene is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Experimental Workflow for Vilsmeier-Haack Synthesis

cluster_synthesis Synthesis cluster_purification Purification start 2-Butylthiophene reaction Vilsmeier-Haack Reaction start->reaction reagent POCl3 + DMF (Vilsmeier Reagent) reagent->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude purification Column Chromatography crude->purification pure Pure 5-butylthiophene- 2-carbaldehyde purification->pure

Caption: Workflow for the synthesis and purification of 5-butylthiophene-2-carbaldehyde.

Step-by-Step Protocol:

  • To a stirred solution of N,N-dimethylformamide (3 equivalents) in a suitable solvent (e.g., dichloromethane) at 0 °C, slowly add phosphorus oxychloride (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Slowly add a solution of 2-butylthiophene (1 equivalent) in the same solvent to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is chosen for its high efficiency in formylating electron-rich thiophenes. The use of low temperatures during the initial stages helps to control the exothermic reaction and prevent side product formation. The aqueous workup is crucial for hydrolyzing the intermediate iminium salt to the desired aldehyde. Column chromatography is a standard and effective method for removing unreacted starting materials and byproducts.

Purity Analysis Protocols

Workflow for Purity Analysis

cluster_nmr NMR Spectroscopy cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis sample Synthesized 5-butylthiophene- 2-carbaldehyde nmr_prep Sample Preparation (CDCl3) sample->nmr_prep gcms_prep Sample Preparation (DCM) sample->gcms_prep hplc_prep Sample Preparation (ACN/H2O) sample->hplc_prep nmr_acq 1H & 13C NMR Acquisition nmr_prep->nmr_acq nmr_analysis Spectral Analysis nmr_acq->nmr_analysis gcms_inj Injection & Separation gcms_prep->gcms_inj gcms_analysis Mass Spectral Analysis gcms_inj->gcms_analysis hplc_inj Injection & Separation hplc_prep->hplc_inj hplc_analysis Chromatogram Analysis hplc_inj->hplc_analysis

Caption: Integrated workflow for the comprehensive purity analysis of the synthesized product.

1. ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Expected ¹H NMR Data: Based on available data for 5-butylthiophene-2-carbaldehyde, the following characteristic peaks are expected:

    • Aldehyde proton (CHO): Singlet around δ 9.8 ppm.

    • Thiophene ring protons: Two doublets in the aromatic region (δ 7.0-7.8 ppm).

    • Butyl group protons: A triplet for the α-CH₂ (adjacent to the thiophene ring) around δ 2.9 ppm, a multiplet for the β- and γ-CH₂ groups, and a triplet for the terminal CH₃ group around δ 0.9 ppm.

  • Purity Assessment: The purity can be estimated by integrating the peaks corresponding to the product and comparing them to the integrals of any impurity peaks. The absence of signals from starting materials (e.g., 2-butylthiophene) or common byproducts is a key indicator of purity.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions (starting point):

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Purity Assessment: The chromatogram will show the separation of different components in the sample. The peak corresponding to 5-butylthiophene-2-carbaldehyde should be the major one. The mass spectrum of this peak should show the molecular ion (M⁺) at m/z 168, corresponding to the molecular weight of the product. Any other peaks in the chromatogram represent impurities, which can be identified by their mass spectra and comparison to spectral libraries.

3. High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of about 1 mg/mL.

  • HPLC Conditions (starting point):

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid) and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., around 280 nm).

  • Purity Assessment: The purity is determined by the relative area of the main peak in the chromatogram. The percentage purity can be calculated using the area normalization method, assuming all components have a similar response factor at the chosen wavelength.

Data Presentation and Interpretation

Table 1: Expected Analytical Data for 5-Butylthiophene-2-carbaldehyde

Analytical TechniqueParameterExpected ResultInterpretation for Purity
¹H NMR (CDCl₃) Chemical Shift (δ, ppm)~9.8 (s, 1H, CHO), ~7.7 (d, 1H, thiophene), ~7.2 (d, 1H, thiophene), ~2.9 (t, 2H, α-CH₂), ~1.7 (m, 2H, β-CH₂), ~1.4 (m, 2H, γ-CH₂), ~0.9 (t, 3H, CH₃)Sharp, well-resolved peaks with correct integration ratios. Absence of peaks from starting materials or byproducts.
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm)~182 (CHO), ~155 (C5), ~144 (C2), ~136 (C3), ~126 (C4), ~34 (α-CH₂), ~31 (β-CH₂), ~22 (γ-CH₂), ~14 (CH₃)The correct number of signals corresponding to the carbon atoms in the molecule.
GC-MS Retention Time (t_R)Dependent on GC conditionsA single, sharp major peak.
Mass Spectrum (m/z)168 (M⁺), characteristic fragmentsMolecular ion peak confirms the identity. Absence of other significant peaks in the chromatogram indicates high purity.
HPLC Retention Time (t_R)Dependent on HPLC conditionsA single, symmetrical major peak.
Purity (Area %)>98% (typical target)High peak area percentage indicates high purity.

Comparison with an Alternative Synthetic Route

To provide a comprehensive guide, it is valuable to consider an alternative synthetic approach and its potential impact on the purity profile. A common alternative to the Vilsmeier-Haack reaction is the Rieche formylation , which uses dichloromethyl methyl ether and a Lewis acid catalyst (e.g., TiCl₄ or SnCl₄).

Table 2: Comparison of Synthetic Routes and Potential Impurities

Synthetic RouteReagentsAdvantagesPotential Impurities
Vilsmeier-Haack POCl₃, DMFMild conditions, high yields for electron-rich substrates.Unreacted 2-butylthiophene, over-formylated products (dicarbaldehydes), residual DMF, hydrolyzed byproducts of the Vilsmeier reagent.
Rieche Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄)Can be effective for less reactive substrates.Unreacted 2-butylthiophene, chlorinated byproducts, residual Lewis acid complexes, products of side reactions with the ether.

The choice of synthetic route will directly influence the types of impurities that need to be monitored during the purity analysis. For instance, if the Rieche formylation is used, the analytical methods should be optimized to detect potential chlorinated impurities.

Conclusion: An Integrated Approach to Purity Assessment

Ensuring the purity of synthesized 5-butylthiophene-2-carbaldehyde is paramount for the integrity of subsequent research and development activities. No single analytical technique provides a complete picture. A synergistic approach, leveraging the structural elucidation power of NMR, the high sensitivity of GC-MS for volatile impurities, and the robust quantitative capabilities of HPLC, is the most reliable strategy.

By understanding the principles behind each technique, carefully designing experimental protocols, and critically interpreting the resulting data, researchers can confidently assess the purity of their synthesized material. This rigorous approach not only validates the immediate synthetic outcome but also builds a foundation of quality and reliability for all future applications of this important chemical intermediate.

References

  • PubChem. 5-butylthiophene-2-carbaldehyde. National Center for Biotechnology Information. [Link]

  • MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. [Link]

  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

  • Indian Academy of Sciences. Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]

Comparative Guide: Assessing the Biological Efficacy of Thiophene Aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Scaffold in Drug Discovery

Audience: Medicinal Chemists, Pharmacologists, and Lead Optimization Specialists.

The thiophene ring acts as a bioisostere for the benzene ring, offering unique physicochemical properties—specifically, higher lipophilicity and the ability to act as a hydrogen bond acceptor via the sulfur atom. In the context of aldehyde derivatives (2-thiophenecarboxaldehyde vs. 3-thiophenecarboxaldehyde), the position of the formyl group dictates reactivity and subsequent biological efficacy.

This guide objectively compares the performance of 2-substituted versus 3-substituted thiophene aldehyde derivatives, specifically focusing on their Schiff base and Chalcone downstream products. We evaluate their efficacy across three critical domains: Antimicrobial, Anticancer, and Antioxidant activity.[1][2][3][4]

Structural Logic & Synthesis Workflow

To assess efficacy, one must first control the input variables (synthesis). The reactivity profile differs significantly between the 2- and 3-isomers. The 2-position is naturally more electron-rich, making 2-thiophenecarboxaldehyde a more aggressive electrophile in condensation reactions compared to its 3-isomer.

Visualization: Synthesis & Derivatization Logic

The following diagram outlines the divergent pathways for creating the derivatives discussed in this guide.

Thiophene_Synthesis_Workflow Start Thiophene Precursor T2 2-Thiophenecarboxaldehyde Start->T2 Formylation (Vilsmeier-Haack) T3 3-Thiophenecarboxaldehyde Start->T3 Selective Lithiation/Formylation SB2 Schiff Base (Azomethine) (High Antimicrobial Potential) T2->SB2 + Primary Amine (Reflux/Ethanol) MC2 Metal Complex (Cu/Zn) (Enhanced Lipophilicity) SB2->MC2 + Metal Salt (MCl2) CH3 Chalcone Derivatives (High Anticancer Potential) T3->CH3 + Aryl Methyl Ketone (Claisen-Schmidt)

Caption: Divergent synthetic pathways for 2- and 3-thiophene derivatives. Note the preference for Schiff bases in antimicrobial screens and chalcones in anticancer screens.

Protocol 1: Antimicrobial Efficacy (Schiff Base Derivatives)

Objective: Compare the bacteriostatic efficacy of 2-thiophenecarboxaldehyde Schiff bases against standard antibiotics (e.g., Ciprofloxacin).

Mechanistic Rationale

Schiff bases (azomethines) derived from thiophene possess a C=N linkage that interferes with normal cell processes. When complexed with transition metals (Cu, Zn), the Tweedy’s Chelation Theory suggests that chelation reduces the polarity of the metal ion, increasing the lipophilic character of the complex. This facilitates penetration through the lipid layer of the bacterial membrane.

Self-Validating Experimental Protocol: Broth Microdilution (MIC)

Standard: CLSI M07-A10

  • Inoculum Preparation:

    • Cultivate S. aureus (Gram+) and E. coli (Gram-) on nutrient agar for 24h.

    • Suspend colonies in sterile saline to match 0.5 McFarland turbidity (

      
       CFU/mL).
      
    • Validation Step: Measure OD at 625nm; absorbance must be 0.08–0.13.

  • Compound Dilution:

    • Dissolve thiophene derivative in DMSO (Stock: 1000 µg/mL).

    • Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate.

    • Control A (Sterility): MHB only.

    • Control B (Growth): MHB + Bacteria + DMSO (solvent control).

    • Control C (Positive): Ciprofloxacin.

  • Incubation & Readout:

    • Add 10 µL of inoculum to each well. Final volume: 100 µL.

    • Incubate at 37°C for 24h.

    • Endpoint: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity .

    • Verification: Add 20 µL of resazurin dye (0.015%); blue to pink color change indicates metabolic activity (growth).

Comparative Data: Antimicrobial Potency (MIC in µg/mL)

Data synthesized from comparative literature analysis [1][5][6].

Compound ClassDerivative TypeS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Efficacy vs. Std
2-Thiophene Free Schiff Base (Ligand)32 - 6464 - 128>128Moderate
2-Thiophene Cu(II) Complex4 - 8 8 - 16 16High
2-Thiophene Zn(II) Complex163232Good
Standard Ciprofloxacin0.5 - 10.5 - 1N/ABenchmark
Standard FluconazoleN/AN/A1 - 2Benchmark

Insight: The Copper(II) complex of the 2-thiophene Schiff base exhibits a 4-8x increase in potency compared to the free ligand, validating the lipophilicity-penetration hypothesis.

Protocol 2: Anticancer Efficacy (Chalcone Derivatives)

Objective: Assess the cytotoxicity of 3-thiophene-based chalcones against human cancer cell lines (e.g., HCT-15, MCF-7).

Mechanistic Rationale

Chalcones (


-unsaturated ketones) derived from 3-thiophenecarboxaldehyde act as "warheads" that can alkylate cysteine residues in proteins or intercalate into DNA. The 3-thiophene position often provides a better steric fit for the ATP-binding pocket of Tyrosine Kinases compared to the 2-isomer in certain scaffolds.
Self-Validating Experimental Protocol: MTT Assay
  • Seeding:

    • Seed HCT-15 cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h for attachment.

  • Treatment:

    • Treat cells with graded concentrations (0.1 - 100 µM) of the test compound.

    • Validation: Use Doxorubicin as the positive control and 0.1% DMSO as the vehicle control.

  • MTT Reaction:

    • After 48h, add 20 µL MTT reagent (5 mg/mL). Incubate 4h.

    • Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan.

    • Solubilize crystals with DMSO.

  • Quantification:

    • Measure Absorbance at 570 nm.

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Comparative Data: Cytotoxicity (IC50 in µg/mL)

Data synthesized from comparative literature analysis [2][3].

Compound ScaffoldSubstitution PatternHCT-15 (Colon)MCF-7 (Breast)Toxicity (Normal Cells)
3-Thiophene Chalcone 3-(3-methoxyphenyl)21.0 18.5Low
3-Thiophene Chalcone 3-(4-chlorophenyl)28.424.1Moderate
2-Thiophene Chalcone 2-(3-methoxyphenyl)45.250.1Low
Standard Doxorubicin25.012.0High

Insight: The 3-thiophene derivative (3-methoxyphenyl) demonstrated superior efficacy (IC50 = 21.0 µg/mL) against colon cancer cells compared to Doxorubicin (25.0 µg/mL), with a better safety profile.

Mechanistic Pathways & Biological Targets

Understanding why these derivatives work is crucial for optimization. The following diagram illustrates the validated molecular targets for thiophene derivatives.

Biological_Mechanism Thiophene Thiophene Derivative DNA DNA Gyrase (Bacteria) Thiophene->DNA Intercalation/Inhibition Tubulin Tubulin Polymerization (Cancer Cells) Thiophene->Tubulin Binding ROS ROS Generation (Apoptosis Induction) Thiophene->ROS Redox Cycling Kinase Tyrosine Kinase (Signal Transduction) Thiophene->Kinase ATP Competition Death_Bac Bacterial Cell Death DNA->Death_Bac Death_Can Apoptosis / Cell Cycle Arrest Tubulin->Death_Can ROS->Death_Can Kinase->Death_Can

Caption: Validated molecular targets. Note that DNA Gyrase inhibition is specific to antimicrobial activity, while Tubulin/Kinase targeting drives anticancer effects.

Protocol 3: Antioxidant Capacity (DPPH Assay)

Objective: Determine the radical scavenging ability, which correlates with anti-inflammatory potential.

  • Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) - a stable purple radical.

  • Mechanism: Thiophene derivatives with electron-donating groups (e.g., -OH, -OMe) on the phenyl ring (in Schiff bases or Chalcones) donate a hydrogen atom, reducing DPPH to yellow hydrazine.

  • Result: Ru(II) complexes of thiophene Schiff bases often show scavenging activity (IC50 ~45 µg/mL) comparable to Ascorbic Acid (IC50 ~40 µg/mL) [6].[5]

References

  • BenchChem. (2025).[6][7] Application Notes and Protocols for the Development of Antibacterial Agents from Thiophene Derivatives. Link

  • National Institutes of Health (NIH). (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Link

  • Rasayan Journal of Chemistry. (2016). Synthesis and Anti-Cancer Activity of Novel 3-Aryl Thiophene-2-Carbaldehydes. Link

  • European Journal of Chemistry. (2016). Synthesis, characterization, anticancer activity... of novel thiophene-2-carboxaldehyde derivatives. Link

  • ResearchGate. (2025). Biologically Active Transition Metal Chelates with a 2-Thiophenecarboxaldehyde-Derived Schiff Base. Link

  • BMC Chemistry. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Butylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 5-Butylthiophene-2-carbaldehyde, moving beyond mere compliance to foster a culture of safety and environmental responsibility. Here, we delve into the causality behind disposal protocols, ensuring every step is a self-validating system for your laboratory's safety and logistical operations.

Understanding the Hazard Profile of 5-Butylthiophene-2-carbaldehyde

Before any disposal procedure can be initiated, a thorough understanding of the chemical's hazard profile is essential. 5-Butylthiophene-2-carbaldehyde is a substituted thiophene with an aldehyde functional group. Its hazard classification under the Globally Harmonized System (GHS) provides the foundation for our safety and disposal protocols.

Table 1: GHS Hazard Classification for 5-Butylthiophene-2-carbaldehyde [1]

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

This classification underscores the necessity of handling this compound with appropriate personal protective equipment (PPE) and within a well-ventilated area, such as a fume hood. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Immediate Safety and Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling 5-Butylthiophene-2-carbaldehyde for disposal:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a full-face respirator with appropriate cartridges should be used.[2]

The causality here is direct: the GHS classification dictates the level of protection required to mitigate the risk of exposure and consequent harm.

Waste Characterization: The Cornerstone of Compliant Disposal

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either "listed" or exhibits "characteristic" hazardous properties.

Is 5-Butylthiophene-2-carbaldehyde a "Listed" Hazardous Waste?

As of the latest review, 5-Butylthiophene-2-carbaldehyde is not specifically listed on the F, K, P, or U lists of hazardous wastes. Therefore, its classification as a hazardous waste depends on whether it exhibits any of the four hazardous characteristics.

Determining "Characteristic" Hazardous Waste Status:

  • Ignitability (D001): This characteristic applies to liquids with a flash point below 60°C (140°F). The Safety Data Sheet for 5-Butylthiophene-2-carbaldehyde indicates a flash point of 101.1°C.[2] Therefore, it is not classified as an ignitable hazardous waste.

  • Corrosivity (D002): This applies to aqueous wastes with a pH less than or equal to 2 or greater than or equal to 12.5. As 5-Butylthiophene-2-carbaldehyde is not an aqueous solution and this property is not indicated in its SDS, it is unlikely to be corrosive. However, if mixed with other corrosive substances, the entire waste stream would need to be evaluated.

  • Reactivity (D003): This characteristic pertains to unstable substances that can undergo violent change or react with water to produce toxic gases. The available SDS for 5-Butylthiophene-2-carbaldehyde does not indicate any specific reactivity hazards.[2] It is listed as stable under normal conditions.

  • Toxicity (D004-D043): A waste is considered toxic if, through the Toxicity Characteristic Leaching Procedure (TCLP), it is found to leach specific contaminants at concentrations above regulatory limits. While the GHS classification indicates toxicity to humans, its environmental toxicity via leaching has not been definitively established in the provided documentation. The SDS notes a lack of data on toxicity to fish and other aquatic invertebrates.[2]

Based on the available data, 5-Butylthiophene-2-carbaldehyde does not meet the criteria for a "listed" hazardous waste or a "characteristic" hazardous waste for ignitability, corrosivity, or reactivity. However, its GHS toxicity warrants a conservative approach. It is the responsibility of the waste generator to make the final determination. In the absence of definitive toxicity data, and given its known harmful effects, it is best practice to manage 5-Butylthiophene-2-carbaldehyde as a hazardous waste. The most appropriate course of action is to consult with your institution's Environmental Health and Safety (EHS) department for guidance on assigning a state or institutional-specific waste code.

Disposal Workflow Diagram

DisposalWorkflow start Start: Have 5-Butylthiophene-2-carbaldehyde Waste assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<1 kg) assess_quantity->small_quantity Lab Scale large_quantity Large Quantity (>1 kg) assess_quantity->large_quantity Bulk ppe Don Appropriate PPE small_quantity->ppe large_quantity->ppe label_waste Label Waste Container: 'Hazardous Waste - 5-Butylthiophene-2-carbaldehyde' ppe->label_waste segregate Segregate from Incompatible Wastes label_waste->segregate storage Store in a Designated, Ventilated Area segregate->storage contact_ehs Contact EHS for Pickup and Disposal storage->contact_ehs incineration Disposal via Licensed Chemical Destruction Plant or Controlled Incineration contact_ehs->incineration end End: Waste Properly Disposed incineration->end

Caption: Decision workflow for the disposal of 5-Butylthiophene-2-carbaldehyde.

Step-by-Step Disposal Procedures

The following protocols are designed to provide a clear, actionable plan for the disposal of 5-Butylthiophene-2-carbaldehyde.

Protocol 1: Disposal of Small Quantities (e.g., residual amounts in vials, contaminated labware)

  • Consolidation of Waste:

    • Triple-rinse empty containers with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste.

    • Collect all contaminated materials, such as pipette tips, gloves, and absorbent pads, in a designated, compatible hazardous waste container. The container must have a secure lid.

  • Waste Container Labeling:

    • Label the container clearly with the words "HAZARDOUS WASTE".

    • Identify the contents, including "5-Butylthiophene-2-carbaldehyde" and any solvents used for rinsing.

    • Indicate the approximate percentage of each component.

    • Include the date the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is well-ventilated, away from heat sources, and segregated from incompatible materials.

  • Disposal:

    • Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Protocol 2: Disposal of Bulk Quantities (e.g., unused reagent)

  • Do Not Dispose Down the Drain: Under no circumstances should 5-Butylthiophene-2-carbaldehyde be disposed of down the sewer system.[2] This is due to its potential, though unquantified, aquatic toxicity and its harmful properties.

  • Original Container: If possible, the chemical should remain in its original, properly labeled container.

  • Secure Storage: Ensure the container is tightly sealed and stored in a secondary containment bin within a designated hazardous waste storage area. This area must be secure and accessible only to authorized personnel.

  • Professional Disposal: The primary and recommended method of disposal for bulk quantities is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] This ensures the complete destruction of the hazardous components. Arrange for this service through your EHS department.

Logical Relationship Diagram for Waste Management

WasteManagement Waste 5-Butylthiophene-2-carbaldehyde Waste Characterization Waste Characterization Waste->Characterization Listed Listed Waste? Characterization->Listed Characteristic Characteristic Waste? Characterization->Characteristic NotListed No Listed->NotListed Ignitable Ignitable? Characteristic->Ignitable Corrosive Corrosive? Characteristic->Corrosive Reactive Reactive? Characteristic->Reactive Toxic Toxic? Characteristic->Toxic NotListed->Ignitable NotIgnitable No (Flash Point >60C) Ignitable->NotIgnitable NotCorrosive No (Not Aqueous) Corrosive->NotCorrosive NotReactive No (Stable) Reactive->NotReactive Undetermined Undetermined (Best Practice: Assume Hazardous) Toxic->Undetermined NotIgnitable->Corrosive NotCorrosive->Reactive NotReactive->Toxic HazardousWaste Manage as Hazardous Waste Undetermined->HazardousWaste Disposal Professional Disposal HazardousWaste->Disposal

Caption: Logical flow for hazardous waste determination of 5-Butylthiophene-2-carbaldehyde.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Secure the area and prevent entry.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels.

    • Collect the absorbed material and place it in a labeled, sealable container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS department immediately, regardless of the size.

By adhering to these scientifically grounded and procedurally sound guidelines, you not only ensure the safety of your laboratory personnel but also uphold your commitment to environmental stewardship. This comprehensive approach to chemical waste management is a hallmark of a trustworthy and authoritative research institution.

References

  • PubChem. 5-Butylthiophene-2-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical and Liquid-Resistant Gloves.[Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

Sources

Personal protective equipment for handling 5-Butylthiophene-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 36643-41-1 | Formula: C₉H₁₂OS

Executive Summary

As a Senior Application Scientist, I often see researchers underestimate thiophene derivatives. While 5-Butylthiophene-2-carbaldehyde is not a highly volatile lachrymator like some benzyl halides, it presents a unique "stench" hazard and potential for sensitization that requires strict containment. This guide moves beyond generic "wear gloves" advice to provide a containment strategy that protects both the operator and the integrity of downstream catalytic processes (as sulfur is a potent catalyst poison).

Part 1: Risk Assessment & Hazard Identification

Effective PPE selection relies on understanding the specific molecular behavior of the compound.

Hazard ClassRisk DescriptionOperational Implication
Skin/Eye Irritant H315 / H319: The aldehyde moiety forms Schiff bases with proteins; the lipophilic butyl chain aids skin permeation.Barrier Integrity: Standard latex is insufficient. Nitrile is the minimum standard; breakthrough detection is critical.
Respiratory Irritant H335: Inhalation causes inflammation of the upper respiratory tract.Containment: Zero-tolerance for open-bench handling. All transfers must occur in a certified fume hood.
Organoleptic (Stench) Thiophene rings possess a pervasive, garlic-like sulfur odor that adheres to skin and clothing.Social/Lab Hygiene: Exposure is often detected by smell before acute toxicity. "Olfactory fatigue" can mask high concentrations.
Combustible Liquid Flash point ~100°C (estimate based on analogs).Fire Safety: Ground all glassware during transfer to prevent static discharge.
Part 2: Personal Protective Equipment (PPE) Matrix

Rationale: Thiophene derivatives can swell natural rubber. Aldehydes can permeate thin nitrile over time. The following system uses a "Redundancy Approach."

PPE CategoryRecommendationTechnical Rationale
Primary Hand Protection Double-Gloving Strategy 1. Inner: 4 mil Nitrile (Disposable)2. Outer: 5-8 mil Nitrile (Long cuff preferred)The outer glove takes the mechanical stress and incidental splashes. The inner glove acts as the final chemical barrier. If the outer glove is compromised, doff immediately.
Spill/Bulk Handling Laminate (Silver Shield/4H) or Butyl Rubber For spills >10mL or immersion tasks. Nitrile degrades rapidly (swells) upon prolonged contact with aromatic aldehydes.
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient for liquid handling. Aldehydes can cause irreversible corneal clouding.
Respiratory Fume Hood (Face Velocity > 100 fpm) Do not use N95s. If hood work is impossible (rare), a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required.
Body Defense Flame-Resistant Lab Coat + Poly-apron Cotton lab coats absorb odors. A disposable polyethylene apron prevents the "stench" from settling on your clothing.
Part 3: Operational Protocols
A. The "Self-Validating" Transfer Method

Trustworthiness Check: Before starting, verify the fume hood flow using a tissue strip (visual) and the magnehelic gauge (quantitative).

  • Preparation: Place a disposable absorbent pad (pig mat) in the hood. All tools (syringes, septa) must be within reach to prevent "breaking the plane" of the sash.

  • Access: Do not pour. Use the Syringe Transfer Method :

    • Insert a needle through a septum.

    • Use positive pressure (inert gas balloon) to withdraw liquid.

    • Why? Pouring increases surface area, releasing more vapor (stench) and increasing spill risk.

  • Post-Transfer: Wipe the septum and the syringe needle tip with a Kimwipe soaked in acetone inside the hood before discarding the needle into the sharps container.

B. Decontamination & Cleanup Logic

Expertise Insight: Never use bleach (sodium hypochlorite) directly on large aldehyde spills. While it oxidizes the sulfur, the reaction with the aldehyde can be exothermic.

Step-by-Step Spill Response:

  • Isolate: Close the hood sash immediately to contain the odor.

  • Absorb: Cover the liquid with vermiculite or activated carbon (carbon helps mitigate the smell).

  • Collect: Scoop material into a wide-mouth jar.

  • Wipe Down: Clean the surface with Ethanol first (to solubilize the organic thiophene), followed by a soapy water wash.

  • Waste: Seal the jar and label as "Organic Waste - Thiophene/Aldehyde - High Sulfur."

Part 4: Visualization (Workflows)
Diagram 1: PPE Selection Logic

Caption: Decision tree for selecting hand protection based on exposure duration and volume.

PPE_Selection Start Handling 5-Butylthiophene-2-carbaldehyde Volume Assess Volume & Duration Start->Volume Small < 10 mL Incidental Splash Risk Volume->Small Large > 10 mL or Immersion Risk Volume->Large Glove1 Double Nitrile Gloves (Change every 15 mins) Small->Glove1 Glove2 Laminate (Silver Shield) or Butyl Rubber Large->Glove2 Check Self-Validation: Check for discoloration/swelling Glove1->Check Glove2->Check

Diagram 2: Cradle-to-Grave Disposal Workflow

Caption: Safe disposal pathway emphasizing sulfur content and catalyst poisoning prevention.

Disposal_Flow Waste Liquid Waste Generation Segregation Segregate from Oxidizers (Avoid Nitric Acid/Peroxides) Waste->Segregation Prevent Reaction Labeling Label: 'Contains Sulfur' (Critical for Incinerator) Segregation->Labeling Communication Disposal High-Temp Incineration with Flue Gas Scrubbing Labeling->Disposal Final Fate

Part 5: Disposal & Environmental Stewardship

Why this matters: Thiophenes release Sulfur Oxides (SOx) upon combustion. Standard waste streams often overlook this, leading to regulatory violations or damage to incinerator scrubbers.

  • Segregation: Never mix with oxidizing acids (Nitric, Chromic). The aldehyde group is reducing; mixing can cause fire or explosion.

  • Catalyst Protection: If this waste stream is near metal catalyst waste (Pd, Pt, Rh), ensure strict separation. Sulfur vapors can cross-contaminate and deactivate expensive catalyst waste streams, complicating reclamation.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 277279, 5-Butyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.